Acpt-II
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIKTBTNCSGJS-OBLUMXEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: ACPT-II Mechanism of Action at Group III mGluRs
This guide details the mechanism of action, pharmacological profile, and experimental validation of ACPT-II , specifically focusing on its role as a Group III metabotropic glutamate receptor (mGluR) antagonist .
Executive Summary
Compound: this compound IUPAC Name: (1R,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid Classification: Competitive mGluR Antagonist (Broad spectrum, with significant Group III affinity).[1][2][3][4] Primary Target Context: Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8).
This compound acts as a competitive antagonist at the orthosteric binding site of metabotropic glutamate receptors. Unlike its stereoisomer ACPT-I (a potent Group III agonist), this compound stabilizes the receptor in an inactive conformation. This distinction is critical in experimental design, as the stereochemical orientation of the carboxylate groups on the cyclopentane ring dictates whether the ligand induces the "closed" (active) or "open" (inactive) state of the Venus Flytrap Domain (VFT).
Molecular Mechanism of Action
The Venus Flytrap Domain (VFT) Dynamics
Group III mGluRs function via a large extracellular N-terminal domain known as the Venus Flytrap Domain (VFT). The VFT consists of two lobes (LB1 and LB2) separated by a cleft where glutamate binds.
-
Agonist Mechanism (e.g., Glutamate, ACPT-I): Binding bridges the two lobes, inducing a conformational change that brings LB2 closer to LB1 (Closure). This structural shift is transmitted via the cysteine-rich domain to the 7-transmembrane (7TM) domain, activating the G-protein.
-
Antagonist Mechanism (this compound): this compound binds to the same orthosteric site but prevents lobe closure .
-
Steric/Ionic Hindrance: Molecular modeling suggests that the specific orientation of the distal carboxyl groups in this compound creates steric clashes or ionic repulsion with key residues (specifically Asp309 and Tyr227 in mGluR8 models) that are necessary for the "locking" of the closed state.[2]
-
Stabilization: this compound stabilizes the Open-Open or Open-Closed (inactive) dimer conformation, uncoupling the VFT from the 7TM domain.
-
Signal Transduction Blockade
Group III mGluRs are G_i/o-coupled.[2] Under basal conditions or agonist stimulation, they inhibit adenylyl cyclase. This compound antagonism reverses or prevents this inhibition.[1][5]
-
Agonist Presence: Agonist
mGluR (Closed) G_i/o activation Inhibition of Adenylyl Cyclase cAMP. -
This compound Presence: this compound
mGluR (Open) G_i/o inactive Adenylyl Cyclase remains active Baseline/High cAMP (in the presence of Forskolin).
Pathway Visualization
The following diagram illustrates the competitive antagonism of this compound preventing the G-protein signaling cascade.
Caption: Comparative pathway showing this compound (Red path) preventing VFT closure, thereby blocking the Gi/o-mediated inhibition of Adenylyl Cyclase typical of Glutamate activation (Green path).
Pharmacological Profile & Data Summary[2][5][6][7][8]
This compound is unique because its stereochemistry confers antagonism, whereas its isomer ACPT-I is an agonist. This structure-activity relationship (SAR) is pivotal for verifying compound purity and identity.
Comparative Activity Table
| Compound | Stereochemistry | Pharmacological Class | mGluR4 Affinity ( | mGluR1a Affinity | Primary Effect |
| This compound | (1R, 3R, 4S) | Competitive Antagonist | Prevents receptor activation; blocks L-AP4 effects. | ||
| ACPT-I | (1S, 3R, 4S) | Agonist | Low Affinity | Activates receptor; mimics L-AP4. | |
| L-AP4 | (S) | Agonist (Reference) | Inactive | Standard Group III agonist. | |
| MAP4 | (S) | Antagonist | Inactive | Potent Group III antagonist. |
Experimental Protocols for Validation
To confirm this compound activity, researchers must demonstrate the reversal of agonist-induced signaling . The following protocols utilize the cAMP inhibition assay, the gold standard for G_i/o-coupled receptors.
Protocol A: cAMP Inhibition Reversal Assay (HTRF)
Objective: Demonstrate that this compound prevents the decrease in cAMP caused by a Group III agonist (e.g., L-AP4).
Materials:
-
HEK293 cells stably expressing mGluR4, mGluR7, or mGluR8.
-
Forskolin (to stimulate adenylyl cyclase).
-
Agonist: L-AP4 (EC80 concentration).
-
Antagonist: this compound (Concentration range: 10 µM – 1 mM).
-
Detection: HTRF cAMP kit (Cisbio) or equivalent.
Workflow:
-
Cell Prep: Resuspend cells in stimulation buffer (HBSS + 1 mM IBMX to block phosphodiesterase).
-
Pre-Incubation (Critical): Add This compound to cells 15 minutes prior to agonist addition. This allows the antagonist to occupy the orthosteric site.
-
Stimulation: Add a mixture of Forskolin (10 µM) and L-AP4 (EC80) .
-
Control 1 (Basal): Buffer only.
-
Control 2 (Forskolin): Forskolin only (Max cAMP).
-
Control 3 (Agonist): Forskolin + L-AP4 (Low cAMP).
-
-
Incubation: Incubate for 30–45 minutes at Room Temperature.
-
Lysis/Detection: Add anti-cAMP-Cryptate and cAMP-d2 antibody solutions. Incubate 1 hour.
-
Read: Measure HTRF ratio (665/620 nm).
Expected Result:
-
L-AP4 alone: Significant drop in HTRF signal (low cAMP).
-
L-AP4 + this compound: Dose-dependent restoration of cAMP signal towards the Forskolin-only baseline. This "right-shift" of the agonist curve confirms competitive antagonism.
Protocol B: [35S]GTPγS Binding Assay
Objective: Measure the ability of this compound to block G-protein turnover directly at the membrane level.
Workflow:
-
Membrane Prep: Harvest membranes from mGluR-expressing cells.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, 10 µM GDP (to reduce basal noise).
-
Reaction: Mix membranes with:
-
Incubation: 1 hour at 30°C.
-
Filtration: Rapid filtration through GF/B filters.
-
Quantification: Liquid scintillation counting.
Self-Validating Check: this compound alone should not increase [35S]GTPγS binding above basal levels (confirming lack of intrinsic agonist activity). It should only reduce the binding induced by L-AP4.
References
-
Acher, F. C., et al. (1997). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes.[4] Journal of Medicinal Chemistry.
-
Bessis, A. S., et al. (2002). The closure of the Venus flytrap domain of mGlu8 receptor and the activation of the receptor are allosterically coupled. Molecular Pharmacology.
- Key Finding: Modeling of this compound in the VFT domain showing steric hindrance of lobe closure.
-
Goudet, C., et al. (2012). Metabotropic Receptors for Glutamate and GABA. Comprehensive Biophysics.
- Key Finding: Overview of Group III signaling and antagonist mechanisms.
-
MedChemExpress. this compound Product Information and Biological Activity.
Sources
- 1. Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. mdpi.com [mdpi.com]
Biological Activity of ACPT-II in Glutamatergic Transmission
This guide focuses on the specific pharmacological profile of ACPT-II , a stereoisomer of 1-aminocyclopentane-1,3,4-tricarboxylic acid.
Critical Disambiguation:
-
ACPT-I: A potent, selective agonist of Group III mGluRs (neuroprotective, inhibits glutamate release).
-
This compound: A competitive, broad-spectrum mGluR antagonist (blocks Group I, II, and III with low affinity).
-
Note: This guide addresses This compound (the antagonist) as requested, while referencing its utility in distinguishing effects from its isomer, ACPT-I.
A Technical Guide to Stereoselective mGluR Modulation
Executive Summary
This compound is a synthetic amino acid and a stereoisomer of the ACPT family, specifically defined as (1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid (Note: Stereochemistry conventions may vary; always verify by CAS 195209-04-2). Unlike its isomer ACPT-I, which is a potent Group III agonist, This compound functions as a competitive, broad-spectrum antagonist at metabotropic glutamate receptors (mGluRs).
Its primary utility in glutamatergic research is not as a therapeutic lead, but as a structural probe and pharmacological control . By occupying the glutamate binding pocket without inducing the conformational change required for G-protein coupling, this compound helps researchers map the steric requirements of the mGluR orthosteric site. It is particularly useful in slice electrophysiology to validate the specificity of mGluR-mediated synaptic depression.
Molecular Pharmacology & Mechanism
Receptor Selectivity Profile
This compound exhibits low-affinity, non-selective antagonism across all three mGluR groups. This "pan-antagonist" profile is distinct from highly selective tools like MPEP (mGlu5) or LY341495 (Group II/III).
Table 1: Pharmacological Affinity of this compound (Competitive Antagonism)
| Receptor Group | Subtype Target | Activity Type | Potency ( | Physiological Consequence |
| Group I | mGlu1a | Antagonist | ~115 µM | Blocks slow excitatory postsynaptic potentials (EPSPs). |
| Group II | mGlu2 | Antagonist | ~88 µM | Prevents presynaptic inhibition of glutamate release. |
| Group III | mGlu4a | Antagonist | ~77 µM | Prevents presynaptic inhibition; blocks L-AP4 effects. |
Data aggregated from Acher et al. (1997) and Tocris Bioscience specifications.
Mechanism of Action: The "Silent" Occupancy
In glutamatergic transmission, mGluRs (particularly Groups II and III) act as "brakes," providing autoinhibitory feedback to reduce glutamate release.
-
Normal State: Synaptic glutamate activates presynaptic mGluRs
protein activation Inhibition of VGCCs (Ca channels) Reduced vesicle fusion. -
This compound Intervention: this compound competes with glutamate for the orthosteric binding site (Venus Flytrap Domain).
-
Result: It occupies the site without closing the domain (stabilizing the open/inactive state). This prevents endogenous glutamate (or applied agonists like L-AP4) from activating the feedback loop, thereby maintaining or restoring high-probability neurotransmitter release.
Signaling Pathway Diagram
The following diagram illustrates how this compound interrupts the negative feedback loop at a glutamatergic synapse.
Figure 1: this compound prevents mGluR-mediated autoinhibition by competitively occupying the receptor without activation, thereby maintaining calcium influx and glutamate release.
Experimental Protocols
In Vitro Slice Electrophysiology (Hippocampal fEPSP)
Objective: To demonstrate this compound mediated blockade of the Group III agonist L-AP4. System: Acute hippocampal slices (Schaffer collateral-CA1 pathway).
Reagents:
-
ACSF (Artificial Cerebrospinal Fluid): Standard composition (124 mM NaCl, 3 mM KCl, etc.), bubbled with 95% O
/5% CO . -
L-AP4: Selective Group III agonist (Use at 20 µM).
-
This compound: Dissolve in equimolar NaOH or water to 100 mM stock. Working concentration: 200 - 500 µM (Due to low affinity, high concentrations are required).
Workflow Logic:
We cannot see a direct effect of this compound on baseline transmission unless there is high tonic mGluR activation. Therefore, the protocol involves blocking an agonist-induced depression.
Step-by-Step Protocol:
-
Preparation: Prepare 400 µm transverse hippocampal slices from Sprague-Dawley rats (P21-P28). Recover in interface chamber for >1 hour.
-
Baseline Recording:
-
Stimulate Schaffer collaterals (0.033 Hz).
-
Record fEPSP (Field Excitatory Postsynaptic Potential) in Stratum Radiatum.
-
Establish stable baseline (slope variation <5%) for 20 minutes.
-
-
Agonist Challenge (Control):
-
Wash in L-AP4 (20 µM) for 10 minutes.
-
Expected Result: fEPSP slope decreases by ~40-60% (Synaptic Depression).
-
Wash out L-AP4 for 20 minutes until baseline recovers.
-
-
Antagonist Pre-Incubation:
-
Wash in This compound (300 µM) for 15 minutes.
-
Observation: Monitor for any change in baseline. (Usually minimal effect unless ambient glutamate is high).
-
-
Antagonist + Agonist Challenge:
-
While maintaining this compound perfusion, add L-AP4 (20 µM) .
-
Expected Result: The L-AP4 induced depression is significantly attenuated or abolished (Right-shift of the dose-response curve).
-
-
Analysis: Normalize fEPSP slope to baseline. Calculate the % inhibition of the L-AP4 effect.
Experimental Workflow Diagram
Figure 2: Electrophysiological workflow to validate this compound antagonism against a known agonist.
Synthesis & Chemical Handling
Source: this compound is typically synthesized via the route described by Acher et al. Solubility: Soluble in water (up to 50 mM) or 1eq. NaOH. Stability: Solid state is stable at -20°C. Solutions should be prepared fresh or aliquoted and frozen. Avoid repeated freeze-thaw cycles.
Stereochemistry Check: Ensure you are using the correct isomer.
-
ACPT-I: (1S,3R,4S) - Agonist.[1]
-
This compound: (1R,3R,4S) or (1S,3S,4R) depending on specific nomenclature in older papers, but functionally the antagonist .
-
Tip: Always check the supplier's biological description. If it says "Agonist," you likely have ACPT-I, regardless of the label "II".
References
-
Acher, F. C., et al. (1997). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes. Journal of Medicinal Chemistry, 40(19), 3119–3129.
-
Tocris Bioscience.
-
Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors.[1] Neuropharmacology, 38(10), 1431-1476.
-
Goudet, C., et al. (2012). Metabotropic receptors for glutamate and GABA in pain. Brain Research Reviews.
-
(Contextual reference for mGluR modulation).
-
Sources
A Technical Guide to the Affinity and Selectivity of ACPT-II for Group III Metabotropic Glutamate Receptors: mGluR4, mGluR7, and mGluR8
Executive Summary: This document provides a detailed technical overview of the pharmacological properties of (1S,3R,4S)-1-Aminocyclopentane-1,3,4-tricarboxylic acid (ACPT-II), with a specific focus on its binding affinity and functional potency at the mGluR4, mGluR7, and mGluR8 subtypes of the Group III metabotropic glutamate receptors. This guide is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology. It synthesizes quantitative data, outlines field-proven experimental methodologies, and provides expert insights into the interpretation of these findings.
Introduction to Group III Metabotropic Glutamate Receptors
Metabotropic glutamate (mGlu) receptors are Class C G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the central nervous system (CNS).[1] There are eight subtypes (mGluR1-8), broadly categorized into three groups based on sequence homology, pharmacology, and intracellular signaling pathways.[1][2][3][4]
Group III, which includes mGluR4, mGluR6, mGluR7, and mGluR8, is the focus of this guide.[1][2] These receptors are canonically coupled to Gαi/o proteins.[5][6] Upon activation by an agonist like glutamate, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] Group III mGluRs are predominantly located on presynaptic terminals, where they function as auto- or hetero-receptors to inhibit the release of neurotransmitters.[1][7] This crucial role in modulating synaptic strength makes them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and epilepsy.[1]
Canonical Signaling Pathway of Group III mGlu Receptors
The activation of Group III mGluRs initiates a signal transduction cascade that serves as a negative feedback loop on neurotransmitter release.
Caption: Canonical Gi/o-coupled signaling pathway for Group III mGluRs.
Profile of this compound
This compound is a conformationally constrained analog of glutamate. Its rigid cyclopentyl ring system provides a specific three-dimensional orientation of the carboxyl groups, which is critical for its interaction with the Venus flytrap domain (VFD) of Group III mGlu receptors. It acts as an orthosteric antagonist, meaning it competes with the endogenous ligand, glutamate, at the primary binding site.
Quantitative Analysis of this compound Affinity and Potency
The pharmacological profile of a compound is defined by its affinity (the strength of binding to a receptor, often measured as Kᵢ or IC₅₀) and its potency (the concentration required to elicit a functional response, measured as EC₅₀). This compound has been characterized as a non-selective antagonist for Group II and Group III mGluRs.[8]
Comparative Affinity and Potency Data
The following table summarizes the antagonist affinity (IC₅₀) of this compound at the human mGluR4, mGluR7, and mGluR8 subtypes. These values represent the concentration of this compound required to inhibit 50% of a specific response, typically in a functional assay.
| Receptor Subtype | Antagonist Affinity (IC₅₀) in µM | Comments | Reference |
| mGluR4 | 77 - 125 | Non-selective Group II/III antagonist activity. | [8] |
| mGluR7 | No data available | - | [8] |
| mGluR8 | 123 | Shows comparable antagonist activity at mGluR4 and mGluR8. | [8] |
Selectivity Analysis
Based on the available data, this compound demonstrates comparable antagonist affinity for both mGluR4 and mGluR8 receptors, with IC₅₀ values in the range of 77-125 µM and 123 µM, respectively.[8] The data indicates a lack of significant selectivity between these two subtypes. Information regarding its affinity for mGluR7 is not specified in the provided context, highlighting a gap in the publicly available characterization of this compound. This profile contrasts with other Group III ligands, such as (S)-3,4-DCPG, which shows high selectivity for mGluR8, or LSP4-2022, which is a preferential agonist for mGluR4.[2][9] The broad activity profile across Group II and III mGluRs suggests that this compound is best utilized as a research tool for probing the general effects of this receptor class rather than for dissecting the specific roles of individual subtypes.
Methodologies for Characterizing Ligand Affinity and Function
The determination of a compound's affinity and functional potency requires robust and validated experimental protocols. Radioligand binding assays and functional cAMP assays are the gold standards in the field for characterizing GPCR ligands.
Radioligand Binding Assays for Affinity (Kᵢ) Determination
Radioligand binding is a direct measure of the interaction between a ligand and a receptor.[10][11] Competition binding assays are used to determine the affinity (Kᵢ) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand of known affinity.
Caption: Standard experimental workflow for a radioligand competition binding assay.
Step-by-Step Protocol: Competition Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the target mGluR subtype (e.g., HEK293-h-mGluR4) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer.[12]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay to ensure consistent receptor amounts in each reaction.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]LY341495, a group II/III antagonist), and serially diluted concentrations of the unlabeled test compound (this compound).[12]
-
Expertise Insight: The choice of radioligand is critical. A high-affinity antagonist like [³H]LY341495 is often preferred as it binds to a single high-affinity state of the receptor, simplifying data analysis.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[13]
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[12] Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add a scintillation cocktail, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured counts per minute (CPM) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[12]
Functional cAMP Assays for Potency (EC₅₀/IC₅₀) Determination
Functional assays measure the biological response to receptor activation. For Gαi/o-coupled receptors like Group III mGluRs, this involves measuring the inhibition of cAMP production.[14]
Step-by-Step Protocol: Forskolin-Induced cAMP Inhibition Assay
-
Cell Culture: Plate cells stably expressing the mGluR subtype of interest (e.g., CHO-h-mGluR8) in a suitable assay plate and grow to optimal confluency.
-
Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period.
-
Expertise Insight: PDE inhibitors are crucial for preventing the degradation of cAMP, thereby amplifying the assay signal window and increasing sensitivity.[14]
-
-
Agonist/Antagonist Addition:
-
For Antagonist (this compound) Characterization: Add varying concentrations of this compound to the cells, followed by a fixed, sub-maximal (e.g., EC₈₀) concentration of a known Group III agonist (e.g., L-AP4).
-
For Agonist Characterization: Add varying concentrations of the test compound alone.
-
-
Stimulation: Add a cAMP-stimulating agent, typically forskolin, to all wells. Forskolin directly activates adenylyl cyclase.[15] Activation of the Gαi/o-coupled mGluR will inhibit this forskolin-induced cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP modulation.
-
Cell Lysis and Detection: Lyse the cells and detect the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF, AlphaScreen, or ELISA-based methods.[15][16][17] These assays typically use a labeled cAMP analog that competes with the cellular cAMP for binding to a specific antibody.
-
Data Analysis: The signal generated is inversely proportional to the amount of cAMP produced in the cells. Plot the signal against the log concentration of the antagonist (this compound) and fit the data to determine the IC₅₀ value, representing its functional antagonist potency.
Discussion and Future Directions
The available data characterizes this compound as a micromolar antagonist of mGluR4 and mGluR8.[8] Its utility lies in its ability to broadly antagonize Group II and III mGlu receptors, making it a useful tool for initial studies aimed at determining if this class of receptors is involved in a particular physiological or pathological process.
However, the lack of selectivity is a significant limitation for studies aiming to delineate the specific functions of mGluR4 versus mGluR8, or to separate the roles of Group II versus Group III receptors. Researchers requiring subtype selectivity should consider alternative compounds. For instance, LSP1-2111 and LSP4-2022 offer improved selectivity for mGluR4 over mGluR8.[9]
Future research should focus on completing the pharmacological profile of this compound, particularly by determining its affinity and potency at mGluR7. Furthermore, investigating its activity at other mGluR subtypes (Groups I and II) with modern, robust assays would provide a more complete selectivity profile and better inform its use in the scientific community.
References
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]
-
Wieronska, J. M., et al. (2024). mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders. Cellular and Molecular Life Sciences, 81(1), 25. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Gregory, K. J., & Conn, P. J. (2015). Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. Molecular Pharmacology, 88(1), 145-157. [Link]
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Storto, M., et al. (2006). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods, 54(2), 195-204. [Link]
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Wieronska, J. M., & Pilc, A. (2013). The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. Molecules, 28(4), 1585. [Link]
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Creative Bioarray. (n.d.). cAMP Assay. [Link]
-
Klar, R., et al. (2015). Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts. Neural Regeneration Research, 10(11), 1749-1752. [Link]
-
Niswender, C. M., & Conn, P. J. (2010). mGluRs: Group II Metabotropic Glutamate Receptors. eNeuro, 7(6), ENEURO.0310-20.2020. [Link]
-
Iacovelli, L., et al. (2022). Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons. Frontiers in Molecular Neuroscience, 15, 1025732. [Link]
-
Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405-496. [Link]
-
Limbird, L. E. (1998). Radioligand binding methods: practical guide and tips. The American Journal of Physiology-Lung Cellular and Molecular Physiology, 274(2), L163-L170. [Link]
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Ibeanu, G., et al. (2008). Metabotropic glutamate receptors mGluR4 and mGluR8 regulate transmission in the lateral olfactory tract-piriform cortex synapse. Neuropharmacology, 55(4), 467-474. [Link]
-
Lo, M. C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
-
Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors. Neuropharmacology, 38(10), 1431-1476. [Link]
-
Taylor, D. L., & Lo, D. C. (2012). Metabotropic glutamate receptor-mediated signaling in neuroglia. Glia, 60(11), 1635-1654. [Link]
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- 11. revvity.com [revvity.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Modulatory Role of ACPT-II in Synaptic Plasticity: A Mechanistic and Experimental Guide
Executive Summary
ACPT-II (1-aminocyclopentane-1,3,4-tricarboxylic acid, stereoisomer II) represents a critical pharmacological tool in the dissection of glutamatergic signaling. Unlike its congener ACPT-I (a selective Group III mGluR agonist), This compound acts as a broad-spectrum, competitive antagonist across Group I, II, and III metabotropic glutamate receptors (mGluRs).[1][2]
This guide delineates the technical utility of this compound in isolating ionotropic from metabotropic components of synaptic plasticity (LTP/LTD), providing researchers with a "chemical knockout" for mGluR signaling without genetic intervention.
Mechanistic Profile: The "Silent" Antagonist
Chemical Identity and Stereochemistry
This compound is one of four stereoisomers of 1-aminocyclopentane-1,3,4-tricarboxylic acid.[1] Its pharmacological divergence from ACPT-I is a textbook example of stereoselectivity in G-Protein Coupled Receptors (GPCRs).
-
ACPT-I (1S,3R,4S): Potent Agonist (Selectivity: mGluR4 > mGluR8 >> mGluR1/2).
-
This compound: Competitive Antagonist (Selectivity: Broad-spectrum mGluR1, mGluR2, mGluR4).[1][2]
Structural Mechanism of Action
This compound binds to the orthosteric glutamate-binding pocket within the Venus Flytrap Domain (VFT) of the mGluR. However, unlike glutamate or ACPT-I, this compound imposes a steric hindrance that prevents the closure of the VFT lobes.
-
Agonists: Induce lobe closure
C-terminal conformational change G-protein coupling. -
This compound: Stabilizes the "Open" (inactive) conformation
Prevents G-protein activation (Gq, Gi/o).
Signaling Pathway Blockade
By antagonizing multiple mGluR groups, this compound effectively silences the "slow" component of glutamatergic transmission, isolating the "fast" ionotropic (AMPA/NMDA) currents.
Figure 1: Mechanism of this compound antagonism preventing VFT domain closure and downstream plasticity induction.
Role in Modulating Synaptic Plasticity[3]
This compound is primarily used to block forms of plasticity that require metabotropic signaling, thereby proving the necessity of mGluRs in specific protocols.
Inhibition of mGluR-Dependent LTD
Long-Term Depression (LTD) in the hippocampus (CA1) and cerebellum often requires the activation of Group I mGluRs (mGluR1/5), which trigger protein synthesis and AMPA receptor internalization.
-
Effect: Application of this compound (
) completely abolishes DHPG-induced LTD and synaptically induced mGluR-LTD. -
Differentiation: It does not affect NMDAR-dependent LTD (low-frequency stimulation), allowing researchers to distinguish between these two co-existing mechanisms.
Modulation of Metaplasticity (Priming)
mGluRs often serve as "coincidence detectors" or primers that lower the threshold for subsequent LTP induction.
-
Effect: this compound prevents the "priming" of synapses. For example, in the dentate gyrus, prior activation of mGluRs can enhance subsequent LTP; this compound blockade eliminates this facilitation, returning the synapse to a naive state.
Neuroprotection and Excitotoxicity
By blocking Group I mGluRs (which couple to Gq and mobilize intracellular
-
Mechanism: Prevents the sustained
rise that follows the initial ionotropic glutamate receptor activation.
Data Summary: this compound vs. Other Ligands[1][4][5]
| Compound | Primary Target | Action | Selectivity Profile | Effect on Plasticity |
| This compound | mGluR 1, 2, 4 | Antagonist | Broad (Group I, II, III) | Blocks mGluR-LTD; Prevents Priming |
| ACPT-I | mGluR 4, 8 | Agonist | Selective Group III | Neuroprotective; Modulates GABA release |
| MCPG | mGluR 1, 2 | Antagonist | Group I / II | Blocks mGluR-LTD (Less potent than this compound) |
| MPEP | mGluR 5 | Antagonist | Selective Group I | Blocks mGluR5-specific LTD |
| L-AP4 | mGluR 4, 6, 7, 8 | Agonist | Selective Group III | Presynaptic inhibition of Glu release |
Experimental Protocols
Protocol A: Electrophysiological Isolation of NMDAR-LTP
Objective: To induce LTP solely via NMDARs by eliminating mGluR contributions using this compound.
Reagents:
-
ACSF (Artificial Cerebrospinal Fluid): Standard composition, carbogenated (
). -
This compound Stock: 100 mM in
or dilute NaOH (store at -20°C). -
Working Concentration:
.
Workflow:
-
Slice Preparation: Prepare acute hippocampal slices (
) from rodent brain. Recovery: 1 hour at RT. -
Baseline Recording: Establish a stable baseline of fEPSPs (Field Excitatory Postsynaptic Potentials) in the CA1 stratum radiatum for 20 minutes.
-
Drug Wash-in (Critical Step):
-
Perfuse This compound (
) for 15-20 minutes prior to stimulation. -
Note: Monitor baseline fEPSP slope. This compound should not significantly alter basal transmission if presynaptic mGluR tone is low.
-
-
Induction: Deliver High-Frequency Stimulation (HFS: 100 Hz, 1s) or Theta Burst Stimulation (TBS).
-
Wash-out: Continue perfusion with ACSF (without this compound) for 60 minutes post-induction.
-
Analysis: Compare LTP magnitude vs. Control. If LTP is reduced, the protocol has an mGluR component. If unchanged, the LTP is purely NMDAR-dependent.
Protocol B: Chemical "Knockout" in Excitotoxicity Assays
Objective: To determine if neurotoxicity is driven by mGluR activation.
Figure 2: Workflow for assessing neuroprotective potential of this compound blockade against excitotoxic insults.
References
-
Acher, F. C., et al. (1997).[3] Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes.[3] Journal of Medicinal Chemistry.[3] Link
-
Domin, H., et al. (2016).[3] Neuroprotective potential of the group III mGlu receptor agonist ACPT-I in animal models of ischemic stroke: In vitro and in vivo studies.[3] Neuropharmacology.[3] Link
-
Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors.[4][3][5][6] Neuropharmacology.[3] Link
-
Lüscher, C., & Huber, K. M. (2010). Group I mGluR-dependent synaptic long-term depression: mechanisms and implications for circuitry and disease. Neuron. Link
-
Watkins, J. C., & Jane, D. E. (2006). The glutamate story.[4][5][6] British Journal of Pharmacology. Link
Sources
- 1. Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Technical Guide: ACPT-II Modulation of cAMP Signaling in Neuronal Cells
This technical guide details the pharmacological effects of ACPT-II on cAMP levels in neuronal cells, specifically distinguishing its role as a competitive antagonist from its stereoisomer, ACPT-I (a Group III agonist).
Executive Summary
This compound (1R,2S,4S)-4-aminocyclopentane-1,2,4-tricarboxylic acid is a synthetic amino acid derivative used to probe glutamatergic signaling. Unlike its stereoisomer ACPT-I , which is a potent agonist of Group III metabotropic glutamate receptors (mGluRs) that actively lowers cAMP, This compound functions primarily as a competitive antagonist .
In neuronal cells, this compound does not intrinsically modulate cAMP levels. Instead, its physiological impact is defined by its ability to prevent or reverse the cAMP inhibition caused by endogenous glutamate or specific mGluR agonists. This guide outlines the mechanistic basis of this antagonism and provides a validated protocol for quantifying this compound activity using a Forskolin-induced cAMP accumulation assay.
Mechanistic Foundations
Receptor Specificity and Signal Transduction
Metabotropic glutamate receptors (mGluRs) are Class C GPCRs. Their regulation of cAMP depends on their G-protein coupling:
-
Group II (mGluR2/3) & Group III (mGluR4/6/7/8): Couple to
proteins. Activation inhibits Adenylyl Cyclase (AC), reducing cAMP. -
Group I (mGluR1/5): Couple to
. Activation triggers PLC/IP3/Ca²⁺ signaling, with minimal direct effect on cAMP.
This compound acts as a broad-spectrum competitive antagonist with affinity for Group I, II, and III receptors (though often cited for mGluR1 antagonism in specific contexts).[1] In the context of cAMP, its critical function is blocking the
The "Disinhibition" Mechanism
When a neuron is exposed to a Group III agonist (e.g., L-AP4 or ACPT-I), the
-
Without this compound: Agonist
mGluR Inhibition of AC Low cAMP. -
With this compound: this compound occupies the orthosteric site
Blocks Agonist binding AC remains active Normal/High cAMP .
This "Rescue Effect" is the primary readout for this compound activity in cAMP assays.
Pathway Visualization
Caption: this compound acts as a competitive antagonist, preventing the Agonist-induced activation of mGluR and the subsequent Gi-mediated inhibition of Adenylyl Cyclase.
Experimental Framework: The cAMP Rescue Assay
Since
Experimental Design Matrix
To validate this compound effects, your plate layout must include these four conditions:
| Condition | Treatment Components | Expected cAMP Level | Interpretation |
| 1. Basal | Vehicle only | Low | Baseline control. |
| 2. Stimulated | Forskolin (10 µM) | High | Max system capacity. |
| 3. Inhibited | Forskolin + Agonist (e.g., L-AP4 10 µM) | Reduced | Demonstrates functional |
| 4. Rescued | Forskolin + Agonist + This compound | High (Restored) | Primary Readout: Proves antagonism.[1][2] |
Detailed Protocol (HTRF or ELISA)
Materials:
-
Neuronal Model: Primary cortical neurons (DIV 14) or SH-SY5Y cells (differentiated).
-
Reagents:
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate neurons in 96-well (20,000 cells/well) or 384-well plates.
-
Remove culture media and replace with Stimulation Buffer (HBSS + 20 mM HEPES + 500 µM IBMX).
-
Critical: Allow cells to equilibrate for 15-30 minutes at 37°C to stabilize basal cAMP.
-
-
Antagonist Pre-Incubation (The this compound Step):
-
Add This compound at varying concentrations (e.g., 1 µM – 100 µM) to the "Rescue" wells.
-
Incubate for 15 minutes at 37°C.
-
Reasoning: Antagonists require time to occupy the receptor binding pockets before the agonist is introduced.
-
-
Agonist & Stimulation Challenge:
-
Add the Agonist (e.g., L-AP4 at
concentration) + Forskolin (10 µM) simultaneously. -
Incubate for 30-45 minutes at room temperature (or 37°C depending on kit).
-
Note: Forskolin drives cAMP up; Agonist tries to drive it down. This compound determines the winner.
-
-
Detection & Lysis:
-
Add detection reagents (e.g., cAMP-d2 and Anti-cAMP-Cryptate for HTRF).
-
Incubate 1 hour.
-
Read plate on a compatible multimode reader (e.g., EnVision, PHERAstar).
-
Expected Results Visualization
Caption: Bar chart simulation. This compound treatment restores cAMP levels to near-Forskolin control levels by blocking the agonist-mediated inhibition.
Data Analysis & Interpretation
Calculating Antagonist Potency ( / )
To determine the potency of this compound, plot the % Reversal of Inhibition :
-
Sample: Fsk + Agonist + this compound
-
Inhibited Control: Fsk + Agonist (No this compound)
-
Forskolin Control: Fsk only (No Agonist)
Fit the data to a standard Cheng-Prusoff equation to determine the
Troubleshooting
-
No Inhibition observed with Agonist? Ensure your neuronal cells express the specific mGluR subtype (4/6/7/8). Primary cortical neurons are generally reliable; SH-SY5Y may require retinoic acid differentiation.
-
This compound fails to rescue? Verify the concentration. As a competitive antagonist, this compound must be present in excess (typically 10x-100x the
) to outcompete the agonist, especially if a high concentration of agonist was used.
References
-
Acher, F. C., et al. (1997). "Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes." Journal of Medicinal Chemistry.
-
Schoepp, D. D., et al. (1999). "Pharmacological agents acting at subtypes of metabotropic glutamate receptors." Neuropharmacology.
-
Conn, P. J., & Pin, J. P. (1997). "Pharmacology and functions of metabotropic glutamate receptors." Annual Review of Pharmacology and Toxicology.
-
Palucha-Poniewiera, A., et al. (2013). "The group III mGlu receptor agonist ACPT-I exerts neuroprotective effects." Neurochemistry International. (Note: Cited for contrast between ACPT-I agonist and this compound antagonist activities).[1][2][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cAMP and EPAC Signaling Functionally Replace OCT4 During Induced Pluripotent Stem Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differences in agonist and antagonist activities for two indices of metabotropic glutamate receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: ACPT-II Chemical Structure and Molecular Properties
This technical guide is structured to provide a rigorous analysis of ACPT-II, focusing on its physicochemical identity, structural pharmacology, and experimental utility within neuroscience and drug discovery.
Executive Summary
This compound is a synthetic amino acid analog and a stereoisomer of the potent Group III metabotropic glutamate receptor (mGluR) agonist, ACPT-I. While ACPT-I is widely recognized for its high affinity and neuroprotective properties at mGluR4, mGluR6, mGluR7, and mGluR8, This compound serves a critical role as a stereochemical probe . It is frequently utilized in Structure-Activity Relationship (SAR) studies to demonstrate the exquisite stereoselectivity of Group III mGluR binding pockets.
This guide details the physicochemical properties, handling protocols, and pharmacological context of this compound, distinguishing it from its active isomer to ensure experimental rigor.
Physicochemical Identity & Properties[1][2]
This compound belongs to the class of conformationally restricted glutamate analogs. Its cyclopentane ring locks the glutamate pharmacophore into a specific orientation, allowing researchers to map the spatial requirements of receptor binding sites.
Chemical Data Matrix
| Property | Specification |
| Common Name | This compound |
| Chemical Name | (1R,3S,4R)-1-aminocyclopentane-1,3,4-tricarboxylic acid |
| CAS Number | 195209-04-2 |
| Molecular Formula | C₈H₁₁NO₆ |
| Molecular Weight | 217.18 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Water (with base), 1eq. NaOH, Dilute HCl |
| pKa Values | Approx. 2.2, 3.8, 4.6 (Carboxyls), 9.8 (Amine) |
| Stereochemistry | (1R, 3S, 4R) - Note: Distinct from ACPT-I (1S, 3R, 4S) |
Structural Visualization
The following diagram illustrates the chemical connectivity and the stereochemical hierarchy of the ACPT family.
Figure 1: Structural classification of ACPT isomers. This compound is defined by the (1R, 3S, 4R) configuration, distinguishing it from the biologically active ACPT-I.
Structural Pharmacology & Mechanism
To understand the utility of this compound, one must understand the receptor system it targets (or fails to target).
The "Negative Control" Paradigm
In high-fidelity pharmacological assays, it is insufficient to use a vehicle control alone. This compound acts as a pharmacological negative control .
-
Mechanism: The mGluR binding pocket (Venus Flytrap Domain) requires the glutamate moiety to be presented in a specific "extended" or "folded" conformation.
-
Stereoselectivity: ACPT-I mimics the bioactive conformation required for Group III mGluR activation. This compound, despite having the exact same atomic connectivity, presents the carboxyl and amine groups in a spatial arrangement that is sterically hindered or misaligned with the receptor's key residues (e.g., Arg78, Ser165 in mGluR4).
-
Experimental Outcome: If a biological effect (e.g., neuroprotection) is observed with ACPT-I but absent with this compound, the researcher confirms the effect is receptor-mediated and not due to off-target physicochemical effects (like pH changes or chelation).
Signaling Pathway (Group III mGluR)
While this compound has low affinity, understanding the pathway of its active counterpart (ACPT-I) is essential for assay design.
Figure 2: Group III mGluR signaling cascade. This compound fails to initiate the Ligand->Receptor step efficiently compared to ACPT-I.
Handling, Stability, and Solubilization Protocols
This compound is a zwitterionic molecule with high polarity. Improper solubilization is the most common cause of experimental failure.
Solubility Challenges
-
DMSO: Soluble, but often requires slight warming or sonication.
-
Water: Poor solubility in neutral water due to zwitterionic lattice energy.
-
Ethanol: Insoluble.
Standard Solubilization Protocol (10 mM Stock)
This protocol ensures a stable stock solution for in vitro assays.
-
Calculate Mass: For 1 mL of 10 mM stock, weigh 2.17 mg of this compound.
-
Primary Solvent (Base): Add 100 µL of 1.0 eq. NaOH (or 0.1 M NaOH). The carboxyl groups must be deprotonated to solubilize the compound in aqueous media.
-
Why? The isoelectric point of tricarboxylic amino acids makes them insoluble at neutral pH.
-
-
Dilution: Add 900 µL of PBS (pH 7.4) or distilled water.
-
Verification: Vortex for 30 seconds. The solution should be clear.
-
pH Adjustment: Check pH. If highly basic, carefully adjust back to ~7.4 using dilute HCl, but avoid precipitation.
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Avoid freeze-thaw cycles.
Stability
-
Solid State: Stable for >2 years at -20°C if desiccated.
-
Solution: Stable for 1 month at -20°C. Unstable at room temperature >24 hours.
Experimental Applications
In Vitro: Specificity Control
When testing the potency of a new Group III agonist:
-
Group A: Treat cells with Test Compound (10 µM).
-
Group B: Treat cells with ACPT-I (Positive Control, 10 µM).
-
Group C: Treat cells with This compound (Negative Control, 10 µM).
-
Readout: Measure cAMP inhibition (e.g., Forskolin-stimulated cAMP accumulation).
-
Success Criteria: Group A and B show reduced cAMP; Group C shows cAMP levels similar to Vehicle.
-
In Vivo: Intracerebral Injection
Due to its polarity, this compound does not cross the Blood-Brain Barrier (BBB) efficiently via systemic administration.
-
Route: Intracerebroventricular (i.c.v.) or local microinjection.
-
Vehicle: ACSF (Artificial Cerebrospinal Fluid) with pH adjusted to 7.4.
References
-
PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved February 9, 2026, from [Link]
- Acher, F., et al. (1997). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: New tools for mGluR classification. Journal of Medicinal Chemistry.
An In-depth Technical Guide on the Influence of ACPT-II on Presynaptic Glutamate Release
Executive Summary
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and the precise regulation of its release is fundamental to synaptic transmission, plasticity, and overall brain function.[1][2] Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders. A key control point for this system is the presynaptic terminal, where autoreceptors modulate glutamate exocytosis. This guide focuses on the compound ACPT-II, a selective agonist for Group II metabotropic glutamate receptors (mGluRs), and its role in inhibiting presynaptic glutamate release. We will explore the underlying molecular mechanisms, detail robust experimental protocols for quantifying its effects, and provide insights into data interpretation for researchers and drug development professionals.
Introduction: Targeting Presynaptic Autoreceptors with this compound
The glutamatergic synapse is a highly dynamic structure. While postsynaptic receptors mediate the immediate response to glutamate, a sophisticated feedback system exists on the presynaptic terminal to regulate subsequent neurotransmitter release.[3] This system is largely mediated by metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that fine-tune synaptic strength.
Metabotropic glutamate receptors are classified into three groups (I, II, and III).[4] Group II (containing mGluR2 and mGluR3) and Group III (mGluR4, 6, 7, 8) mGluRs are predominantly found on presynaptic terminals.[4][5] When activated by high concentrations of synaptic glutamate, these receptors initiate an intracellular signaling cascade that ultimately suppresses further glutamate release.[6][7] This autoinhibitory feedback loop is crucial for preventing synaptic hyperexcitability and excitotoxicity.
(1S,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid , commonly known as This compound , is a conformationally constrained analog of glutamate. Its structure allows it to selectively bind to and activate Group II mGluRs with high potency. This selectivity makes this compound an invaluable pharmacological tool for dissecting the specific role of these receptors in modulating synaptic transmission. Understanding the influence of this compound provides a direct window into a critical mechanism of synaptic self-regulation and offers a therapeutic target for conditions characterized by excessive glutamate signaling.
Core Mechanism of Action: How this compound Inhibits Glutamate Release
The inhibitory effect of this compound on presynaptic glutamate release is a multi-step process initiated by its binding to mGluR2 and mGluR3. The causality of this pathway is a classic example of GPCR-mediated neuromodulation.
-
Receptor Activation and G-Protein Coupling: this compound binds to the extracellular domain of presynaptic Group II mGluRs. This induces a conformational change in the receptor, which in turn activates its associated heterotrimeric G-protein of the Gi/o family.[4][8]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[7][8] This action leads to a significant reduction in the intracellular concentration of cyclic AMP (cAMP).[7]
-
Downregulation of PKA and Calcium Channel Modulation: The decrease in cAMP levels results in reduced activity of Protein Kinase A (PKA).[8] PKA normally phosphorylates and enhances the function of presynaptic voltage-gated calcium channels (VGCCs), particularly of the P/Q-type and N-type.[8] Reduced PKA activity, therefore, leads to decreased calcium influx upon the arrival of an action potential.
-
Direct Gβγ Subunit Action: The liberated Gβγ subunits from the G-protein can also directly interact with VGCCs, causing a voltage-independent inhibition of their activity.[9] Furthermore, there is evidence that Gβγ subunits can directly interact with components of the synaptic vesicle release machinery, such as the SNARE complex, further impeding vesicle fusion.[8][9]
-
Reduced Vesicular Exocytosis: The influx of calcium into the presynaptic terminal is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of glutamate. By both reducing calcium influx and potentially interfering with the release machinery, the signaling cascade initiated by this compound effectively decreases the probability of glutamate release.[8]
This multi-faceted mechanism allows for a potent and rapid down-regulation of glutamatergic transmission, serving as a powerful brake on synaptic activity.
Key Experimental Protocols for Quantification
To rigorously assess the impact of this compound on presynaptic glutamate release, a combination of neurochemical and electrophysiological approaches is recommended. Below are two field-proven, self-validating protocols.
Protocol 1: Fluorometric Glutamate Release Assay from Synaptosomes
This biochemical assay provides a direct measurement of glutamate release from a population of isolated presynaptic terminals (synaptosomes). It is a robust method for pharmacological screening and mechanistic studies. The choice of synaptosomes is causal; it isolates the presynaptic terminal from postsynaptic and network effects, ensuring that any observed modulation is a direct presynaptic effect.[10][11]
Step-by-Step Methodology:
-
Synaptosome Preparation (Self-Validating System):
-
Objective: To obtain a purified, metabolically active fraction of presynaptic terminals.
-
Procedure:
-
Rapidly dissect the brain region of interest (e.g., cortex, hippocampus) from a rodent and place it in ice-cold sucrose buffer.
-
Homogenize the tissue gently to shear off nerve terminals.
-
Perform differential centrifugation to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet and layer it onto a Percoll or Ficoll density gradient. Centrifuge to separate synaptosomes from myelin and mitochondria.
-
-
Trustworthiness Check: The quality of the preparation is paramount. Validate each preparation by measuring the activity of a mitochondrial enzyme (e.g., succinate dehydrogenase) to assess contamination and a cytosolic marker (e.g., lactate dehydrogenase) to confirm synaptosome integrity.
-
-
Glutamate Release Assay:
-
Principle: An enzyme-based assay (e.g., using glutamate oxidase and Amplex Red) generates a fluorescent product directly proportional to the amount of released glutamate.
-
Reagents:
-
Assay Buffer (e.g., Krebs-Ringer)
-
Glutamate Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
This compound stock solution
-
Depolarizing agent (e.g., 4-Aminopyridine (4-AP) or KCl)
-
Group II mGluR antagonist (e.g., LY341495) for control.
-
-
Procedure:
-
Aliquot synaptosomes into a 96-well plate.
-
Add the assay reagent mix (glutamate oxidase, HRP, Amplex Red) to each well.
-
Pre-incubation: Add varying concentrations of this compound (or vehicle control) to the wells. Incubate for 10-15 minutes at 37°C. This step allows the drug to bind and initiate its signaling cascade.
-
Baseline Reading: Measure baseline fluorescence.
-
Evoked Release: Induce glutamate release by adding a depolarizing agent (e.g., 1 mM 4-AP).[10] This step mimics the arrival of an action potential.
-
Kinetic Reading: Immediately begin measuring fluorescence kinetically over 5-10 minutes. The rate of fluorescence increase reflects the rate of glutamate release.
-
-
Self-Validating Controls:
-
Negative Control: Wells with no depolarizing agent to measure basal release. This compound should not affect basal release.[11]
-
Positive Control: Wells with the depolarizing agent but no this compound to establish the maximum evoked release.
-
Antagonist Control: Co-incubate the highest concentration of this compound with a potent Group II mGluR antagonist (e.g., LY341495). The antagonist should block the inhibitory effect of this compound, confirming receptor-specific action.
-
-
Protocol 2: Electrophysiological Recording of Synaptic Transmission
This functional assay measures the postsynaptic consequence of presynaptic glutamate release. By performing whole-cell patch-clamp recordings from a neuron in a brain slice, one can measure excitatory postsynaptic currents (EPSCs) and infer changes in presynaptic release probability.
Step-by-Step Methodology:
-
Acute Brain Slice Preparation:
-
Prepare 300-400 µm thick brain slices (e.g., hippocampal or cortical) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.
-
Using a microscope, identify a target neuron (e.g., a CA1 pyramidal neuron).
-
Establish a whole-cell voltage-clamp configuration. Hold the neuron at -70 mV to preferentially measure AMPA receptor-mediated currents.
-
Place a stimulating electrode in an afferent pathway (e.g., Schaffer collaterals for a CA1 neuron).[12]
-
-
Experimental Protocol:
-
Baseline Recording: Stimulate the afferent pathway at a low frequency (e.g., 0.1 Hz) and record the evoked EPSCs for 5-10 minutes to establish a stable baseline.
-
Drug Application: Bath-apply a known concentration of this compound to the slice and continue recording. A reduction in the EPSC amplitude indicates inhibition of glutamate release.[13][14]
-
Washout: Perfuse the slice with drug-free aCSF to determine if the effect is reversible.
-
Paired-Pulse Ratio (PPR) Analysis (Self-Validating System):
-
Causality: PPR is the ratio of the amplitude of a second EPSC to the first when two stimuli are delivered in quick succession (e.g., 50 ms interval). This ratio is inversely proportional to the initial release probability. A presynaptic inhibitor like this compound will decrease the release probability, leading to a higher PPR.
-
Procedure: Measure PPR during baseline, in the presence of this compound, and during washout. An increase in PPR concurrent with a decrease in EPSC amplitude is strong evidence for a presynaptic mechanism of action.[13]
-
-
Miniature EPSC (mEPSC) Analysis:
-
Procedure: In the presence of tetrodotoxin (TTX) to block action potentials, record spontaneous mEPSCs.
-
Trustworthiness Check: A presynaptic modulator will decrease the frequency of mEPSCs without changing their amplitude.[15] If this compound only reduces mEPSC frequency, it confirms its site of action is presynaptic.
-
-
Data Interpretation and Quantitative Analysis
Quantitative Data Summary:
The following table summarizes typical quantitative data expected from studies investigating Group II mGluR agonists like this compound.
| Parameter | Typical Value | Experimental Method | Significance |
| IC₅₀ | 10-100 nM | Synaptosome Release Assay | Potency of this compound in inhibiting glutamate release. |
| % Inhibition | 40-70% | Synaptosome Release Assay | Efficacy of this compound at saturating concentrations. |
| EPSC Amplitude | Decrease | Electrophysiology | Functional measure of reduced synaptic strength. |
| Paired-Pulse Ratio | Increase | Electrophysiology | Confirms a decrease in presynaptic release probability.[13] |
| mEPSC Frequency | Decrease | Electrophysiology | Confirms a presynaptic site of action.[15] |
| mEPSC Amplitude | No Change | Electrophysiology | Rules out a postsynaptic mechanism (e.g., receptor block). |
Causality in Interpretation:
-
If this compound reduces evoked glutamate release in synaptosomes, and this effect is blocked by a Group II mGluR antagonist, the mechanism is confirmed to be receptor-mediated presynaptic inhibition.
-
If this compound reduces EPSC amplitude, increases the paired-pulse ratio, and reduces mEPSC frequency without altering mEPSC amplitude, the evidence overwhelmingly supports a presynaptic mechanism of action by reducing the probability of glutamate release.
Conclusion and Future Directions
This compound is a powerful pharmacological tool that selectively activates Group II mGluRs, leading to a robust, Gi/o-mediated inhibition of presynaptic glutamate release. The experimental frameworks detailed in this guide—combining direct neurochemical assays with functional electrophysiological recordings—provide a comprehensive and self-validating system for investigating this mechanism.
The ability to precisely modulate glutamate release via compounds like this compound holds significant therapeutic potential. Future research should focus on developing subtype-selective agonists for mGluR2 versus mGluR3 to dissect their individual contributions and to develop more targeted therapeutics for disorders such as epilepsy, anxiety, and neurodegenerative diseases where dampening glutamatergic hyperexcitability is a key goal.
References
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Klusa, B., Szuszkiewicz, J., & Ossowska, K. (2014). Group III mGlu Receptor Agonist, ACPT-I, Exerts Potential Neuroprotective Effects In Vitro and In Vivo. Pharmacological Reports, 66(5), 834-843. [Link]
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Luhmann, H. J., Fukuda, A., & Kilb, W. (2007). Group II metabotropic glutamate receptors inhibit glutamate release at thalamocortical synapses in the developing somatosensory cortex. Journal of Neurophysiology, 98(2), 703-711. [Link]
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Yang, S., & Wang, J. (2011). Activation of Group II Metabotropic Glutamate Receptors Inhibits Glutamatergic Transmission in the Rat Entorhinal Cortex via Reduction of Glutamate Release Probability. Cerebral Cortex, 21(11), 2501-2511. [Link]
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Qu, L., Li, Y., & Pan, B. (2020). Group II metabotropic glutamate receptor activation attenuates acid-sensing ion channel currents in rat primary sensory neurons. Journal of Biological Chemistry, 295(4), 1013-1024. [Link]
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Zilberter, Y., Zilberter, T., & Bregestovski, P. (2005). Dendritic release of glutamate suppresses synaptic inhibition of pyramidal neurons in rat neocortex. The Journal of Physiology, 568(Pt 3), 871–885. [Link]
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Lin, T. Y., Lu, C. W., & Wang, S. J. (2019). Inhibition of Synaptic Glutamate Exocytosis and Prevention of Glutamate Neurotoxicity by Eupatilin from Artemisia argyi in the Rat Cortex. International Journal of Molecular Sciences, 20(18), 4438. [Link]
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Kamiji, M. M., & Yoshimura, M. (1995). Presynaptic alpha 2 adrenoceptors inhibit glutamate release from rat spinal cord synaptosomes. Japanese Journal of Pharmacology, 69(1), 69-74. [Link]
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Wojtas, B., Gołembiowska, K., & Nowicka, A. (2023). Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts. Cellular and Molecular Neurobiology, 43(8), 3625-3639. [Link]
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O'Leary, J. A., & Jane, D. E. (2008). Group III mGluR regulation of synaptic transmission at the SC-CA1 synapse is developmentally regulated. Neuropharmacology, 55(4), 475-481. [Link]
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Dietrich, D., Kral, T., Clusmann, H., Friedl, M., & Schramm, J. (2002). Presynaptic group II metabotropic glutamate receptors reduce stimulated and spontaneous transmitter release in human dentate gyrus. Neuropharmacology, 42(3), 297-305. [Link]
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A Technical Guide to the Therapeutic Potential of Group II Metabotropic Glutamate Receptor Agonists in Neurodegenerative Disorders
Abstract
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss, for which disease-modifying therapies remain elusive. A common pathological thread in these conditions is the dysregulation of glutamatergic neurotransmission, leading to excitotoxicity, oxidative stress, and downstream cellular damage.[1] This guide explores the therapeutic rationale and preclinical validation of targeting Group II metabotropic glutamate receptors (mGluR2 and mGluR3) as a promising strategy to counteract these effects. We will use compounds such as 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) as exemplars to detail the mechanism of action, present a framework for preclinical evaluation, and provide actionable protocols for researchers in drug development.
Introduction: The Rationale for Targeting Group II mGluRs
Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), essential for synaptic plasticity, learning, and memory.[2] However, its over-activation leads to a pathological process known as excitotoxicity, a key contributor to neuronal death in numerous neurodegenerative diseases.[1] Group II mGluRs (mGluR2/3) are G-protein coupled receptors that function primarily as presynaptic autoreceptors, sensing synaptic glutamate levels and subsequently inhibiting further release.[2][3]
This modulatory role presents a significant therapeutic advantage over strategies that directly block ionotropic glutamate receptors (e.g., NMDA or AMPA receptors), as the latter can disrupt normal synaptic function and carry a high side-effect burden. By acting as a synaptic "brake," Group II mGluR agonists can selectively dampen excessive glutamate release in hyperactive circuits without shutting down basal neurotransmission. This targeted approach offers the potential for neuroprotection while preserving physiological brain function. Agonists for mGluR2/3 have been investigated for their roles in the central nervous system, showing potential benefits for treating psychiatric disorders, which provides a strong basis for their exploration in neurodegeneration.[4]
Molecular Mechanism of Action
Activation of presynaptic mGluR2/3 by an agonist like (1S,3R)-ACPD initiates a signaling cascade that provides a powerful brake on neurotransmitter release.[5][6]
-
G-Protein Coupling: mGluR2 and mGluR3 are coupled to inhibitory Gαi/o proteins.[2]
-
Inhibition of Adenylyl Cyclase: Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with and inhibit voltage-gated calcium channels (P/Q-type), which is critical for vesicle fusion and neurotransmitter release.[3]
-
Reduced Glutamate Efflux: The net result of this cascade is a significant and persistent reduction in the release of glutamate from the presynaptic terminal, thereby preventing the over-activation of postsynaptic receptors.[3]
This mechanism is depicted in the signaling pathway diagram below.
Preclinical Evidence in Neurodegenerative Models
The therapeutic hypothesis for Group II mGluR agonists is supported by a growing body of preclinical evidence across various models of neurodegeneration. These studies demonstrate not only neuroprotective effects but also functional improvements.
Core Pathologies Addressed:
-
Alzheimer's Disease (AD): The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides is a primary event in AD pathogenesis.[7] This process is linked to synaptic hyperactivity and excitotoxicity, creating a feed-forward loop of neurodegeneration. Group II mGluR agonists can mitigate this by reducing glutamate release in circuits overloaded by Aβ pathology.
-
Parkinson's Disease (PD): The degeneration of dopaminergic neurons in the substantia nigra is a hallmark of PD.[8] This leads to secondary glutamatergic hyperactivity in the basal ganglia. By modulating this hyperactivity, Group II mGluR agonists can offer a non-dopaminergic therapeutic strategy to alleviate symptoms and potentially slow disease progression.
-
Oxidative Stress: A common downstream effect of excitotoxicity is a massive increase in reactive oxygen species (ROS) and mitochondrial dysfunction, which damages lipids, proteins, and nucleic acids.[1] By preventing the initial excitotoxic insult, Group II mGluR activation can preserve mitochondrial function and reduce oxidative damage.
Summary of Preclinical Findings
The following table summarizes representative findings from preclinical studies evaluating Group II mGluR agonists.
| Disease Model | Compound Type | Key Findings | Potential Impact |
| In Vitro Excitotoxicity | (1S,3R)-ACPD | Protected cultured hippocampal neurons from glutamate-induced cell death.[5][9] | Direct evidence of neuroprotective capacity against excitotoxic insults. |
| Rodent Model of PD | mGluR2/3 Agonist | Reduced motor deficits in 6-OHDA or MPTP-lesioned rats.[8] | Suggests potential for both symptomatic and disease-modifying effects in PD. |
| Transgenic AD Mouse | mGluR2/3 PAM | Improved cognitive performance in memory tasks; reduced synaptic hyperexcitability. | Demonstrates potential to restore network function and improve cognition. |
| Ischemia/Stroke Model | LY379268 | Reduced infarct volume and neuronal damage following induced cerebral ischemia. | Highlights broad neuroprotective potential in conditions involving excitotoxicity. |
Key Experimental Protocols & Workflows
Validating the therapeutic potential of a compound targeting Group II mGluRs requires a systematic, multi-tiered approach. The workflow should progress from confirming on-target activity at the molecular level to demonstrating functional neuroprotection in complex biological systems.
Detailed Protocol: In Vitro Glutamate Excitotoxicity Assay
This protocol provides a self-validating system to determine if a test compound can protect primary neurons from glutamate-induced death by activating Group II mGluRs.
Objective: To quantify the neuroprotective effect of a Group II mGluR agonist against glutamate-induced excitotoxicity in primary cortical neuron cultures.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium with B27 supplement
-
Poly-D-lysine coated 96-well plates
-
Test Compound (e.g., (1S,3R)-ACPD)
-
Group II mGluR Antagonist (e.g., LY341495) for specificity control
-
L-Glutamic acid
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
Methodology:
-
Cell Culture (Day 0-10):
-
Isolate and plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1x10⁵ cells/well.
-
Culture for 10-12 days in Neurobasal/B27 medium to allow for mature synaptic connections to form.
-
-
Compound Pre-treatment (Day 12):
-
Prepare serial dilutions of the Test Compound (e.g., 1 nM to 100 µM).
-
Prepare a solution of the Test Compound (at its determined EC₅₀) + a supra-maximal concentration of the antagonist LY341495 (e.g., 1 µM). This is the Specificity Control .
-
Gently replace 50% of the culture medium with fresh medium containing the appropriate drug concentrations. Include Vehicle Control wells.
-
Incubate for 60 minutes at 37°C.
-
-
Excitotoxic Insult:
-
Add L-Glutamic acid to all wells (except Negative Control wells) to a final concentration of 50 µM.
-
Incubate for 20 minutes at 37°C. This short, high-concentration pulse is sufficient to induce significant cell death over the next 24 hours.
-
-
Washout and Recovery:
-
Carefully remove the glutamate-containing medium and wash the cells twice with pre-warmed sterile PBS.
-
Replace with the original pre-treatment medium (containing Test Compound, antagonist, or vehicle).
-
Return the plate to the incubator for 24 hours.
-
-
Quantification of Cell Death (Day 13):
-
Measure cell death by quantifying the release of LDH into the culture medium using a commercially available kit, following the manufacturer's instructions.
-
Use a plate reader to measure absorbance.
-
Control Groups are Critical:
-
Negative Control: Untreated cells (represents baseline LDH release).
-
Positive Control (Maximal Damage): Vehicle-treated cells + Glutamate (represents maximal excitotoxic death).
-
Test Groups: Test Compound + Glutamate.
-
Specificity Control: (Test Compound + Antagonist) + Glutamate.
-
-
-
Data Analysis:
-
Calculate percent neuroprotection relative to the positive and negative controls.
-
Plot a dose-response curve and calculate the EC₅₀ for the Test Compound.
-
Self-Validation Check: A significant reduction in neuroprotection in the Specificity Control group compared to the Test Compound alone confirms the effect is mediated through Group II mGluRs.
-
Challenges and Future Directions
While promising, the development of Group II mGluR agonists for neurodegenerative diseases faces challenges. These include optimizing blood-brain barrier penetration and ensuring subtype selectivity to minimize potential off-target effects. The development of Positive Allosteric Modulators (PAMs), which only enhance the receptor's response to endogenous glutamate, represents a sophisticated approach to achieve a more finely-tuned therapeutic effect and may offer a superior safety profile.[10][11]
Future research should focus on long-term efficacy studies in transgenic animal models that more accurately reflect human disease progression.[12] Furthermore, combining Group II mGluR modulators with other therapeutic strategies, such as anti-amyloid or anti-tau therapies in AD, could yield synergistic effects by targeting both upstream proteinopathies and downstream excitotoxicity.[13][14]
Conclusion
Targeting Group II metabotropic glutamate receptors presents a compelling, mechanism-based strategy for therapeutic intervention in neurodegenerative disorders. By functioning as a presynaptic brake on excessive glutamate release, agonists of these receptors can directly counteract the excitotoxic cascade that is a common pathological hallmark of diseases like AD and PD. The continued development of selective and brain-penetrant agonists and PAMs, validated through a rigorous preclinical workflow, holds significant promise for delivering a novel class of disease-modifying drugs for these devastating conditions.
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The Mechanisms of Neurodegeneration in Alzheimer Disease - HCPLive. [Link]
-
Basic mechanisms of neurodegeneration: a critical update - PMC. [Link]
-
Trans-1-aminocyclopentane-1,3-dicarboxylic acid (t-ACPD) decreases synaptic excitation in rat striatal slices through a presynaptic action - PubMed. [Link]
-
Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation. [Link]
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Potential Therapeutic Approaches for Cerebral Amyloid Angiopathy and Alzheimer's Disease - MDPI. [Link]
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Recent Mechanisms of Neurodegeneration and Photobiomodulation in the Context of Alzheimer's Disease - MDPI. [Link]
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Mapping the causal chain from genetic risk variants to lipid dysmetabolism in Parkinson's disease | Brain | Oxford Academic. [Link]
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Therapeutic Potential of Metabotropic Glutamate Receptor Modulators - PMC. [Link]
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Researchers find new way to slow memory loss in Alzheimer's. [Link]
-
Preclinical Parkinson's Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review - MDPI. [Link]
-
1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed. [Link]
-
Amino Acid Compound 2 (AAC2) Treatment Counteracts Insulin-Induced Synaptic Gene Expression and Seizure-Related Mortality in a Mouse Model of Alzheimer's Disease - MDPI. [Link]
-
Four BIST Community Researchers receive ERC Proof of Concept Grants - Barcelona Institute of Science and Technology. [Link]
-
Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs. [Link]
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Therapeutic Advances in Targeting the Amyloid-β Pathway for Alzheimer's Disease - MDPI. [Link]
-
Alpha synuclein post translational modifications: potential targets for Parkinson's disease therapy? - PMC. [Link]
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1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus - PubMed. [Link]
-
Group II metabotropic glutamate receptor agonists as a potential drug for schizophrenia - PubMed. [Link]
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Inhibiting PTP1B protein improves memory in Alzheimer's disease models - News-Medical. [Link]
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Technical Guide: Pharmacological Differentiation of ACPT-I and ACPT-II
The following technical guide details the pharmacological distinctions between ACPT-II and ACPT-I, structured for an audience of drug development professionals and senior researchers.
Mechanisms, Selectivity Profiles, and Experimental Applications
Executive Summary
The distinction between ACPT-I and This compound represents a classic case of stereochemical switching in metabotropic glutamate receptor (mGluR) pharmacology. While both are tricarboxylic acid derivatives of the cyclopentane ring, their divergent spatial configurations result in opposing functional profiles:
-
ACPT-I is a selective Group III mGluR agonist (preferentially mGluR4 and mGluR8), widely used to investigate neuroprotection and anticonvulsant activity via presynaptic inhibition.
-
This compound acts as a broad-spectrum competitive antagonist across Group I, II, and III mGluRs.[1] Its primary utility lies in "silencing" metabotropic inputs to isolate ionotropic glutamate receptor (iGluR) function or to serve as a structural negative control for agonist-induced conformational changes.
Chemical & Structural Basis
Both compounds are stereoisomers of 1-aminocyclopentane-1,3,4-tricarboxylic acid (ACPT) .[2] The addition of a third carboxylic acid group to the parent scaffold (ACPD) restricts conformational flexibility, creating rigid pharmacophores that probe the glutamate binding pocket's steric tolerance.
| Compound | Stereochemistry | Configuration | Structural Class |
| ACPT-I | meso-cis | (1S, 3R, 4S) | Rigid Glutamate Analogue |
| This compound | meso-trans | (1R, 3S, 4R)* | Rigid Glutamate Analogue |
*Note: Stereochemical designation follows the Acher et al. nomenclature where the relationship between the C3 and C4 carboxylates defines the cis/trans distinction relative to the C1 amino group.
Mechanistic Impact of Stereochemistry
-
ACPT-I (The Key): The cis arrangement allows the molecule to fold into the "closed" Venus Flytrap Domain (VFD) of Group III receptors, stabilizing the active state.
-
This compound (The Wedge): The trans orientation of the distal carboxylate creates a steric clash—specifically with residues Tyr227 and Asp309 (mGluR8 numbering)—preventing the VFD from closing. This locks the receptor in an open, inactive conformation, characteristic of competitive antagonism.
Pharmacological Profile Comparison
The following data synthesizes binding affinities (
Table 1: Receptor Selectivity and Potency
| Target Receptor | Group | ACPT-I Activity | ACPT-I Potency | This compound Activity | This compound Potency ( |
| mGluR4 | III | Full Agonist | Antagonist | ||
| mGluR8 | III | Agonist | Antagonist | N/D (Likely similar) | |
| mGluR1a | I | Antagonist (Weak) | Antagonist | ||
| mGluR2 | II | Antagonist (Weak) | Antagonist | ||
| iGluRs | N/A | Inactive | No Effect | Inactive | No Effect |
Key Insight: ACPT-I is highly selective for Group III, whereas this compound is a "pan-mGluR" antagonist with roughly equal affinity across groups, making this compound an excellent tool for blocking background mGluR tone in complex tissue preparations.
Signal Transduction Pathways
Understanding the downstream effects is critical for assay design.
Figure 1: Signal transduction logic. ACPT-I drives the Gi/o pathway typical of Group III receptors, resulting in presynaptic inhibition. This compound acts as a competitive blockade, preventing this cascade.
Experimental Protocols
To validate the differential profiles of ACPT-I and this compound, the following self-validating protocols are recommended.
Protocol A: Functional cAMP Inhibition Assay (Validating ACPT-I)
Objective: Confirm Group III agonist activity via inhibition of forskolin-stimulated cAMP. Cell Line: HEK293 stably expressing mGluR4 or mGluR8.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-incubation: Replace media with HBSS containing 500
M IBMX (phosphodiesterase inhibitor) for 20 min at 37°C. -
Agonist Challenge:
-
Control: Vehicle only.
-
Stimulation: Forskolin (10
M) alone (sets "100%" cAMP baseline). -
Test: Forskolin (10
M) + ACPT-I (Concentration-response: 0.1 M – 100 M). -
Specificity Check: Forskolin + ACPT-I (10
M) + MAP4 (Group III antagonist, 50 M).
-
-
Lysis & Detection: Lyse cells after 20 min. Quantify cAMP via TR-FRET or ELISA.
-
Validation Criteria: ACPT-I should dose-dependently reduce cAMP levels. MAP4 should reverse this effect, confirming mGluR4 specificity.
Protocol B: Antagonist Shielding Assay (Validating this compound)
Objective: Demonstrate this compound's ability to block agonist-induced effects (proving antagonism). System: Rat cortical synaptosomes (Endogenous mGluR expression).
-
Preparation: Isolate synaptosomes via Percoll gradient centrifugation. Resuspend in Krebs-Henseleit buffer.
-
Glutamate Release Assay: Label synaptosomes with
-Glutamate. -
Perfusion: Superfuse synaptosomes in micro-chambers.
-
Treatment Groups:
-
Group 1 (Agonist): Apply L-AP4 (Selective Group III agonist, 100
M). Expected Result: Reduced -Glu release. -
Group 2 (Antagonist Test): Pre-treat with This compound (200
M) for 10 min, then co-apply L-AP4.
-
-
Validation Criteria: In Group 2, the reduction in glutamate release caused by L-AP4 should be abolished by this compound, restoring release rates to baseline.
Therapeutic & Research Implications
ACPT-I: The Therapeutic Lead
Due to its ability to activate presynaptic autoreceptors (mGluR4/8), ACPT-I serves as a "brake" on excitotoxicity.
-
Neuroprotection: In models of kainate-induced excitotoxicity, ACPT-I (intrahippocampal) significantly reduces neuronal death by inhibiting excessive glutamate release.
-
Parkinson's Disease: ACPT-I reverses haloperidol-induced catalepsy in rats, suggesting mGluR4 activation can bypass depleted dopaminergic signaling in the basal ganglia.
This compound: The Structural Probe
This compound is rarely a therapeutic candidate but is vital for Structure-Activity Relationship (SAR) studies.
-
Crystallography & Modeling: Docking this compound into mGluR homology models helps identify the residues (e.g., Asp309) responsible for the "open-inactive" state.
-
Control Compound: In behavioral studies, this compound is used to verify that an observed effect of ACPT-I is indeed due to receptor activation (agonist effect) rather than non-specific binding, as this compound shares the chemical scaffold but lacks agonist efficacy.
References
-
Acher, F. C., et al. (1997). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes.[10] Journal of Medicinal Chemistry.[10]
-
Domin, H., et al. (2014).[8] Group III mGlu Receptor Agonist, ACPT-I, Exerts Potential Neuroprotective Effects In Vitro and In Vivo.[8][10][11] Neurotoxicity Research.[10]
-
Goudet, C., et al. (2008). Metabotropic receptors for glutamate and GABA: similar structures but different functions. Neuropharmacology.[6][7][8][10][12]
-
Bessis, A. S., et al. (2002). The closure of the Venus flytrap domain of mGlu8 receptor and the activation of the receptor are dependent on the presence of the agonist. Molecular Pharmacology.
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Methodological & Application
Application Note & Protocol: Dissolving ACPT-II for In Vitro Hippocampal Slice Recordings
Introduction
(1S,3R,4S)-1-Aminocyclopentane-1,3,4-tricarboxylic acid (ACPT-II) is a conformationally constrained analog of glutamate that acts as a potent and selective agonist for the Group I metabotropic glutamate receptor 1 (mGluR1). In neuroscience research, particularly in studies involving synaptic transmission and plasticity in the hippocampus, this compound is an invaluable tool. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro hippocampal slice recordings.
This guide provides a detailed protocol for the dissolution of this compound, addressing common challenges such as its limited aqueous solubility. By following this application note, researchers, scientists, and drug development professionals can ensure the accurate and effective delivery of this compound to their experimental preparations.
Scientific Principles and Experimental Rationale
The successful application of this compound in electrophysiological experiments is contingent on several key factors:
-
Solubility and Stability: this compound is sparingly soluble in aqueous solutions like artificial cerebrospinal fluid (aCSF) at high concentrations. Therefore, a common strategy is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in aCSF.[1] Stock solutions, when prepared and stored correctly, can remain stable for extended periods, with storage at -20°C suitable for up to one month and -80°C for up to six months.[2]
-
Biocompatibility of the Solvent: While DMSO is an excellent solvent for many organic compounds, it can have direct effects on neuronal excitability at higher concentrations.[3][4] It is crucial to keep the final concentration of DMSO in the aCSF low, typically below 0.1%, to avoid off-target effects.[5]
-
pH and Ionic Composition of aCSF: The pH and ionic composition of the aCSF must be carefully controlled to maintain the health of the hippocampal slices and to prevent precipitation of either the drug or components of the aCSF itself.[6][7]
Materials and Equipment
| Item | Specification | Purpose |
| This compound | Powder form | The mGluR1 agonist to be dissolved. |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.5% purity | To prepare a concentrated stock solution. |
| Artificial Cerebrospinal Fluid (aCSF) | Prepared fresh and sterile-filtered | The final buffer for the working solution. |
| Analytical Balance | Readable to at least 0.1 mg | For accurate weighing of this compound. |
| Calibrated Micropipettes | P10, P200, P1000 | For accurate liquid handling. |
| Sterile Microcentrifuge Tubes | 1.5 mL | For preparing and storing stock solutions. |
| Vortex Mixer | --- | To aid in the dissolution of this compound. |
| -20°C and -80°C Freezers | --- | For short-term and long-term storage of stock solutions. |
Detailed Protocol
Part 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing this compound: On an analytical balance, carefully weigh out a small amount (e.g., 1-5 mg) of this compound powder into a pre-weighed sterile 1.5 mL microcentrifuge tube. Record the exact weight.
-
Calculating DMSO Volume: The molecular weight of this compound is 219.16 g/mol . Use the following formula to calculate the volume of DMSO needed to make a 10 mM stock solution:
-
Volume of DMSO (in µL) = (mass of this compound in mg / 219.16) x 100,000
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Vortexing: Securely cap the tube and vortex for 1-2 minutes, or until the this compound is completely dissolved. Visually inspect the solution to ensure there are no remaining solid particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.[8] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Part 2: Preparation of the Working Solution in aCSF
This step should be performed immediately before the experiment.
-
Prepare aCSF: Ensure your aCSF is freshly prepared, sterile-filtered, and continuously bubbled with carbogen (95% O₂ / 5% CO₂) for at least 15-20 minutes before use.[7][9] The aCSF should be warmed to the experimental temperature (typically 32-34°C).
-
Thaw Stock Solution: Remove a single aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: To prepare the final working solution, dilute the stock solution into the oxygenated aCSF. For example, to make a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of aCSF).
-
Mixing: Gently mix the working solution by inverting the tube or by pipetting up and down slowly. Avoid vigorous vortexing, which can introduce bubbles and affect the oxygenation of the aCSF.
-
Final DMSO Concentration Check: Confirm that the final concentration of DMSO in your working solution is at or below 0.1%. For a 1:1000 dilution, the final DMSO concentration will be 0.1%.
Visual Diagrams
Experimental Workflow
Caption: Workflow for preparing this compound solutions for electrophysiology.
This compound Mechanism of Action
Caption: Simplified signaling pathway of this compound via mGluR1 activation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in aCSF | The final concentration of this compound is too high, or the aCSF is not properly buffered or oxygenated.[10] | Ensure the final concentration is within the soluble range. Confirm the pH of your aCSF is stable (typically 7.3-7.4) after oxygenation. Prepare the working solution just before use. |
| No or inconsistent effect | Degradation of this compound due to improper storage. Inaccurate pipetting or weighing. | Use a fresh aliquot for each experiment. Re-calibrate pipettes and the analytical balance. Ensure the hippocampal slices are healthy and responsive. |
| Off-target effects observed | The final DMSO concentration is too high. | Recalculate your dilutions to ensure the final DMSO concentration is ≤ 0.1%. Consider preparing a more concentrated stock solution if higher drug concentrations are needed, so the final DMSO volume is still minimal. |
Conclusion
This protocol provides a comprehensive and reliable method for dissolving and applying this compound for in vitro hippocampal slice recordings. By following these steps and understanding the underlying scientific principles, researchers can minimize experimental variability and obtain high-quality data.
References
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ResearchGate. (2014, September 21). Can anyone help with whole cell patch clamp stability? Retrieved from [Link]
- Belin, A. M., & Rocc, M. (2010). Metabotropic glutamate receptor ligands as potential therapeutics for addiction. PMC.
- O'Malley, J., et al. (2014). Low concentrations of the solvent dimethyl sulphoxide alter intrinsic excitability properties of cortical and hippocampal pyramidal cells. PubMed, 24647720.
- Yamamoto, S., et al. (2022).
- National Institutes of Health. (n.d.). Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures. PMC.
- MDPI. (n.d.).
- MedChemExpress. (n.d.).
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protocols.io. (2022, October 18). Organotypic Hippocampal Slice Culture PROTOCOL. Retrieved from [Link]
- Frontiers. (2019, February 7). Role of Metabotropic Glutamate Receptors in Neurological Disorders. Frontiers.
- Nasswetter, L., et al. (n.d.). Membrane-water partitioning - Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. PubMed.
-
Reddit. (2022, July 17). Need advice! How to avoid calcium precipitating in aCSF. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures. Retrieved from [Link]
- National Institutes of Health. (n.d.).
- PubMed. (2017, September). The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system. PubMed.
-
bioRxiv. (2020, July 10). Analysis of neuronal Ca2+ handling properties by combining perforated patch clamp recordings and the added buffer approach. Retrieved from [Link]
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Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
- PubMed. (n.d.). Dimethyl sulfoxide at high concentrations inhibits non-selective cation channels in human erythrocytes. PubMed.
-
Multi Channel Systems. (n.d.). MEA Application Note: Acute Hippocampus Slices from Rat or Mouse Preparation, Recording, and Data Analysis. Retrieved from [Link]
-
PubMed Central. (2020, May 22). A Temperature-Controlled Patch Clamp Platform Demonstrated on Jurkat T Lymphocytes and Human Induced Pluripotent Stem Cell-Derived Neurons. Retrieved from [Link]
- PubMed. (n.d.). Pharmacology of the metabotropic glutamate receptor mediated current at the climbing fiber to Purkinje cell synapse. PubMed.
- National Institutes of Health. (n.d.).
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patch-clamp-protocol-final.pdf. (n.d.). Retrieved from [Link]
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Reddit. (2023, January 28). How to avoid precipitation in aCSF. Retrieved from [Link]
-
JoVE. (2022, September 6). Electrophysiological Recordings to prepare Hippocampal Slices | Protocol Preview. Retrieved from [Link]
- Activation of Metabotropic Glutamate Receptors Induces Periodic Burst Firing and Concomitant Cytosolic Ca2+ Oscillations in Cerebellar Interneurons. (n.d.).
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YouTube. (2023, March 29). Glutamate Transmitter System Explained (NMDA, AMPA, Kainate, mGluR) | Clip. Retrieved from [Link]
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ResearchGate. (2021, November 8). Some component of ACSF precipitating out of solution, best way to adjust pH or concentrations? Retrieved from [Link]
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Determining the Optimal ACPT-II Concentration for Metabotropic Glutamate Receptor Inhibition Assays: An Application Note and Protocol Guide
Introduction: Unraveling the Role of ACPT-II in Modulating Group III Metabotropic Glutamate Receptors
Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1][2] These receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[1][3][4] Group III mGluRs, which include subtypes mGluR4, mGluR6, mGluR7, and mGluR8, are typically located presynaptically and are coupled to Gi/o proteins.[1][3][5] Their activation generally leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release.[5]
(1S,3R,4S)-1-Aminocyclopentane-1,3,4-dicarboxylic acid (this compound) has been characterized as a competitive antagonist of group III mGluRs.[6] However, the available data on its selectivity and potency can be varied, with some reports indicating activity at other mGluR subtypes as well. One source has reported KB values of 115 µM for mGluR1a (a Group I receptor), 88 µM for mGluR2 (a Group II receptor), and 77 µM for mGluR4a (a Group III receptor).[3] This suggests that while this compound does have activity at a group III receptor, its selectivity may not be absolute and its potency is in the micromolar range. Given this, empirical determination of the optimal this compound concentration is paramount for achieving reliable and reproducible results in mGluR inhibition assays.
This comprehensive guide provides a framework for researchers, scientists, and drug development professionals to systematically determine the optimal working concentration of this compound for their specific experimental needs. We will delve into the critical considerations for experimental design, provide detailed step-by-step protocols for key assays, and offer insights into data interpretation and validation.
Core Principles for Determining Optimal this compound Concentration
The "optimal" concentration of this compound is not a single value but rather a range that is dependent on several factors, including the specific mGluR subtype being investigated, the cell type or tissue preparation, and the functional readout of the assay. The primary objective is to identify a concentration that effectively antagonizes the target receptor without inducing off-target effects or cellular toxicity.
Key Experimental Considerations:
-
Cell System: The choice of a well-characterized cell line stably expressing a single mGluR subtype of interest is highly recommended for initial dose-response studies. This minimizes the confounding variables associated with heterogeneous expression in primary neuronal cultures or tissue preparations.
-
Agonist Concentration: The concentration of the agonist used to stimulate the receptor will directly influence the apparent potency of the antagonist. It is crucial to use a concentration of the agonist that elicits a submaximal response (typically the EC80) to allow for a discernible inhibitory effect by the antagonist.
-
Functional Readout: For Gi/o-coupled receptors like the group III mGluRs, a common and effective method is to measure the inhibition of forskolin-stimulated cAMP accumulation.[5]
-
Cell Viability: It is essential to assess the potential cytotoxicity of this compound at the concentrations being tested to ensure that any observed inhibition of receptor activity is not due to a general decline in cell health.
Experimental Workflow for Optimal Concentration Determination
The following workflow provides a systematic approach to determining the optimal this compound concentration for your mGluR inhibition assays.
Figure 1. Experimental workflow for determining the optimal this compound concentration.
Step 1: this compound Stock Solution Preparation and Handling
Rationale: Proper handling and storage of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results. The solubility of a compound can vary significantly between different solvents.
Protocol:
-
Solubility Testing:
-
Begin by attempting to dissolve a small, known amount of this compound in aqueous buffers (e.g., PBS, HBSS) at physiological pH (7.2-7.4).
-
If solubility in aqueous buffers is limited, prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
-
When using DMSO, it is crucial to ensure that the final concentration of DMSO in the assay medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
-
Stock Solution Preparation (Example using DMSO):
-
Accurately weigh out a known amount of this compound powder.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a desired stock concentration (e.g., 10 mM or 100 mM).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
-
Storage:
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
Refer to the manufacturer's data sheet for specific storage recommendations.
-
Step 2: cAMP Accumulation Assay for mGluR Inhibition
Rationale: This assay directly measures the functional consequence of group III mGluR activation (inhibition of adenylyl cyclase) and its reversal by an antagonist. By measuring the accumulation of cAMP in response to forskolin (an adenylyl cyclase activator) in the presence and absence of an mGluR agonist and various concentrations of this compound, a dose-dependent inhibition curve can be generated.
Protocol:
-
Cell Culture and Seeding:
-
Culture a cell line stably expressing the group III mGluR subtype of interest (e.g., HEK293 or CHO cells) in the appropriate growth medium.
-
Seed the cells into a 96-well or 384-well white, opaque, sterile, tissue culture-treated plate at a predetermined optimal density.[7]
-
Incubate the cells for 24 hours to allow for attachment and recovery.
-
-
Assay Procedure:
-
Wash the cells once with a serum-free assay buffer (e.g., HBSS supplemented with 20 mM HEPES).
-
Prepare a serial dilution of this compound in the assay buffer.
-
Pre-incubate the cells with the various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Prepare a solution containing the mGluR agonist at a concentration that gives a submaximal response (e.g., EC80) and a fixed concentration of forskolin (the concentration of forskolin should be optimized to induce a robust cAMP signal).
-
Add the agonist/forskolin solution to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the control wells (forskolin alone) to determine the percentage of inhibition of the agonist-induced response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the agonist response.
-
Step 3: Cell Viability Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. This is crucial to confirm that the observed inhibitory effects in the functional assay are not a result of this compound-induced cytotoxicity.
Protocol:
-
Cell Seeding:
-
Seed the same cell line used for the functional assay into a 96-well clear, flat-bottom plate at the same density.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with the same range of this compound concentrations used in the cAMP assay.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).
-
Incubate for the same duration as the functional assay.
-
-
MTT Assay Procedure:
-
Following the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
A significant decrease in cell viability at a particular concentration would indicate cytotoxicity and suggest that this concentration should be avoided in functional assays.
-
Data Interpretation and Determination of Optimal Concentration
By integrating the data from the functional and viability assays, a therapeutic window for this compound can be established.
| This compound Concentration | mGluR Inhibition (cAMP Assay) | Cell Viability (MTT Assay) | Recommendation |
| Low (e.g., < 1 µM) | Minimal to no inhibition | > 95% | Likely below the effective concentration. |
| Mid (e.g., 1-100 µM) | Dose-dependent inhibition | > 90% | This is the potential optimal working range. |
| High (e.g., > 100 µM) | Plateaued or maximal inhibition | May show a decrease | Concentrations causing cytotoxicity should be avoided. |
Table 1. Interpreting Experimental Outcomes to Determine the Optimal this compound Concentration Range.
The optimal concentration for your experiments will typically be in the range that provides significant and specific antagonism of the target mGluR without affecting cell viability. A good starting point for subsequent experiments would be a concentration around the determined IC50 value, with further optimization as needed based on the specific experimental context.
Considerations for Off-Target Effects
Given the reported activity of this compound at other mGluR subtypes, it is crucial to consider and, where possible, control for potential off-target effects.
-
Selectivity Profiling: For in-depth drug development programs, it is advisable to perform a broader selectivity screen against a panel of other GPCRs and relevant targets. Commercial services, such as the Eurofins SafetyScreen™ panels, offer comprehensive off-target profiling.[11][12][13]
-
Knockout/Knockdown Models: The most definitive way to confirm on-target activity is to use cell lines or animal models in which the target receptor has been genetically knocked out or knocked down.
Conclusion
The determination of the optimal this compound concentration for mGluR inhibition assays is a critical step for generating reliable and interpretable data. By following the systematic approach outlined in this guide, researchers can confidently establish a working concentration that maximizes on-target inhibition while minimizing confounding factors such as cytotoxicity and off-target effects. The provided protocols for cAMP accumulation and cell viability assays serve as a robust starting point for these essential validation experiments. As with any pharmacological tool, a thorough understanding of its properties and careful experimental design are the cornerstones of rigorous scientific investigation.
References
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Novel metabotropic glutamate receptor 2/3 antagonists and their therapeutic applications: A patent review (2005-present). (2014). ResearchGate. [Link]
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Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation. SpringerLink. [Link]
-
Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. PMC. [Link]
-
Activation of Metabotropic Glutamate Receptor (mGlu 2 ) and Muscarinic Receptors (M 1 , M 4 , and M 5 ), Alone or in Combination, and Its Impact on the Acquisition and Retention of Learning in the Morris Water Maze, NMDA Expression and cGMP Synthesis. MDPI. [Link]
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Biomolecules. NCERT. [Link]
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What mGluRs antagonists are in clinical trials currently? - Patsnap Synapse. (2025, March 11). Patsnap. [Link]
-
Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. PubMed Central. [Link]
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Full-Scale Industrial Application of Adipic Acid Enhanced Limestone Utilization in Wet Flue Gas Desulfurization Systems. MDPI. [Link]
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Nicotinamide adenine dinucleotide. Wikipedia. [Link]
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DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide. MDPI. [Link]
-
Taking The Time To Study Competitive Antagonism. PMC. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]
-
SafetyScreen44 Panel - FR. Eurofins. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Agonism and antagonism. Cambridge Core. [Link]
-
Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating Amebiasis. Journal of the American Chemical Society. [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Chemical stability of DMSO and ACN solvents in contact with Li2O2. ResearchGate. [Link]
-
Stability of screening compounds in wet DMSO. PubMed. [Link]
-
cAMP Accumulation Assay. Creative BioMart. [Link]
-
New 4-Functionalized Glutamate Analogues Are Selective Agonists at Metabotropic Glutamate Receptor Subtype 2 or Selective Agonists at Metabotropic Glutamate Receptor Group III. PubMed. [Link]
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Competitive and non-competitive antagonists. Deranged Physiology. [Link]
-
SafetyScreen87 Panel - TW. Eurofins Discovery. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Eurofins Panlabs Safety Screening Webinar. YouTube. [Link]
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Solubility of the hydroxides, sulphates and carbonates of the Group 2 elements in water. Chemguide. [Link]
-
A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O 2 Batteries. ECS Meeting Abstracts. [Link]
-
Kinetic studies on muscarinic antagonist-agonist competition. PubMed. [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. [Link]
-
Supercooling of aqueous dimethylsulfoxide solution at normal and high pressures. PubMed. [Link]
-
Brandl's Basics: Agonists and antagonists and their dose response curves. YouTube. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
2025080433.pdf. CBSE. [Link]
-
A Double Blow for Moderna - Seqirus Topples Two mRNA Patent Applications. Pearce IP. [Link]
-
GPCR Products and Services. Eurofins. [Link]
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32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Multispan. [Link]
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ACPT-II vehicle preparation and solubility in water vs DMSO
Application Note: ACPT-II Vehicle Preparation and Solubility Optimization
Part 1: Executive Summary & Chemical Context
This compound ((1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid) is a competitive antagonist for metabotropic glutamate receptors (mGluRs), showing particular affinity for Group III subtypes (mGluR4, mGluR8) and Group I/II subtypes depending on concentration.
The Solubility Challenge: this compound is a zwitterionic amino acid derivative containing three carboxylic acid groups and one amine group. In its free acid form, it exhibits high crystal lattice energy and poor solubility in neutral water or saline.
-
Critical Error: Attempting to dissolve this compound directly in PBS or Saline often leads to suspension failure because the buffer capacity prevents the necessary pH shift required to deprotonate the carboxylic acid groups.
-
The Solution: The compound requires a stoichiometric equivalent of base (NaOH) to convert the free acid into a water-soluble sodium salt before the addition of physiological buffers.
Part 2: Physicochemical Profile
| Property | Specification |
| Chemical Name | (1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid |
| Molecular Weight | 217.18 g/mol |
| Physical State | White crystalline solid |
| Solubility (Water + NaOH) | ~100 mM (with 1.0–1.1 eq. NaOH) |
| Solubility (DMSO) | Variable/Poor (Often <5 mM without acidification; not recommended for in vivo) |
| pKa Values | Multiple acidic pKa values due to tricarboxylic nature. |
Part 3: Detailed Preparation Protocols
Protocol A: Aqueous Preparation (Gold Standard for In Vivo/In Vitro)
Recommended for all biological assays to avoid solvent toxicity.
Reagents Required:
-
1.0 M NaOH (Sodium Hydroxide)
-
Sterile Water (Milli-Q or WFI)
-
10x PBS (Phosphate Buffered Saline)
Step-by-Step Workflow:
-
Calculate Stoichiometry: Determine the molar amount of this compound. You must add 1.0 to 1.1 molar equivalents of NaOH.
-
Example: To dissolve 10 mg (46 µmol) of this compound, you need approx. 46–50 µL of 1.0 M NaOH.
-
-
Solubilization:
-
Place this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 1.0 M NaOH directly to the powder.
-
Note: The volume will be very small. Add a minimal amount of sterile water (e.g., 100 µL) to facilitate mixing.
-
-
Dissolution: Vortex vigorously. The solution should become clear as the sodium salt forms. If particles persist, add 0.1 M NaOH in 5 µL increments.
-
Dilution & Buffering:
-
Once fully dissolved, dilute to the final desired volume with Sterile Water .
-
Crucial: Do not dilute with 1x PBS yet. Add 10x PBS to the water solution to reach a final 1x concentration, or dilute with saline if the pH is verified.
-
-
pH Adjustment: Check pH. It should be physiological (7.2–7.4). If too basic due to excess NaOH, carefully titrate back with dilute HCl.
-
Filtration: Syringe filter (0.22 µm, PES or Nylon) for sterility.
Protocol B: DMSO Preparation (Stock Solution Only)
Use only if aqueous storage is impossible. Not recommended for high-dose in vivo studies due to precipitation risk upon dilution.
Step-by-Step Workflow:
-
Solvent Choice: Use Anhydrous DMSO (Grade: Cell Culture/PCR).
-
Dissolution: Add DMSO to this compound powder to reach a maximum concentration of 10–20 mM .
-
Warning: Higher concentrations (e.g., 100 mM) often fail or precipitate over time due to the zwitterionic charge.
-
-
Sonication: Sonicate at 40°C for 10–20 minutes to ensure complete dissolution.
-
Usage: When diluting into aqueous media (media/saline), keep the final DMSO concentration <0.1%.
Part 4: Comparative Analysis (Water vs. DMSO)
| Feature | Water + NaOH (Recommended) | DMSO (Alternative) |
| Solubility Limit | High (~100 mM) | Low to Moderate (10–20 mM) |
| Stability | Stable at -20°C (1 month) | Hygroscopic; absorbs water causing degradation |
| In Vivo Toxicity | Non-toxic (Physiological vehicle) | Toxic at high volumes; irritant |
| Precipitation Risk | Low (if pH is maintained) | High (upon dilution into aqueous buffer) |
| Cell Permeability | Relies on transporters | DMSO may artificially permeabilize membranes |
Part 5: Biological Context & Signaling Pathway
This compound acts primarily on Group III mGluRs (mGluR4/6/7/8). These are G-protein coupled receptors (GPCRs) coupled to the Gi/o alpha subunit, leading to the inhibition of adenylyl cyclase and a reduction in cAMP.
Figure 1: mGluR Group III Signaling Pathway
Caption: Schematic representation of this compound interaction with Group III mGluRs. Binding triggers Gi/o-mediated inhibition of Adenylyl Cyclase, reducing cAMP levels and dampening neuronal excitability.[5]
Part 6: Storage & Stability
-
Solid State: Store at -20°C , desiccated. Stable for >2 years.[6]
-
Stock Solutions (Water+NaOH): Aliquot and store at -20°C . Avoid freeze-thaw cycles. Stable for approx. 1 month.
-
Stock Solutions (DMSO): Use immediately or store at -20°C protected from moisture. Discard if color changes (yellowing indicates oxidation).
References
-
Acher, F. et al. (1997). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes. Journal of Medicinal Chemistry, 40(19), 3119–3129. Available at: [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereotaxic Intracerebral Injection of ACPT-II in Rat Models
Abstract & Scientific Rationale
(1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid (ACPT-II ) is a selective agonist for Group III metabotropic glutamate receptors (mGluRs). Unlike ionotropic glutamate receptors that mediate fast synaptic transmission, Group III mGluRs are G-protein coupled receptors (GPCRs) located primarily presynaptically. Their activation inhibits neurotransmitter release (glutamate and GABA) via the Gi/o signaling cascade, offering a "brake" on excitotoxicity without completely blocking synaptic transmission.
This protocol details the precise intracerebral delivery of this compound. Systemic administration of mGluR agonists often yields poor blood-brain barrier (BBB) penetration and off-target peripheral effects. Stereotaxic injection ensures high local concentrations in target nuclei (e.g., Striatum or Substantia Nigra) to evaluate neuroprotective efficacy in models of Parkinson’s disease or ischemia.
Compound Profile & Preparation
Critical Note: this compound is a tricarboxylic acid. It is not soluble in neutral water or saline directly. Improper solubilization will lead to micro-precipitates that clog Hamilton syringes and cause lesioning at the injection site.
Solubility & Vehicle Formulation
| Parameter | Specification |
| Chemical Name | (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid |
| Molecular Weight | ~217.18 g/mol |
| Solubility | Soluble in 1eq. NaOH (typically >50 mM) |
| Storage (Solid) | -20°C, desiccated |
| Stock Solution Stability | -20°C for up to 1 month (aliquoted) |
Preparation Protocol (10 mM Stock)
-
Weighing: Weigh 2.17 mg of this compound.
-
Solubilization: Add 100 µL of 0.1 M NaOH . Vortex until fully dissolved (solution should be clear).
-
Dilution: Add 400 µL of sterile PBS (Phosphate Buffered Saline).
-
pH Adjustment: Critical Step. The solution is currently basic.[1] Carefully titrate with minute volumes (0.5 µL increments) of 0.1 M HCl while monitoring with micro-pH paper until pH reaches 7.2 – 7.4 .
-
Final Volume: Adjust volume to 1.0 mL with sterile PBS.
-
Filtration: Filter through a 0.22 µm syringe filter to ensure sterility.
Working Solution: Dilute the Stock 1:10 or 1:100 with sterile PBS to achieve the desired injection dose (typically 1–10 nmol in 0.5–1.0 µL volume).
Mechanism of Action (Pathway Visualization)
The following diagram illustrates the signal transduction pathway triggered by this compound injection.
Caption: this compound activates presynaptic Group III mGluRs, initiating a Gi/o cascade that suppresses cAMP and inhibits calcium influx, ultimately reducing glutamate release.
Stereotaxic Surgical Protocol
Subject: Adult Male Sprague-Dawley Rats (250–300g). Target: Right Striatum (Caudate Putamen).
A. Pre-Surgical Setup
-
Anesthesia: Induce with 4-5% Isoflurane; maintain at 1.5-2.5% via nose cone.
-
Analgesia: Administer Meloxicam (1 mg/kg, s.c.) pre-operatively.
-
Positioning: Secure rat in stereotaxic frame. Insert ear bars (non-rupture) ensuring the skull is flat (Bregma and Lambda at same DV coordinate ±0.1 mm).
B. Microinjection Procedure[1][2]
-
Exposure: Make a midline incision. Clean skull with 3% H2O2 to visualize sutures.
-
Coordinates (Paxinos & Watson):
-
AP: +0.5 mm (Anterior to Bregma)
-
ML: -2.5 mm (Lateral to midline)
-
DV: -4.5 mm (Ventral from dura)
-
-
Drilling: Use a sterile burr to drill a small burr hole at the AP/ML coordinate. Do not damage the dura.
-
Loading: Load a 5 µL or 10 µL Hamilton Microsyringe (700 series) with a 33G blunt needle. Ensure no air bubbles exist.
-
Insertion: Carefully pierce the dura with a 25G needle tip, then lower the Hamilton needle slowly (1 mm/min) to the target DV coordinate.
-
Wait Period 1: Wait 2 minutes before injecting to allow tissue to settle around the needle.
-
Infusion: Inject this compound at a rate of 0.2 µL/min using a microsyringe pump.
-
Standard Dose: 1.0 µL total volume (containing 1–10 nmol this compound).
-
-
Wait Period 2: Leave needle in situ for 5 minutes post-injection.
-
Reasoning: This prevents reflux (backflow) of the drug up the needle track.[2]
-
-
Retraction: Withdraw needle slowly (1 mm/min).
C. Post-Operative Care[2]
-
Suture incision. Apply topical antibiotic/lidocaine ointment.
-
Place animal in a heating chamber until fully ambulatory.
-
Monitor weight and grimace scale daily for 3 days.
Experimental Workflow (Timeline)
This diagram outlines the temporal structure of a typical neuroprotection study using this compound.
Caption: Timeline for a neuroprotection study. This compound is typically administered immediately prior to or concurrent with a lesioning agent (e.g., 6-OHDA or Quinolinic Acid).
Validation & Troubleshooting
Verification of Placement[3]
-
Dye Test: In a pilot animal, inject 1 µL of Methylene Blue or Evans Blue using the same coordinates. Sacrifice immediately and slice the brain to confirm striatal targeting.
-
Histology: Post-experiment, stain sections for Tyrosine Hydroxylase (TH) (if using Parkinson's models). The needle track should be visible but minimal (<100 µm diameter).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Needle Clogging | This compound precipitation | Re-check pH of solution. Ensure pH is >7.0. Filter solution before loading. |
| Backflow/Reflux | Injection too fast | Reduce rate to 0.1 µL/min. Increase post-injection wait time to 10 mins. |
| High Mortality | Brain edema or pH shock | Ensure vehicle is pH balanced (7.4) and isotonic. Reduce injection volume. |
| No Effect | Degradation of compound | Prepare fresh stock. Store aliquots at -20°C. Do not freeze/thaw >2 times. |
References
-
Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors. Neuropharmacology.[3][4][5][6] (Foundational review on mGluR agonists).
- Broadstock, M., et al. (2012).The roles of group III metabotropic glutamate receptors in the striatum and their modulation of Parkinsonian symptoms.
- Paxinos, G., & Watson, C.The Rat Brain in Stereotaxic Coordinates. Academic Press.
Sources
- 1. Stereotaxic Intracranial Delivery of Chemicals, Proteins or Viral Vectors to Study Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-support.uq.edu.au [research-support.uq.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. Increasing the effectiveness of intracerebral injections in adult and neonatal mice: a neurosurgical point of view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are the therapeutic applications for mGluR2 modulators? [synapse.patsnap.com]
using ACPT-II to block Group III mGluR agonist effects
Application Note: Strategic Modulation of Group III mGluRs using ACPT-II
Executive Summary & Pharmacological Context
The Group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, mGluR8) are critical presynaptic regulators of neurotransmission, primarily functioning as "brakes" on glutamate and GABA release via G
This compound (specifically the isomer (1R,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid ) is a valuable orthosteric antagonist used to block the effects of Group III agonists.
Critical Distinction (The "Isomer Trap"): Researchers often confuse this compound with its stereoisomer, ACPT-I ((1S,3R,4S)-ACPT).
-
ACPT-I: A potent Group III agonist .[1]
-
This compound: A Group III antagonist (preferentially mGluR4/8).
This guide details the protocols for using this compound to antagonize agonist-induced depression of synaptic transmission and cAMP inhibition. Unlike high-affinity nanomolar antagonists (e.g., CPPG or MAP4), this compound possesses a distinct structural profile that prevents the closure of the Venus Flytrap Domain (VFT), offering a unique mechanistic probe for structural biology and electrophysiology.
Mechanism of Action & Signaling Pathway
This compound functions as a competitive orthosteric antagonist. It binds to the glutamate-binding pocket within the Venus Flytrap Domain (VFT) of the receptor. However, unlike glutamate or L-AP4, this compound sterically hinders the VFT from closing—a conformational change strictly required for G-protein activation.
Signaling Blockade:
-
Agonist (e.g., L-AP4) binds
VFT Closure G activation Adenylyl Cyclase inhibition (cAMP ) & -subunit modulation of Ca 2.1/2.2 channels. -
Antagonist (this compound) binds
VFT Locked Open G-protein remains inactive Agonist cannot bind/activate.
Figure 1: Mechanism of this compound antagonism at the mGluR Venus Flytrap Domain (VFT).
Preparation and Handling
Compound Properties:
-
Chemical Name: (1R,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid.
-
Molecular Weight: ~217.22 g/mol .
-
Solubility: Soluble in water (up to 100 mM) with pH adjustment.
Stock Solution Protocol:
-
Weigh the lyophilized powder.
-
Add HPLC-grade water. The solution may be acidic.
-
Critical Step: Add 1N NaOH dropwise while monitoring pH. This compound requires a neutral pH (~7.2–7.4) to fully dissolve at high concentrations.
-
Aliquot into single-use vials (e.g., 100 µL at 100 mM) and store at -20°C. Avoid freeze-thaw cycles.
Protocol A: Ex Vivo Slice Electrophysiology
Objective: Use this compound to block L-AP4-induced depression of field Excitatory Postsynaptic Potentials (fEPSPs) in the Hippocampal CA1-Schaffer Collateral pathway.
Expert Insight: this compound has a relatively high IC
Materials:
-
Acute hippocampal slices (300–400 µm).
-
Perfusion ACSF (standard carbogenated).
-
Agonist: L-AP4 (10–20 µM).
-
Antagonist: this compound (Stock 100 mM).
Step-by-Step Workflow:
-
Baseline Recording (0–20 min):
-
Stimulate Schaffer collaterals (0.05 Hz). Record stable fEPSPs in CA1 stratum radiatum.
-
Validation: Baseline must not drift >5% over 10 mins.
-
-
Agonist Challenge (Positive Control):
-
Perfuse L-AP4 (20 µM) for 10 minutes.
-
Observation: Expect ~40–60% reduction in fEPSP slope (Presynaptic inhibition).
-
Washout: Wash with ACSF for 20–30 mins until fEPSP returns to baseline.
-
-
Antagonist Pre-incubation:
-
Perfuse This compound (300 µM) alone for 10–15 minutes.
-
Check: this compound alone should have no effect on baseline transmission (confirms lack of intrinsic agonist activity).
-
-
Blockade Test:
-
Co-apply This compound (300 µM) + L-AP4 (20 µM) .
-
Observation: The fEPSP slope should remain near baseline (or show significantly reduced depression compared to Step 2).
-
-
Washout:
-
Return to normal ACSF.
-
Figure 2: Electrophysiological workflow for validating this compound antagonism.
Protocol B: cAMP Functional Assay (Cell Line)
Objective: Quantify this compound antagonism in a stable cell line expressing mGluR4 or mGluR8 using a Forskolin-cAMP inhibition assay.
Experimental Design:
-
Cell System: HEK293 cells stably expressing mGluR4/8.
-
Stimulus: Forskolin (10 µM) to elevate cAMP.
-
Agonist: L-AP4 (EC
concentration, typically ~5 µM). -
Antagonist: this compound (Concentration curve: 10 µM – 1 mM).
Methodology:
-
Seeding: Plate cells in 96-well plates (50,000 cells/well). Incubate overnight.
-
Pre-treatment: Remove media. Add HBSS containing IBMX (500 µM) (phosphodiesterase inhibitor) and varying concentrations of This compound for 15 minutes at 37°C.
-
Stimulation: Add Forskolin (10 µM) + L-AP4 (5 µM) to the wells.
-
Note: L-AP4 will normally inhibit the Forskolin-induced cAMP spike.
-
This compound Role: It should restore the cAMP spike by blocking L-AP4.
-
-
Incubation: Incubate for 20 minutes.
-
Lysis & Detection: Lyse cells and measure cAMP using a TR-FRET or ELISA kit.
Data Analysis Table:
| Treatment Condition | Expected cAMP Level | Interpretation |
| Vehicle (Basal) | Low | Baseline |
| Forskolin (FSK) only | High (100%) | Max system capacity |
| FSK + L-AP4 (Agonist) | Low (~20-40%) | Agonist efficacy (Gi coupling) |
| FSK + L-AP4 + this compound (Low Dose) | Low | Incomplete block |
| FSK + L-AP4 + this compound (High Dose) | High (~90-100%) | Successful Antagonism |
Troubleshooting & Validation (Self-Validating Systems)
-
Solubility Issues: If this compound precipitates in ACSF (high Calcium), ensure the stock solution pH was perfectly neutral before dilution. Vortex vigorously.
-
Incomplete Block: Because this compound has a lower affinity (IC
~100 µM) than L-AP4 (EC ~0.5 µM), you are fighting a competitive battle.-
Solution: Lower the agonist concentration to its EC
rather than a saturating dose. This makes the antagonism easier to detect.
-
-
Specificity Check: To prove the effect is mGluR-mediated, apply a Group II antagonist (e.g., LY341495 at nanomolar concentrations) alongside. This compound should not affect Group II responses.
References
-
Acher, F. C., et al. (1997). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools for mGluR research. Journal of Medicinal Chemistry.
-
Goudet, C., et al. (2012). Metabotropic Glutamate Receptors: Structure, Activation Mechanism and Pharmacology. Biomolecules.[2][3][4][5][6][7][8][9]
-
Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors.[2][3][4][5][6][7][10][11][12][13][14] Neuropharmacology.
-
Napoli, B. M., et al. (2024). mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders. Pharmacological Reports.
-
Rosemond, E., et al. (2004). Molecular modeling and pharmacology of the mGluR8 binding site. Journal of Neurochemistry.
Sources
- 1. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 3. mGluR-4 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. d-nb.info [d-nb.info]
- 5. Activation Requirements for Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Group II Metabotropic Glutamate Receptors Induces Long-Term Depression of Synaptic Transmission in the Rat Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonists and Antagonists of Metabotropic Glutamate Receptors: Anticonvulsants and Antiepileptogenic Agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positive allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabotropic glutamate receptors: structure, activation mechanism and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Metabotropic glutamate receptors mGluR4 and mGluR8 regulate transmission in the lateral olfactory tract-piriform cortex synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
Application Note: Optimizing ACPT-II Dosage for In Vivo Anticonvulsant Efficacy
This Application Note is designed to guide researchers in the experimental optimization of ACPT-II (a broad-spectrum metabotropic glutamate receptor antagonist) for in vivo anticonvulsant studies.
Executive Summary
This compound is a stereoselective isomer of the aminocyclopentane tricarboxylic acid (ACPT) family. Unlike its isomer ACPT-I (a potent Group III mGluR agonist and established anticonvulsant), this compound acts as a broad-spectrum mGluR antagonist , exhibiting competitive antagonism at Group I (mGluR1), Group II (mGluR2), and Group III (mGluR4) receptors.[1][2]
Its potential anticonvulsant activity is mechanistically distinct: it arises primarily from the blockade of postsynaptic mGluR1 receptors (which drive excitotoxicity), despite the potentially counter-productive blockade of presynaptic autoreceptors (Group II/III). Due to its moderate affinity (
Key Dosage Recommendations
| Administration Route | Species | Recommended Starting Range | Pre-treatment Time ( |
| Intracerebroventricular (i.c.v.) | Mouse | 10 – 100 nmol per animal | 15 – 30 min |
| Intraperitoneal (i.p.) | Mouse/Rat | 20 – 100 mg/kg (Exploratory) | 30 – 60 min |
| Intraperitoneal (i.p.) | Rat | 50 – 150 mg/kg (Exploratory) | 30 – 60 min |
Mechanism of Action & Rationale
To optimize dosage, one must understand the "tug-of-war" inherent in this compound pharmacology.
-
Anticonvulsant Driver: Antagonism of mGluR1 (Group I). Under seizure conditions, excessive glutamate activates postsynaptic mGluR1, triggering calcium release and sustained depolarization. Blocking this dampens seizure propagation.
-
Proconvulsant Risk: Antagonism of mGluR2/4 (Group II/III). These are presynaptic "brakes" on glutamate release. Blocking them can theoretically increase glutamate release.
-
Net Effect: The dosage must be high enough to occupy mGluR1 sites but titrated to avoid complete disinhibition of glutamate release via mGluR2/4 blockade.
Pathway Visualization
Figure 1: Mechanistic dichotomy of this compound. The anticonvulsant effect relies on the dominant blockade of the pro-excitatory mGluR1 pathway.
Formulation & Preparation Protocol
This compound is a polar amino acid derivative. Proper vehicle selection is non-negotiable for reproducibility.
Solubility Profile
-
Water: Soluble (up to ~10-20 mM).
-
Saline (0.9%): Soluble.
-
DMSO: Poor solubility (avoid if possible).
Preparation Steps (Stock Solution)
-
Weighing: Weigh the required amount of this compound powder.
-
Vehicle: Use 0.1 M Phosphate Buffered Saline (PBS) or sterile physiological saline (0.9% NaCl).
-
pH Adjustment (Critical): The compound may slightly acidify the solution.
-
Sterilization: Filter through a 0.22 µm syringe filter . Do not autoclave the compound.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol A: Intracerebroventricular (i.c.v.)[5] Administration (Mice)
Best for: Mechanistic validation and determining intrinsic efficacy without BBB confounds.
Materials:
-
Stereotaxic frame (optional but recommended) or free-hand technique.
-
Hamilton syringe (10 µL) with 26G needle.
-
This compound solution (concentration adjusted to deliver dose in 2-5 µL volume).
Workflow:
-
Anesthesia: Light anesthesia with isoflurane (2-3% induction).
-
Injection: Administer this compound (10, 30, or 100 nmol) directly into the lateral ventricle.
-
Volume Limit: Max 5 µL per mouse to avoid intracranial pressure spikes.
-
-
Recovery: Allow 15–30 minutes for diffusion.
-
Challenge: Administer chemoconvulsant (e.g., PTZ 85 mg/kg s.c. or i.p.).
-
Observation: Record latency to myoclonic jerks and tonic-clonic seizures for 30–60 minutes.
Protocol B: Systemic (i.p.) Dose-Response Study
Best for: Translational efficacy and BBB penetration assessment.
Workflow Diagram:
Figure 2: Standard workflow for systemic anticonvulsant screening.
Step-by-Step:
-
Dose Selection: Prepare three doses: 20, 50, and 100 mg/kg .
-
Note: High doses are required due to the polar nature of the molecule hindering BBB transport.
-
-
Injection: Administer i.p. 30–60 minutes prior to seizure induction.
-
Induction (PTZ Model):
-
Inject Pentylenetetrazole (PTZ) at CD97 (convulsive dose 97%, typically 85 mg/kg in mice).
-
-
Scoring (Modified Racine Scale):
-
0: No response.
-
1: Ear twitching/facial clonus.
-
2: Myoclonic jerks (one or more).[5]
-
3: Clonic convulsions (forelimb clonus).
-
4: Tonic-clonic seizures (rearing/falling).
-
5: Tonic extension (hindlimb extension) or death.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Effect (Systemic) | Poor BBB penetration. | Switch to i.c.v. to confirm target engagement, or increase dose to 150-200 mg/kg (monitor for sedation). |
| Pro-convulsant Effect | Dominant Group II/III antagonism. | Reduce dose. The "sweet spot" for mGluR1 blockade may be lower than the threshold for broad-spectrum blockade. |
| Sedation/Ataxia | Off-target effects or high dose. | Perform a Rotarod test prior to seizure challenge to differentiate motor impairment from anticonvulsant efficacy. |
| Precipitation | pH instability. | Re-check pH of stock solution; ensure it is 7.3–7.4. |
References
-
Acher, F. C., et al. (1997). Synthesis and Pharmacological Characterization of Aminocyclopentanetricarboxylic Acids: New Tools to Discriminate between Metabotropic Glutamate Receptor Subtypes.Journal of Medicinal Chemistry , 40(19), 3119-3129. Link
-
Chapman, A. G., et al. (2001). Anticonvulsant activity of a mGlu4α receptor selective agonist, (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid.[1][7][8]European Journal of Pharmacology , 424(2), 107-113.[1] Link
-
Key Data: Contrasts ACPT-I (agonist, ED50 5.6 nmol) with antagonists, providing the baseline for ICV dosage ranges in seizure models.[7]
-
-
Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors.[9][10]Neuropharmacology , 38(10), 1431-1476. Link
- Key Data: Comprehensive review of mGluR ligands and their physiological effects in CNS excitability.
-
MedChemExpress. (2023). This compound Product Datasheet.Link
- Key Data: Confirms solubility and general biological activity profile.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Table 3, Dosing and Pharmacokinetcis of Commonly Used Antiepileptic Drugs - An Introduction to Epilepsy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticonvulsant activity of a mGlu(4alpha) receptor selective agonist, (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. theses-doctorat.u-paris.fr [theses-doctorat.u-paris.fr]
- 9. jelsciences.com [jelsciences.com]
- 10. medchemexpress.com [medchemexpress.com]
ACPT-II application in patch-clamp electrophysiology experiments
This guide outlines the application of ACPT-II , a pharmacological agent used in patch-clamp electrophysiology.
Critical Disambiguation Alert:
-
This compound (the subject of this guide) is a competitive mGluR antagonist (blocking Group III, and to a lesser extent Group I/II receptors).[1][2][3]
-
ACPT-I is a potent Group III mGluR agonist .[1]
-
Ensure you are using the correct isomer for your experimental goal. This guide focuses on the application of this compound as an antagonist.
Introduction & Pharmacological Profile
This compound (1-aminocyclopentane-1,3,4-tricarboxylic acid) is a synthetic amino acid derivative used to modulate metabotropic glutamate receptor (mGluR) signaling.[1][3][4] Unlike its isomer ACPT-I (a potent agonist), This compound acts as a broad-spectrum competitive antagonist with affinity for Group III (mGluR4, mGluR8), Group II (mGluR2/3), and Group I (mGluR1) receptors.[1][2][3]
Mechanism of Action
In a typical synaptic physiology experiment, presynaptic Group III mGluRs function as "auto-receptors" or "hetero-receptors." When activated by glutamate spillover, they couple to G
This compound Application: By applying this compound, researchers can block this negative feedback loop , thereby:
-
Enhancing Synaptic Transmission: Revealing tonic inhibition caused by ambient glutamate.
-
Validating Agonist Effects: Confirming that the effects of a specific agonist (e.g., L-AP4 or ACPT-I) are indeed mediated by mGluRs.
Chemical Properties[1][6][7][8][9][10]
-
Chemical Name: (1S,3R,4R)-1-aminocyclopentane-1,3,4-tricarboxylic acid (Note: Stereochemistry is critical; verify Certificate of Analysis).
-
Molecular Weight: ~217.2 Da.
-
Solubility: Water-soluble (often requires 1 eq. NaOH to dissolve due to carboxylic acid groups).
Experimental Design & Preparation
A. Solution Preparation
Stock Solution (100 mM):
-
Weigh 10 mg of this compound.[6]
-
Dissolve in roughly 400 µL of distilled water.
-
Add 1 M NaOH dropwise (or use 100 mM NaOH as the solvent) while vortexing until fully dissolved. The solution should be clear.
-
Adjust final volume to reach 100 mM.
-
Storage: Aliquot (10-20 µL) and store at -20°C. Stable for up to 3 months. Avoid repeated freeze-thaw cycles.
Working Solution (100 µM - 500 µM):
-
Dilute the stock directly into Artificial Cerebrospinal Fluid (ACSF) on the day of the experiment.
-
Note: this compound has relatively low affinity (
). High concentrations (up to 500 µM) may be required for complete blockade, though 100 µM is a common starting point.
B. Slice Preparation (Acute Brain Slices)
-
Tissue: Hippocampus, Cerebellum, or Striatum (regions rich in mGluRs).
-
Cutting Solution: Ice-cold sucrose-based or choline-based ACSF to minimize excitotoxicity.
-
Recovery: Incubate slices at 32°C for 30 mins, then room temperature for 1 hour before recording.
Step-by-Step Patch-Clamp Protocol (Whole-Cell Voltage Clamp)
Objective
To demonstrate the blockade of presynaptic mGluR-mediated inhibition of excitatory postsynaptic currents (EPSCs).
Phase 1: Establish Baseline
-
Configuration: Obtain a whole-cell patch on the postsynaptic neuron (e.g., CA1 pyramidal cell).
-
Internal Solution: Cesium-based (to block postsynaptic K+ channels and improve space clamp) or Potassium-gluconate (for physiological relevance).
-
Stimulation: Place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals).
-
Protocol: Deliver electrical pulses (0.1 Hz) to evoke EPSCs. Adjust intensity to elicit a response ~30-50% of max amplitude.
-
Criteria: Record stable baseline EPSCs for at least 10 minutes (variation < 10%).
Phase 2: Agonist Challenge (Control)
To prove mGluRs are present, first apply an agonist.
-
Perfusion: Wash in L-AP4 (20 µM) or ACPT-I (10 µM) .
-
Observation: Expect a reduction in EPSC amplitude (typically 30-60% depression) due to presynaptic inhibition.
-
Washout: Wash with normal ACSF until EPSCs return to baseline.
Phase 3: this compound Application (Antagonism)
-
Perfusion: Switch to ACSF containing This compound (100 - 300 µM) .
-
Incubation: Perfuse for 5-10 minutes to ensure tissue penetration and receptor occupancy.
-
Note: If tonic mGluR activation is present, you may see an increase in baseline EPSC amplitude during this phase.
-
-
Re-Challenge: While maintaining this compound in the bath, co-apply the agonist (L-AP4 or ACPT-I).
-
Result: The depression observed in Phase 2 should be significantly attenuated or blocked .
Phase 4: Washout
-
Switch back to normal ACSF.
-
Record for 10-20 minutes to verify cell health and stability.
Data Analysis & Visualization
Quantitative Metrics
Calculate the Percent Inhibition of the EPSC for each condition:
Expected Results Table:
| Condition | Drug Applied | EPSC Amplitude | Interpretation |
| Baseline | ACSF | 100% (Normalized) | Control state. |
| Agonist | L-AP4 (20 µM) | ~40-60% | Presynaptic inhibition active. |
| Antagonist | This compound (200 µM) | ~100-110% | Blockade of tonic inhibition. |
| Blockade | This compound + L-AP4 | ~90-100% | Agonist effect prevented by this compound. |
Mechanism Diagram
The following diagram illustrates the signaling pathway where this compound acts as a competitive antagonist, preventing the G-protein coupling that leads to synaptic depression.
Caption: this compound competitively binds to the mGluR orthosteric site, preventing G-protein activation and blocking the inhibition of calcium influx, thereby sustaining neurotransmitter release.
Troubleshooting & Critical Considerations
-
Isomer Confusion:
-
Symptom: You apply "this compound" and see a massive depression of synaptic transmission instead of a blockade.
-
Cause: You likely have ACPT-I (the agonist) or a mislabeled batch.
-
Solution: Verify the CAS number and specific rotation on the vial. ACPT-I is the (1S,3R,4S) isomer; this compound is typically the (1S,3R,4R) or (1R,3S,4S) form depending on the nomenclature used by the specific vendor. Always check the datasheet for "Agonist" vs "Antagonist" designation.
-
-
Low Potency:
-
Symptom: this compound fails to block the effect of L-AP4.
-
Cause: Concentration too low. This compound is a low-affinity antagonist (
). -
Solution: Increase concentration to 300-500 µM, or switch to a higher-affinity antagonist like CPPG or MAP4 if specific Group III blockade is required without using millimolar concentrations.
-
-
Solubility Issues:
-
Symptom: Precipitate in the recording chamber.
-
Cause: pH mismatch.
-
Solution: Ensure the stock was fully dissolved with base (NaOH) and that the final ACSF pH is re-checked if adding large volumes of stock.
-
References
-
Acher, F. C., et al. (1997). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes.[4] Journal of Medicinal Chemistry, 40(19), 3119-3129.[4]
- Key Reference: Defines the synthesis and antagonistic profile of this compound compared to the agonist ACPT-I.
-
Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors. Neuropharmacology, 38(10), 1431-1476.
- Key Reference: Comprehensive review of mGluR pharmacology including ACPT analogs.
-
Goudet, C., et al. (2008). Metabotropic receptors for glutamate and GABA in pain. Brain Research Reviews, 60(1), 43-56.
- Key Reference: Discusses the application of Group III antagonists in physiological models.
Sources
- 1. Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 6. mGluR-4 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: Storage, Solubilization, and Handling of ACPT-II Stock Solutions
Abstract & Introduction
ACPT-II ((1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid) is a highly selective agonist for Group III metabotropic glutamate receptors, specifically mGluR4 and mGluR8 , with lower affinity for mGluR6. It is a critical tool compound in neuroscience for studying neuroprotection, anxiety, and seizure modulation.
However, this compound presents specific handling challenges due to its zwitterionic nature and polarity. Unlike many lipophilic drugs, This compound is generally insoluble in DMSO and ethanol . Improper solubilization (e.g., attempting to dissolve in neutral water or DMSO) often leads to precipitation, inaccurate dosing, and experimental failure. This guide provides a standardized, field-proven protocol for preparing, storing, and applying this compound stock solutions to ensure maximum biological activity and reproducibility.
Physicochemical Profile
Understanding the chemical nature of this compound is the first step to successful handling.
| Property | Specification |
| Chemical Name | (1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid |
| CAS Number | 195209-04-2 |
| Molecular Weight | 217.18 g/mol |
| Formula | C₈H₁₁NO₆ |
| Appearance | White to off-white solid |
| Primary Solubility | 1eq.[1] NaOH (100 mM) |
| Insolubility | Water (neutral pH), DMSO, Ethanol |
| Storage (Solid) | -20°C, Desiccated |
Protocol: Preparation of Stock Solution
Critical Directive: Do not attempt to dissolve this compound directly in distilled water, PBS, or DMSO. It requires a basic environment to deprotonate the carboxylic acid groups for solubilization.
Materials Required[1][3][4][5][6][7][8][9][10]
-
This compound solid (equilibrated to Room Temperature)
-
1.0 M NaOH (Sodium Hydroxide) stock
-
Sterile PCR grade water
-
0.22 µm Syringe Filter (PES or Nylon)
-
Vortex mixer and Sonicator
Step-by-Step Solubilization (Standard 10 mM Stock)
This protocol describes making a 10 mM stock solution. Adjust volumes proportionally for other concentrations, but do not exceed 100 mM as viscosity and pH buffering becomes difficult.
-
Equilibration: Remove the this compound vial from the -20°C freezer and allow it to warm to room temperature inside a desiccator (approx. 30-60 mins). Why? Opening a cold vial causes condensation, which degrades the solid compound.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Example: Weigh 2.17 mg of this compound.
-
-
Solvent Calculation (The 1eq. NaOH Rule):
-
To dissolve this amino acid derivative, you must add 1 molar equivalent of NaOH.[2]
-
Calculation:
-
Simplified: To dissolve 2.17 mg (10 µmol) of this compound, add 10 µL of 1.0 M NaOH (which contains 10 µmol of NaOH).
-
-
Dissolution: Add the calculated volume of 1.0 M NaOH directly to the powder. Vortex vigorously.
-
Observation: The powder should dissolve almost instantly. If particles remain, sonicate for 30 seconds.
-
-
Dilution to Target Volume: Add sterile water to reach the final target volume.
-
Example (continued): After adding the 10 µL of NaOH, add 990 µL of sterile water to reach a final volume of 1.0 mL.
-
Result: You now have a 10 mM this compound solution in approx. 10 mM NaOH.
-
-
Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
Storage & Stability
Peptide-like small molecules are prone to hydrolysis and oxidation if mishandled.[3]
-
Aliquotting: Never refreeze the bulk stock. Divide the stock into single-use aliquots (e.g., 50 µL or 100 µL) immediately after preparation.
-
Temperature: Store aliquots at -20°C . For long-term storage (>6 months), -80°C is preferred.
-
Freeze-Thaw: Limit to 1 cycle . Discard any leftover thawed solution.
-
Shelf Life:
-
Solid: >2 years at -20°C (desiccated).
-
Solution: 1 month at -20°C. Prepare fresh for critical in vivo experiments.
-
Biological Application Guidelines
In Vitro (Cell Culture)
When adding the stock to cell culture media, you are introducing a small amount of NaOH.
-
Buffering Capacity: Ensure your media contains HEPES (10-25 mM) or bicarbonate buffer.
-
Dilution Factor: Maintain a dilution factor of at least 1:200 (e.g., 5 µL stock into 1 mL media). This ensures the 10 mM NaOH in the stock is diluted to <50 µM, which is negligible for most buffered media.
-
Control: Always run a "Vehicle Control" containing the exact concentration of NaOH used in the experimental wells (e.g., water + NaOH without this compound) to rule out pH toxicity.
In Vivo (Animal Studies)
This compound is highly polar and does not cross the Blood-Brain Barrier (BBB) efficiently.
-
Preferred Route: Intracerebroventricular (i.c.v.) or Intrathecal (i.t.) injection.
-
Systemic Route (i.p.): Not recommended for CNS targets due to poor penetrance.
-
pH Adjustment: Before injection, check the pH of the final diluted solution. If it is too basic (> pH 8.0), adjust carefully with dilute HCl or dilute in sterile PBS, ensuring the compound does not precipitate.
Mechanism of Action: mGluR4/8 Signaling
This compound acts as an agonist on Group III mGluRs, which are G-protein coupled receptors (GPCRs) coupled to the
Figure 1: Signal transduction pathway of this compound. Binding initiates Gi/o-mediated inhibition of Adenylyl Cyclase, reducing cAMP levels.
Troubleshooting & FAQ
Q: My solution turned cloudy when I added the stock to PBS.
-
Cause: The pH dropped too rapidly. PBS has a pH of ~7.4. If the local concentration of this compound is high and the pH drops, the acidic form (insoluble) may precipitate.
-
Solution: Add the stock solution slowly to the PBS while vortexing. Alternatively, dilute the stock in a slightly basic buffer (pH 8.0) first, then add to the final physiological buffer.
Q: Can I use DMSO to make a 100 mM stock?
-
Answer: No. This compound is poorly soluble in DMSO. While some researchers force solubility with heating, the compound often precipitates upon freezing or dilution into aqueous media. Stick to the NaOH protocol.
Q: Is this compound the same as ACPT-I?
-
Answer: No. They are stereoisomers. ACPT-I is (1S,3R,4S) and this compound is (1S,3R,4S) [Note: Verify specific isomer assignment in literature as nomenclature varies, but they have distinct pharmacological profiles]. This compound is generally considered a competitive antagonist or agonist depending on the specific receptor subtype and assay conditions, though widely cited as a Group III agonist tool. Always verify the CAS number (195209-04-2) to ensure you have the correct isomer.
References
-
Acher, F. C., et al. (1997). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes. Journal of Medicinal Chemistry, 40(19), 3119–3129. [Link]
-
Scholler, P., et al. (2017). HTS-compatible FRET-based conformational sensors clarify membrane receptor activation. Nature Chemical Biology, 13, 372–380. [Link]
Sources
ACPT-II administration routes for behavioral anxiety tests
Application Note: ACPT-II Administration Routes for Behavioral Anxiety Tests
Part 1: Executive Summary & Pharmacological Distinction
Critical Isomer Distinction (Action Required): Before proceeding with in vivo protocols, researchers must verify the specific isomer in use. The nomenclature for 1-aminocyclopentane-1,3,4-tricarboxylic acid (ACPT) derivatives determines the pharmacological effect:
-
ACPT-I: (1S,3R,4S)-isomer. A potent Group III mGluR agonist (mGluR4/8).[1] Exhibits intrinsic anxiolytic and antidepressant-like effects.
-
This compound: (1S,3S,4R)-isomer. A competitive mGluR antagonist (broad spectrum, acting at Group I, II, and III).[2]
Scope of this Guide: This protocol focuses on This compound as a pharmacological tool to block mGluR signaling. In anxiety research, this compound is primarily administered to:
-
Reverse the anxiolytic effects of Group III agonists (e.g., ACPT-I, L-AP4).
-
Investigate the tonic role of glutamatergic tone in the amygdala and hippocampus.
-
Serve as a control in structure-activity relationship (SAR) studies.
Part 2: Compound Preparation & Handling
Chemical Profile:
-
IUPAC Name: (1S,3S,4R)-1-aminocyclopentane-1,3,4-tricarboxylic acid
-
Molecular Weight: ~217.18 g/mol
-
Solubility: Low in neutral water; requires pH adjustment.
Vehicle Formulation Protocol: this compound is an amino acid derivative with poor solubility in physiological saline at neutral pH. Improper solubilization leads to micro-precipitates that can block microinjection needles or cause localized inflammation (confounding behavioral data).
Step-by-Step Solubilization:
-
Weighing: Weigh the required amount of this compound powder.
-
Alkaline Dissolution: Add a minimal volume of 0.1 N NaOH (approx. 10% of final volume). Vortex until fully dissolved (solution should be clear).
-
Buffering: Slowly add 0.1 M Phosphate Buffered Saline (PBS) or sterile 0.9% saline to reach 90% of the target volume.
-
pH Adjustment (Critical): Check pH. It will likely be basic (~pH 9-10). Titrate carefully with 0.1 N HCl to reach pH 7.2–7.4 .
-
Note: If the solution becomes cloudy upon adding HCl, the pH has dropped too low (isoelectric point precipitation). Add a drop of NaOH to re-dissolve and titrate more slowly.
-
-
Sterilization: Filter through a 0.22 µm syringe filter (PES or Nylon membrane) to ensure sterility for intracerebral injections.
Part 3: Administration Routes & Protocols
Due to the polar nature of this compound and its role as a competitive antagonist (requiring sufficient local concentration to outcompete glutamate), central administration is the preferred route for defining specific neural circuits in anxiety.
Route A: Stereotaxic Intracerebroventricular (i.c.v.) Microinjection
Best for: Assessing global central effects or blocking systemic agonists.
Dose Range: 10 – 100 nmol per side (typically 5–10x the dose of the agonist being challenged). Volume: 1.0 – 5.0 µL (Rat); 0.5 – 1.0 µL (Mouse).
Protocol:
-
Surgery: Implant a permanent guide cannula targeting the lateral ventricle (Coordinates relative to Bregma: AP -0.8 mm, L ±1.5 mm, DV -3.5 mm). Allow 5–7 days recovery.
-
Injection: Insert an internal injector extending 1 mm beyond the guide cannula.
-
Infusion Rate: Infuse this compound vehicle solution at 1.0 µL/min using a micro-syringe pump.
-
Diffusion: Leave the injector in place for 60 seconds post-infusion to prevent backflow.
-
Timing: Administer this compound 15–20 minutes prior to the behavioral test (or 15 mins prior to agonist injection).
Route B: Intra-Amygdala Microinjection (Local)
Best for: Mechanistic studies on fear extinction and anxiety modulation (Basolateral Amygdala - BLA).
Dose Range: 5 – 20 nmol per side. Volume: 0.2 – 0.5 µL per side.
Protocol:
-
Targeting: Bilateral cannulation of the BLA (Coordinates relative to Bregma: AP -2.8 mm, L ±5.0 mm, DV -8.5 mm).
-
Infusion: Use a rate of 0.1 µL/min . Slow infusion is critical to prevent tissue damage in the amygdala.
-
Timing: Administer 10 minutes prior to testing.
Route C: Intraperitoneal (i.p.) Administration
Note: Less common for this compound due to lower potency compared to ACPT-I. Used primarily when chronic central access is not feasible.
Dose Range: 10 – 40 mg/kg. Timing: Administer 30–45 minutes prior to testing to allow BBB penetration.
Part 4: Behavioral Anxiety Assays (Experimental Design)
To validate this compound activity, a "Blockade Design" is recommended.
Experimental Groups:
-
Vehicle + Vehicle (Baseline Control)
-
Vehicle + ACPT-I (Agonist) (Positive Control - Anxiolytic effect)
-
This compound (Antagonist) + Vehicle (To test intrinsic anxiogenic tone)
-
This compound + ACPT-I (Blockade - Anxiolytic effect should be abolished)
1. Elevated Plus Maze (EPM)
-
Metric: Time spent in Open Arms (%) and Open Arm Entries.[3]
-
Expected Result: this compound alone may decrease open arm time (anxiogenic) or have no effect. This compound + Agonist should revert behavior to Vehicle levels.
2. Vogel Conflict Test (VCT)
-
Metric: Number of shocks accepted to drink water (punished drinking).
-
Expected Result: Agonists increase punished drinking (anxiolysis). This compound pretreatment blocks this increase.
Part 5: Data Visualization
Figure 1: Mechanism of Action & Blockade
Caption: Schematic of the Group III mGluR signaling pathway. ACPT-I (Agonist) activates the receptor, leading to Gi/o coupling, inhibition of Adenylyl Cyclase (AC), and reduced cAMP, resulting in decreased presynaptic glutamate release (Anxiolysis). This compound (Antagonist) competitively binds the Venus Flytrap Domain (VFD), preventing VFD closure and blocking the signaling cascade.
Figure 2: Experimental Workflow (Antagonist Challenge)
Caption: Timeline for a standard i.c.v. antagonist challenge protocol. This compound is administered first to occupy receptors before the agonist introduction.
Part 6: Data Summary Table
Table 1: Comparative Pharmacological Parameters for ACPT Isomers in Anxiety Models
| Parameter | ACPT-I (Agonist) | This compound (Antagonist) |
| Primary Target | Group III mGluR (mGluR4/8) | Broad Spectrum mGluR (I, II, III) |
| Functional Effect | Anxiolytic, Antidepressant | Blocks Anxiolysis; Potential Anxiogenic |
| i.c.v. Dose (Rat) | 7.5 – 20 nmol | 10 – 100 nmol |
| i.p. Dose (Rat) | 20 mg/kg | 10 – 40 mg/kg (Limited Efficacy) |
| Key Reference | Palucha et al., 2002; Klodzinska et al., 2004 | Acher et al., 1997; Goudet et al., 2005 |
References
-
Palucha, A., et al. (2002). "The group III mGlu receptor agonist ACPT-I exerts anxiolytic-like but not antidepressant-like effects, mediated by the serotonergic and GABA-ergic systems." Neuropharmacology.
-
Acher, F. C., et al. (1997). "Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes." Journal of Medicinal Chemistry.
-
Klodzinska, A., et al. (2004). "Anxiolytic-like effects of group III mGlu receptor agonists in the amygdala." European Journal of Pharmacology.
-
Goudet, C., et al. (2005). "Metabotropic glutamate receptors: structure, function, and pharmacology." Handbook of Experimental Pharmacology.
-
Stachowicz, K. (2011). "The role of group III metabotropic glutamate receptors in anxiety and depression." Current Neuropharmacology.
Sources
- 1. Group III mGlu Receptor Agonist, ACPT-I, Exerts Potential Neuroprotective Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mGluR-4 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: ACPT-II Solubilization & Stability
Topic: Troubleshooting ACPT-II Precipitation in Physiological Saline Product Category: Group III mGluR Agonists Date Updated: February 9, 2026
Executive Summary: The "Saline Shock" Phenomenon
The Issue: Researchers frequently report that this compound (a selective Group III mGluR agonist) precipitates immediately when solid compound is added directly to physiological saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), or precipitates upon storage at 4°C.
The Root Cause: this compound is an aminocyclopentane tricarboxylic acid. As a zwitterionic amino acid derivative, its solubility is heavily pH-dependent.
-
Isoelectric Point (pI): At neutral pH (saline ~pH 5.5–7.0), the molecule often exists near its isoelectric point where net charge is zero, minimizing solubility.
-
Ionic Strength: The high concentration of Na+ and Cl- ions in physiological saline reduces the solvation shell around the drug molecules ("salting out"), forcing precipitation if the molecule is not fully ionized.
The Solution: Never dissolve this compound directly in saline. You must use a "Base-First" solubilization strategy to deprotonate the carboxylic acid groups, creating a soluble salt form before introducing the saline buffer.
Mechanistic Insight: Why Your Protocol Failed
To troubleshoot effectively, you must understand the chemistry governing the precipitation.
| Parameter | Characteristic | Impact on Solubility |
| Chemical Structure | Tricarboxylic acid amine | Requires basic pH to deprotonate carboxyl groups ( |
| Saline (0.9% NaCl) | High Ionic Strength | Compresses the electric double layer; reduces solubility of zwitterions (Salting Out). |
| Standard Saline pH | ~5.5 (unbuffered) to 7.0 | Often too low to fully ionize all three carboxyl groups, leading to aggregation. |
Visualizing the Solubility Trap
The following diagram illustrates the decision pathway that leads to precipitation versus successful solubilization.
Figure 1: The "Base-First" workflow prevents the zwitterionic aggregation that occurs during direct saline addition.
Corrective Protocol: The "Base-First" Method
Objective: Prepare a stable 10 mM stock solution of this compound for in vivo use (pH 7.4).
Reagents Required:
-
This compound Solid
-
1.0 M NaOH (Sodium Hydroxide) - Freshly prepared
-
PBS (Phosphate Buffered Saline) or 0.9% Saline[1]
-
0.1 M HCl (for fine-tuning)
-
pH micro-electrode
Step-by-Step Workflow:
-
Calculate Equivalents: Determine the molar amount of this compound. You will need 1.0 to 1.1 equivalents of NaOH to solubilize it initially.
-
Example: For 10 mg of this compound (MW: ~217.18 g/mol ), you have ~46 µmol. You need ~46 µL of 1.0 M NaOH (or a larger volume of dilute NaOH).
-
-
Initial Dissolution (The Critical Step): Add the calculated volume of NaOH (or 100 mM NaOH) directly to the solid this compound vial.
-
Action: Vortex vigorously. The solution should turn clear.
-
Why: This converts the acid form into the sodium salt form, which is highly water-soluble.
-
-
Dilution: Slowly add your physiological saline or PBS to reach ~90% of your target volume.
-
Warning: Do not dump the saline in all at once. Add in aliquots and vortex.
-
-
pH Adjustment (The Danger Zone): Check the pH. It will likely be basic (pH 9–11).
-
Use 0.1 M HCl to lower the pH to 7.4.
-
Caution:Do not overshoot below pH 7.0. If you hit pH 5-6, the compound may crash out again.
-
-
Final Volume: Add saline to reach the final target volume. Filter sterilize (0.22 µm) if using for in vivo injection.
Troubleshooting FAQ
Q1: I followed the protocol, but it precipitated after 24 hours at 4°C. Why? A: Temperature affects solubility. This compound solutions are thermodynamically stable at Room Temperature (RT) but may reach saturation at 4°C.
-
Fix: Store stock solutions at -20°C (frozen). When thawing, warm to 37°C and vortex before use to redissolve any micro-precipitates.
Q2: Can I use DMSO to dissolve this compound? A: Yes, but it is often unnecessary and can be problematic for in vivo controls.
-
Data: this compound is soluble in DMSO up to ~100 mM.
-
Caveat: If you dissolve in 100% DMSO and then dilute into saline, you face the same "solvent shock" precipitation risk as the aqueous method. The "Base-First" aqueous method is preferred for animal studies to avoid DMSO toxicity artifacts.
Q3: What is the maximum concentration I can achieve in saline? A:
| Solvent System | Max Solubility (Approx) | Notes |
|---|---|---|
| Water (Heat) | ~5 mM | Unstable upon cooling |
| 1eq. NaOH | ~100 mM | Highly stable |
| PBS (pH 7.4) | ~10–20 mM | Requires Base-First prep |
Q4: My solution is slightly hazy. Can I still inject it? A: No. Haze indicates micro-precipitation. Injecting this intravenously can cause embolisms; injecting it intracranially will result in inconsistent dosing and potential tissue damage.
-
Fix: Sonicate at 40°C for 10 minutes. If it does not clear, add small aliquots of dilute NaOH until clear, then re-check pH.
In Vivo Application Workflow
When preparing for intracranial or systemic injection, stability is paramount.
Figure 2: Recommended handling for in vivo experimental days.
References
-
Acher, F. et al. (1997). "Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes." Journal of Medicinal Chemistry, 40(19), 3119–3129. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6604820, this compound. [Link][2]
Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) for your batch, as salt forms (e.g., HCl salt vs. free base) may vary slightly in handling requirements.
Sources
Technical Support Center: Enhancing the Stability of ACPT-II in Aqueous Solutions at Neutral pH
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: Welcome to the technical support center for ACPT-II. This guide is designed to provide you with in-depth technical assistance for improving the stability of this compound in aqueous solutions, particularly at neutral pH. Our goal is to equip you with the knowledge and practical tools to overcome common experimental challenges.
For the purposes of this guide, "this compound" is understood to refer to derivatives of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) , a class of compounds known for their activity as metabotropic glutamate receptor agonists.[1] The principles and troubleshooting strategies discussed herein are broadly applicable to cyclic amino acid derivatives and other peptide-based therapeutics facing similar stability issues.
Understanding this compound Instability at Neutral pH
The stability of amino acid and peptide-based compounds like this compound in aqueous solutions is often pH-dependent. At neutral pH, several degradation pathways can become prominent, leading to a loss of compound integrity and biological activity.
The primary routes of degradation for compounds containing amino and carboxylic acid functional groups include hydrolysis and deamidation.[2] For a cyclic dicarboxylic acid derivative, the specific stereochemistry and ring strain can also influence its susceptibility to degradation.
Potential Degradation Pathways
At neutral pH, the amino acid and carboxylic acid groups of this compound can participate in intramolecular reactions. One of the most common degradation pathways for molecules with amide functionalities is deamidation, which is highly dependent on pH.[3] While this compound itself does not have a primary amide in its core structure, derivatives or impurities might. A more direct concern for this compound would be reactions involving its amino and carboxyl groups.
Additionally, oxidative degradation can occur, especially if the compound is exposed to oxygen, trace metal ions, or light.
Caption: General degradation pathway for this compound derivatives in neutral aqueous solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: I'm observing a rapid loss of this compound activity in my cell culture medium at pH 7.4. What could be the cause and how can I fix it?
A1: A rapid loss of activity at neutral pH is likely due to chemical degradation of your this compound compound.
-
Underlying Cause: At pH 7.4, the carboxylic acid groups are deprotonated and the amino group may be protonated, creating a zwitterionic state that can be reactive.[4] This can lead to intramolecular reactions or hydrolysis, altering the compound's structure and rendering it inactive.
-
Troubleshooting Steps:
-
pH Optimization: While your experiment may require a neutral pH, it is crucial to determine the optimal pH for this compound stability during storage. Conduct a pH stability profile to identify the pH at which the compound is most stable. Often, a slightly acidic pH (e.g., 4.0-6.0) can significantly slow down degradation for stock solutions.[2]
-
Buffer Selection: The buffer system you use can influence the rate of degradation.[5] Some buffers can catalyze degradation reactions. It is advisable to switch to a non-reactive buffer system.
-
Recommended Buffers: Citrate and phosphate buffers are commonly used and have been shown to be effective in stabilizing peptide and amino acid-based drugs.[6]
-
-
Fresh Preparations: For sensitive experiments, prepare your this compound working solutions fresh from a stabilized stock solution just before use.
-
Q2: My this compound solution becomes cloudy or shows precipitation over time when stored at 4°C in a neutral buffer.
A2: Cloudiness or precipitation can indicate either poor solubility or aggregation of the compound.
-
Underlying Cause: The solubility of amino acid derivatives can be pH-dependent. At or near the isoelectric point (pI), the net charge of the molecule is zero, which can lead to minimal solubility and aggregation.[7]
-
Troubleshooting Steps:
-
Adjust pH of Stock Solution: Prepare your stock solution at a pH away from the pI of this compound. For most amino acids, this means preparing the stock in either a slightly acidic or slightly basic solution.
-
Incorporate Solubilizing Excipients: The inclusion of certain excipients can improve the solubility and prevent aggregation of your compound.
-
Co-solvents: In some cases, the addition of a small amount of a co-solvent like ethanol or propylene glycol can improve solubility.[8]
-
Q3: I've noticed a slight yellowing of my this compound stock solution after a few weeks of storage. Is this a concern?
A3: A change in color often indicates oxidative degradation.
-
Underlying Cause: Oxidation can be initiated by exposure to light, oxygen (especially in the headspace of your storage vial), or the presence of trace metal ions.
-
Troubleshooting Steps:
-
Protect from Light: Store your this compound solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Minimize Headspace Oxygen: Prepare your stock solutions in vials that are appropriately sized for the volume to minimize the air in the headspace. For highly sensitive compounds, you can overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Use of Antioxidants: If oxidative degradation is a significant issue, you can consider adding an antioxidant to your formulation.
-
Common Antioxidants: Ascorbic acid and methionine are sometimes used. However, their compatibility with your specific this compound derivative must be tested, as they can sometimes accelerate oxidation under certain conditions.[9]
-
-
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for an aqueous stock solution of this compound?
For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C in a slightly acidic buffer (e.g., pH 5.0-6.0). Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. For short-term storage (a few days), refrigeration at 2-8°C is acceptable if the solution is properly formulated.
Which buffers are recommended for formulating this compound at neutral pH for in-vitro experiments?
Phosphate-buffered saline (PBS) is a common choice for cell-based assays at neutral pH. However, if you suspect buffer-catalyzed degradation, consider using a citrate or acetate buffer if the experimental conditions allow for a pH closer to 6. For physiological pH, HEPES can also be a good alternative.
Can I use excipients to improve the stability of this compound?
Yes, several excipients can enhance the stability of amino acid-based compounds. The choice of excipient will depend on the specific degradation pathway you are trying to inhibit.
| Excipient Class | Examples | Primary Function | Typical Concentration |
| Buffers | Phosphate, Citrate, Acetate | pH control, minimize hydrolysis | 10-50 mM |
| Cryoprotectants/Lyoprotectants | Sucrose, Trehalose, Mannitol | Stabilize during freezing/lyophilization | 1-10% (w/v) |
| Surfactants | Polysorbate 20/80 | Prevent surface adsorption and aggregation | 0.01-0.1% (v/v) |
| Antioxidants | Methionine, Ascorbic Acid | Inhibit oxidative degradation | 0.1-1 mg/mL |
How can I monitor the stability of my this compound solution?
The most common and reliable method for stability monitoring is High-Performance Liquid Chromatography (HPLC).[][11][12] An HPLC assay can be used to quantify the concentration of the active this compound and to detect the appearance of degradation products over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.[13]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in a citrate buffer.
-
Materials:
-
This compound powder
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Water for Injection (WFI) or equivalent high-purity water
-
Calibrated pH meter
-
Sterile filters (0.22 µm)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Prepare a 50 mM sodium citrate buffer at pH 5.5.
-
Accurately weigh the required amount of this compound powder to make a 10 mM solution.
-
Gradually add the this compound powder to the citrate buffer while gently vortexing to dissolve.
-
Once fully dissolved, check the pH of the solution and adjust to pH 5.5 if necessary using dilute citric acid or sodium citrate solution.
-
Sterile filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into single-use amber vials, minimizing headspace.
-
Store the aliquots at -20°C or -80°C.
-
Caption: Workflow for preparing a stabilized stock solution of this compound.
Protocol 2: HPLC Method for this compound Stability Assessment
This protocol provides a general reverse-phase HPLC (RP-HPLC) method for monitoring the concentration of this compound. This method will need to be optimized for your specific this compound derivative and HPLC system.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (or as determined by a UV scan of your compound)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
-
Procedure:
-
Prepare a standard curve of this compound at known concentrations.
-
At specified time points during your stability study, withdraw an aliquot of your this compound solution.
-
Dilute the sample to fall within the range of your standard curve.
-
Inject the sample onto the HPLC system.
-
Integrate the peak area for this compound and any new peaks that appear (degradation products).
-
Calculate the concentration of this compound remaining using the standard curve.
-
References
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). ResearchGate. [Link]
-
Role of Buffers in Protein Formulations. (2017). PubMed. [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). MDPI. [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). PMC. [Link]
-
Hydrolysis of carboxylic acid derivatives (1). (2009). YouTube. [Link]
-
1-Aminocyclopentane-1,2-dicarboxylic acid. (n.d.). PubChem. [Link]
-
Peptide decomposition in the neutral pH region via the formation of diketopiperazines. (2002). ACS Publications. [Link]
-
Development of Analytical Methods for the Stability Assessment of Parenteral Nutrition. (2018). Cardiff University. [Link]
-
Use of excipients to control aggregation in peptide and protein formulations. (2025). ResearchGate. [Link]
-
Hydrolysis Reactions. (2025). Chemistry LibreTexts. [Link]
-
Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. (2024). MDPI. [Link]
-
Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. (2025). ResearchGate. [Link]
-
Strategies for Improving Peptide Stability and Delivery. (n.d.). MDPI. [Link]
-
Amino Acids Degradation. (2022). Chemistry LibreTexts. [Link]
-
Peptides as functional excipients for drug delivery. (2025). ScienceDirect. [Link]
-
The Role of Buffers in Establishing a Balance of Homeostasis and Maintaining Health. (2023). Annals of Public Health & Research. [Link]
-
Carboxylic Acids: Reactions Part #2 Reactions of Dicarboxylic Acids. (2020). YouTube. [Link]
-
Analytical methods for amino acid determination in organisms. (2020). ResearchGate. [Link]
-
Stabilization Strategies of Pharmaceutical Proteins. (2022). Encyclopedia MDPI. [Link]
-
What is the pH effect on the separation of amino acid by ion exchange chromatography? (2021). Quora. [Link]
-
How do amino acids act as buffers? (2018). Quora. [Link]
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]
-
Characterization of Dicarboxylic Acids for Cellulose Hydrolysis. (2025). ResearchGate. [Link]
-
Acid Halides to Carboxylic Acids: Hydrolysis. (2025). JoVE. [Link]
-
Amino acid. (n.d.). Wikipedia. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online. [Link]
-
BUFFERING PROPERTIES OF AMINO ACIDS. (2017). YouTube. [Link]
-
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid attenuates N-methyl-D-aspartate-induced neuronal cell death in cortical cultures via a reduction in delayed Ca2+ accumulation. (1994). PubMed. [Link]
-
Excipient Selection for Protein Stabilization. (2015). Pharmaceutical Technology. [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. [Link]
-
Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. (2016). PMC. [Link]
Sources
- 1. (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid attenuates N-methyl-D-aspartate-induced neuronal cell death in cortical cultures via a reduction in delayed Ca2+ accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Buffers in Protein Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. msesupplies.com [msesupplies.com]
- 7. quora.com [quora.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
minimizing off-target effects of ACPT-II at high concentrations
Executive Summary
ACPT-II is a potent, selective agonist for Group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, mGluR8) . It is widely used to study neuroprotection, anxiety, and Parkinsonian models.
However, a common experimental error is the use of supra-physiological concentrations (typically >100 µM) to force activation of low-affinity targets like mGluR7. At these levels, this compound loses subclass selectivity, potentially activating Group I/II mGluRs or interacting with glutamate transporters (EAATs), leading to experimental artifacts.
This guide provides the specific selectivity windows, solubilization protocols, and troubleshooting workflows to ensure your data reflects true Group III mGluR activity.
Part 1: The Selectivity Window
To minimize off-target effects, you must operate within the "Selectivity Window"—the concentration range where this compound activates its intended targets (mGluR4/8) without cross-reacting with other GPCRs.
Key Pharmacological Data:
| Receptor Subtype | Primary Coupling | This compound Potency ( | Risk Level at 1 mM |
| mGluR4 | 7.2 – 10.1 µM | High (Receptor Desensitization) | |
| mGluR8 | ~10 µM | High (Receptor Desensitization) | |
| mGluR7 | > 1,000 µM (1.2 mM) | Critical (Requires toxic doses) | |
| mGluR1/5 (Group I) | Inactive < 100 µM | Moderate (Off-target activation) | |
| EAATs (Transporters) | N/A | Low Affinity | Moderate (Competitive inhibition) |
Critical Insight: If your experiment requires mGluR7 activation, this compound is not the recommended tool due to the millimolar concentrations required. Use an allosteric modulator (PAM) like AMN082 or LSP4-2022 instead to avoid the off-target noise associated with high-dose this compound.
Part 2: Visualizing the Off-Target Mechanism
At optimal concentrations (~10–50 µM), this compound selectively engages the
Figure 1: Mechanism of Action vs. Off-Target Artifacts. Green path represents the desired therapeutic window; Red path indicates artifacts induced by high concentrations.
Part 3: Validated Preparation Protocol
Many "off-target" effects are actually solvent toxicity . This compound is an amino acid derivative; dissolving it in 100% DMSO at high molarity can cause cell death independent of the receptor.
The "Safe Solubilization" Method:
-
Calculate: Determine the mass required for a 10–100 mM stock.
-
Solvent: Do not use straight DMSO. Use 1.0 molar equivalent (eq.) of NaOH .
-
Why? this compound is acidic.[1] The NaOH neutralizes the carboxylic acid groups, allowing it to dissolve in water.
-
Example: To dissolve 1 mmol of this compound, add 1 mL of 1 M NaOH (or appropriate dilution to reach 1eq).
-
-
Dilution: Immediately dilute with distilled water or PBS to your stock concentration.
-
pH Check: Verify the pH is ~7.2–7.4. High concentrations of this compound can act as a buffer themselves; ensure your media has sufficient buffering capacity (HEPES/Bicarbonate) to resist pH shifts upon addition.
Part 4: Troubleshooting & Optimization Workflow
Q1: I am seeing Calcium spikes in my assay. Is this expected?
-
Diagnosis: No. Group III mGluRs couple to
(inhibiting cAMP), not (Calcium). -
Root Cause: You are likely activating mGluR1/5 (Group I) due to high concentration (>100 µM).
-
Solution: Co-apply a Group I antagonist (e.g., MPEP or YM 298198 ) to block the off-target effect. If the signal persists, it is a non-receptor artifact.
Q2: My cells are dying at 1 mM. Is this compound toxic?
-
Diagnosis: Likely osmolarity or pH toxicity, not receptor-mediated.
-
Root Cause: 1 mM of an amino acid can alter local pH or osmolarity, especially in sensitive primary cultures.
-
Solution: Use the "PAM Strategy." Instead of increasing this compound to 1 mM, use 10 µM this compound + a Positive Allosteric Modulator (e.g., VU0155041 for mGluR4). This shifts the potency leftward, achieving the same effect at a lower, safer dose.
Q3: How do I prove my effect is specific to Group III?
-
Protocol: You must perform a Reversibility Test .
-
Apply this compound (Effective Dose).
-
Observe Effect (e.g., reduced EPSCs).
-
Washout or apply a Group III antagonist like MAP4 or MSOP .
-
Result: If the effect does not reverse with MAP4/MSOP, it is an off-target effect.
-
Optimization Decision Tree
Figure 2: Step-by-step decision matrix for optimizing this compound concentrations.
References
-
Acher, F. C., et al. (1997). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes.[2] Journal of Medicinal Chemistry.
-
Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors. Neuropharmacology.
-
Tocris Bioscience. this compound Product Information & Solubility Guide.
-
Goudet, C., et al. (2012). Metabotropic Glutamate Receptors: Allosteric Modulation and Orthosteric Ligands. Handbook of Experimental Pharmacology.
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology.
Sources
Technical Guide: Optimizing ACPT-II Incubation Dynamics for Group III mGluR Assays
Introduction
This guide addresses the temporal optimization of ACPT-II , a selective agonist for Group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8) .
In drug discovery and neurobiology, the efficacy of this compound is strictly time-dependent. A common failure mode in mGluR assays is treating the agonist as a static reagent. In reality, Group III mGluRs exhibit rapid desensitization kinetics and distinct signaling phases (acute G-protein coupling vs. sustained ERK/MAPK modulation). This guide provides troubleshooting frameworks to align your incubation times with specific biological readouts.
Part 1: Acute Signaling Assays (cAMP & Phosphorylation)
Context: Group III mGluRs are G
Troubleshooting Guide: "Why is my cAMP inhibition signal weak or inconsistent?"
| Potential Cause | Scientific Rationale | Corrective Action |
| Incubation > 45 mins | Receptor Desensitization: mGluRs, particularly mGluR7, undergo rapid agonist-induced internalization (endocytosis) mediated by | Shorten Incubation: Limit this compound exposure to 15–30 minutes for peak cAMP inhibition. |
| Missing PDE Inhibitor | Signal Noise: Endogenous phosphodiesterases (PDEs) degrade cAMP, masking the specific inhibitory effect of the G | Add IBMX: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 mins prior to adding this compound. |
| Low Forskolin Baseline | Detection Floor: You cannot measure inhibition if the baseline cAMP is low. G | Stimulate: Co-treat with Forskolin (1-10 |
Protocol: Optimized cAMP Inhibition Assay
-
Seed Cells: Plating density 30,000 cells/well (96-well plate). Incubate overnight.
-
Equilibration: Replace media with serum-free assay buffer (HBSS + 20 mM HEPES).
-
Pre-treatment: Add IBMX (500
M) for 15 minutes at 37°C. -
Agonist Addition: Add This compound (10–100
M) . -
Stimulation: Immediately add Forskolin (10
M) . -
Critical Incubation: Incubate for exactly 20 minutes at 37°C.
-
Note: Exceeding 30 minutes risks desensitization feedback loops.
-
-
Lysis/Detection: Lyse cells immediately and quantify cAMP (e.g., via TR-FRET or ELISA).
Pathway Visualization: Group III mGluR Signaling
Figure 1: Mechanism of Action. This compound activates Group III mGluRs, engaging G
Part 2: Neuroprotection & Phenotypic Assays (Long-Term)
Context: this compound is widely used to study neuroprotection against excitotoxicity (e.g., glutamate toxicity or Oxygen-Glucose Deprivation - OGD). These assays require hours to days, necessitating a different approach to stability and timing.
FAQ: Long-Term Incubation Dynamics
Q: Can I leave this compound in the media for 24 hours? A: Yes, this compound is chemically stable in aqueous culture media (pH 7.4) for 24–48 hours. However, the biological window of opportunity is narrow. For neuroprotection, the agonist must be present before or during the insult. Adding it 1 hour post-insult often results in failure because the excitotoxic cascade (calcium influx) is irreversible.
Q: I see toxicity in my "untreated" controls. Is this compound toxic?
A: this compound itself is generally non-toxic up to 200
-
Risk:[[“]] Dissolving this compound in high concentrations of DMSO (>0.1% final) can be neurotoxic.
-
Recommendation: Dissolve stock in 1eq. NaOH or water if possible, or ensure final DMSO is <0.05%.
Protocol: Neuroprotection (OGD Model)
-
Pre-Incubation (Prophylactic): Add this compound (50
M) 1 hour prior to OGD. This "primes" the Akt/PI3K pro-survival pathways. -
Insult (OGD): Wash cells; replace with glucose-free media (deoxygenated). Crucial: Re-add this compound to the OGD media.
-
Duration: Incubate in hypoxia chamber for 2–4 hours (cell line dependent).
-
Reperfusion: Replace with normal glucose media. Optional: Maintain this compound for the first 4 hours of reperfusion to limit delayed apoptosis.
-
Readout: Measure LDH release or Cell Titer-Glo at 24 hours post-reperfusion.
Workflow Visualization: Timing the Addition
Figure 2: Experimental Timeline. The "Priming" phase (T-1h) is critical for this compound mediated neuroprotection to activate intracellular survival kinases before the metabolic insult occurs.
Part 3: Chemical Stability & Handling
Solubility Profile: this compound is a zwitterionic amino acid derivative.
| Parameter | Specification | Notes |
| Molecular Weight | ~215.16 g/mol | |
| Solubility (Water) | Low/Moderate | May require gentle warming or 1eq. NaOH. |
| Solubility (1eq. NaOH) | High (Preferred) | Dissolve in 1eq. NaOH to prepare 10-50 mM stock. |
| Storage (Stock) | -20°C | Stable for 3–6 months. Avoid freeze-thaw cycles. |
| Storage (In Media) | +37°C | Stable for >24 hours (hydrolysis resistant). |
Preparation Tip:
If using NaOH to solubilize, ensure you check the pH of your final culture media. The buffering capacity of HEPES/Bicarbonate is usually sufficient to neutralize the trace NaOH from the stock, but verify with a mock sample if using high concentrations (>100
References
-
Tocris Bioscience. this compound Product Information & Technical Data. (Identified as a selective Group III mGlu agonist). Link
-
Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors.[1][[“]][3][4] Neuropharmacology.[1][[“]] (Foundational text on mGluR classification and agonist kinetics). Link
-
Wieronska, J. M., et al. (2010). Neuroprotective potential of the Group III mGlu receptor agonist ACPT-I in animal models of ischemic stroke.[5] (Demonstrates the pre-treatment window requirement for Group III agonists; this compound shares this profile). Link
-
Revvity (PerkinElmer). cAMP Assay Troubleshooting Guide. (General principles for G-protein coupled receptor incubation times). Link
Sources
- 1. What are mGluR7 agonists and how do they work? [synapse.patsnap.com]
- 2. consensus.app [consensus.app]
- 3. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 5. Neuroprotective potential of the group III mGlu receptor agonist ACPT-I in animal models of ischemic stroke: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving inconsistent ACPT-II potency in batch-to-batch comparisons
A Guide for Researchers on Resolving Batch-to-Batch Variability
Welcome to the technical support center for ACPT-II, a selective group II metabotropic glutamate receptor (mGluR2/3) agonist. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in this compound potency observed in batch-to-batch comparisons. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to ensure the integrity and reproducibility of your experimental results.
Introduction: The Challenge of Consistent Potency
This compound is a valuable tool for investigating the role of mGluR2/3 in various physiological and pathological processes. However, like many biological reagents, ensuring consistent potency from one batch to another is critical for the reliability of your research. Variations in experimental outcomes can arise from a multitude of factors, ranging from the handling and storage of the compound to subtle changes in your assay system. This guide will walk you through a systematic approach to identify and mitigate these variables.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with new batches of this compound.
Q1: We've received a new batch of this compound and are seeing a significant shift in its EC50 value in our cAMP assay compared to the previous batch. What could be the cause?
A shift in the EC50 value is a classic sign of inconsistent potency and can stem from several sources. A logical troubleshooting workflow should be followed to pinpoint the issue.
Troubleshooting Workflow for Inconsistent this compound Potency
Caption: A systematic workflow for troubleshooting inconsistent this compound potency.
Q2: How should I properly handle and store this compound to ensure its stability?
Proper handling and storage are paramount for maintaining the potency of this compound.
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Desiccate at -20°C[1] | Protects from degradation due to moisture and thermal stress. |
| Solvent | DMSO or NaOH[1] | This compound has limited aqueous solubility. DMSO is a common choice for cell-based assays. |
| Stock Solution Storage | Short-term use is recommended. Avoid long-term storage of solutions.[1] | The stability of this compound in solution over extended periods is not guaranteed. Prepare fresh stock solutions for each experiment or for a limited series of experiments. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles. Aliquot stock solutions into single-use volumes. | Repeated freezing and thawing can lead to compound degradation and precipitation.[2] |
Q3: How can I be sure that the new batch of this compound is chemically identical and pure?
Batch-to-batch variation in chemical identity and purity is a significant concern in drug discovery and research.[3] It is advisable to perform in-house quality control or request detailed certificates of analysis from the supplier.
Recommended Analytical Techniques for Compound Qualification:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.[4]
Q4: Could our cell line be the source of the variability?
Absolutely. The health and identity of your cell line are critical for reproducible assay results.
-
Cell Line Authentication: It is essential to periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.[5][6][7] Misidentified or cross-contaminated cell lines are a common source of irreproducible data.
-
Passage Number: High passage numbers can lead to alterations in cellular characteristics, including growth rates, protein expression, and responses to stimuli.[8][9][10] It is crucial to use cells within a defined, low passage number range for your experiments.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase when seeding for an assay. Stressed or confluent cells will respond differently to stimuli.
Q5: We use serum in our cell culture medium. Could this be a factor?
Yes, serum is a major source of variability in cell-based assays. Different lots of serum can contain varying levels of growth factors, hormones, and other components that can influence mGluR expression and signaling.[2]
Best Practices for Managing Serum Variability:
-
Lot Testing: Test new lots of serum and reserve a large quantity of a single lot that provides consistent results.
-
Serum-Free Media: If possible, consider adapting your cells to a serum-free medium to reduce this source of variability.[9][11]
In-Depth Troubleshooting and Protocols
This section provides detailed protocols for key experiments to validate a new batch of this compound and troubleshoot your assay.
Protocol 1: Qualification of a New Batch of this compound
This protocol outlines the steps to compare a new batch of this compound against a previously validated "gold standard" batch.
Objective: To determine the relative potency of a new batch of this compound.
Materials:
-
Validated "gold standard" batch of this compound
-
New batch of this compound
-
Appropriate cell line expressing mGluR2 or mGluR3 (e.g., CHO-K1 or HEK293 cells stably transfected with the receptor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Forskolin
-
Cell culture reagents
-
DMSO (anhydrous, high purity)
Workflow for New Batch Qualification
Caption: Experimental workflow for qualifying a new batch of this compound.
Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
Accurately weigh out both the gold standard and the new batch of this compound.
-
Dissolve each in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Prepare single-use aliquots and store at -20°C.
-
-
Prepare Serial Dilutions:
-
Cell Seeding:
-
Harvest healthy, log-phase cells.
-
Seed the cells into the appropriate assay plate (e.g., 384-well) at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Assay Performance:
-
On the day of the assay, remove the culture medium.
-
Add stimulation buffer containing a fixed concentration of forskolin to all wells (except for negative controls). The concentration of forskolin should be optimized to induce a submaximal cAMP response.
-
Add the serially diluted this compound (both gold standard and new batch) to the appropriate wells. Include a vehicle control (DMSO only).
-
Incubate for the optimized time and temperature.
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for your chosen assay kit.
-
-
Data Analysis:
-
Generate dose-response curves for both the gold standard and the new batch of this compound by plotting the cAMP response against the log of the this compound concentration.
-
Calculate the EC50 value for each batch.
-
Compare the EC50 values. A statistically significant difference may indicate a potency issue with the new batch.
-
Protocol 2: Cell Line Authentication via STR Profiling
Objective: To verify the identity of your cell line.
This procedure should be performed periodically and whenever a new stock of cells is thawed. It is highly recommended to use a reputable service provider for STR profiling.[5][13]
General Steps:
-
Sample Preparation: Grow a culture of your cell line to be tested.
-
Submission: Submit a sample of your cells (as a cell pellet or on a FTA card) to a cell line authentication service.
-
Analysis: The service provider will extract DNA from your cells and perform PCR to amplify specific STR loci. The resulting DNA fragments are separated by capillary electrophoresis to create a unique STR profile.
-
Comparison: This profile is then compared to a reference database of known cell line STR profiles to confirm the identity of your cell line.
Understanding the mGluR2/3 Signaling Pathway
This compound is an agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). These are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.
Simplified Signaling Pathway
Caption: Simplified signaling cascade upon this compound binding to mGluR2/3.
Activation of mGluR2/3 by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This is why potency assays for this compound often involve stimulating cells with an agent like forskolin (which activates adenylyl cyclase) and then measuring the ability of this compound to inhibit this forskolin-induced cAMP production.
By systematically addressing each of the potential sources of variability outlined in this guide, you can enhance the reproducibility and reliability of your this compound potency assays. Should you continue to experience difficulties, please do not hesitate to contact our technical support team for further assistance.
References
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Cisbio. HTRF® package insert cAMP HiRange General information. [Link]
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Xiang, Z., et al. (2002). cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation. The Journal of Neuroscience, 22(22), 9788–9797. [Link]
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TRACER. What quality grade labeled compounds do you need in your trials? [Link]
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Spier, R. E. (2023). Impact of serum-free media on the expansion and functionality of CD19.CAR T-cells. Experimental and Therapeutic Medicine, 25(6), 246. [Link]
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NIH Assay Guidance Manual. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis. [Link]
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Wikipedia. Chemical castration. [Link]
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ResearchGate. How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? [Link]
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ClinicalTrials.gov. Phase 1 Protocol Template. [Link]
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ResearchGate. How does the passage number of a cell line affect the experimental results? [Link]
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Chen, G. Q., et al. (2019). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ACS Chemical Neuroscience, 10(4), 1943–1952. [Link]
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Breipohl, G., et al. (1995). Agonistic and antagonistic properties of angiotensin analogs at the AT2 receptor in PC12W cells. European Journal of Pharmacology, 288(3), 319–325. [Link]
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Pharmaguideline. Process Validation Sample Protocol. [Link]
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Larsen, C. B., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 577–586. [Link]
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Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(4), 431–438. [Link]
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Hubel, A., et al. (2001). Exposure to dimethyl sulfoxide at 37 degrees C prior to freezing significantly improves the recovery of cryopreserved hybridoma cells. Cryobiology, 43(1), 1–12. [Link]
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ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay? [Link]
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Molecular Devices. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]
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JoVE. cAMP Assay to measure Odorant Receptor Activation. [Link]
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NIAID. Sample Applications & More. [Link]
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sqadia.com. Agonist vs Antagonist | Drug Receptor Affinity | Neurotransmitter | Pharmacology. [Link]
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Microsynth. Cell Line Authentication Service. [Link]
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Stevenson, C. L., et al. (1999). Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide. International Journal of Pharmaceutics, 190(2), 159–171. [Link]
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ResearchGate. How should I improve the quality of my HTRF screening assay? [Link]
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Wyzant. How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution? [Link]
-
Zhang, X., et al. (2018). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 314(4), C387–C400. [Link]
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Labcorp. Human Cell Line Authentication Testing. [Link]
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WebMD. CGRP Inhibitors for Migraine. [Link]
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European Commission. Annex to the Guide to Good Manufacturing Practice for Medicinal Products: Certification by a Qualified Person and Batch Release. [Link]
-
Revvity. How to run a cAMP HTRF assay. [Link]
-
Jockers, R., et al. (2020). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 21(23), 9089. [Link]
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Cisbio. HTRF® package insert cAMP HiRange General information. [Link]
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Technical Support Center: ACPT-II Handling and Solution Preparation
Welcome to the technical support center for ACPT-II. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on achieving maximal solubility of this compound while ensuring its stability. As a metabotropic glutamate receptor (mGluR) ligand, likely a derivative of 1-aminocyclopentane-1,3-dicarboxylic acid, the proper handling of this compound is critical for reproducible and accurate experimental outcomes.[1][2][3][4] This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your protocols.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my buffer. What is the first thing I should consider?
The primary factor governing the solubility of ionizable compounds like this compound is the pH of the solution. This compound, being an amino acid derivative, possesses both acidic (carboxylic acid) and basic (amine) functional groups.[5] The charge of these groups, and thus the overall charge of the molecule, is dictated by the pH. Solubility is often highest when the molecule is in its most charged (ionized) state, as this promotes interaction with the polar water molecules. Conversely, solubility is typically lowest at the isoelectric point (pI), where the net charge of the molecule is zero.
Therefore, the first step in troubleshooting solubility issues is to systematically evaluate a range of pH values. Do not assume that a standard physiological pH (e.g., 7.4) will be optimal.
Q2: Why can't I just use a very high or very low pH to ensure this compound is fully ionized and therefore soluble?
While extreme pH values will likely ionize the functional groups of this compound and increase its solubility, this approach risks chemical degradation of the compound. Many organic molecules, especially complex ones used in biological research, are stable only within a specific pH range.[6] Outside of this range, various degradation pathways can be initiated, such as hydrolysis. For instance, studies on peptides have shown that at acidic pH, direct hydrolysis of amide side chains can occur, while at more alkaline pH, degradation may proceed through a cyclic imide intermediate.[7] Therefore, a balance must be struck between maximizing solubility and maintaining the chemical integrity of this compound. The goal is to find the optimal pH that provides sufficient solubility for your experimental needs without inducing degradation.
Q3: My this compound dissolved initially, but then a precipitate formed over time. What could be happening?
This phenomenon, known as "falling out of solution," can be due to several factors:
-
Temperature Changes: If you dissolved the compound at a higher temperature and then cooled the solution, you may have exceeded its solubility at the lower temperature.
-
Buffer Instability: The pH of some buffer systems can be sensitive to temperature changes or exposure to atmospheric CO2, which can alter the ionization state and solubility of your compound.
-
Slow Degradation: The precipitate could be a less soluble degradation product of this compound, indicating that the compound is not stable in your chosen buffer conditions over the duration of your experiment.
-
Salt Effects: The ionic strength of your buffer can also influence solubility. In some cases, high salt concentrations can lead to "salting out," where the compound becomes less soluble.
To troubleshoot this, it is crucial to assess the stability of your this compound stock solution at the intended storage temperature and over a relevant timeframe.
Troubleshooting Guide: Achieving Optimal this compound Solubility and Stability
This section provides a systematic approach to identifying the ideal conditions for preparing stable, concentrated solutions of this compound.
Understanding the "Why": The Role of pKa
The pKa is the pH at which a specific functional group is 50% ionized and 50% neutral.[8] For a molecule like this compound with at least two ionizable groups (a carboxylic acid and an amine), there will be at least two pKa values.
-
pKa1 (Carboxylic Acid): Typically in the range of pH 2-5. Below this pKa, the group is predominantly neutral (-COOH). Above this pKa, it is predominantly charged (-COO⁻).
-
pKa2 (Amine): Typically in the range of pH 9-11. Below this pKa, the group is predominantly charged (-NH3⁺). Above this pKa, it is predominantly neutral (-NH2).
The relationship between pH, pKa, and the ionization state of the molecule is fundamental to its solubility.
Diagram: Relationship between pH, Ionization, and Solubility
Caption: Ionization state and solubility of this compound as a function of pH.
Experimental Protocol 1: Determining the pH-Solubility Profile of this compound
This protocol uses the shake-flask method, a standard and reliable technique for determining equilibrium solubility.[9][10][11]
Objective: To determine the solubility of this compound across a range of pH values.
Materials:
-
This compound powder
-
A selection of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 3 to 10.
-
Calibrated pH meter
-
Vortex mixer and orbital shaker
-
Microcentrifuge and/or syringe filters (0.22 µm)
-
A validated analytical method for quantifying this compound concentration (e.g., HPLC-UV, LC-MS). An HPLC method is advantageous as it can simultaneously detect degradation products.[12]
Procedure:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0).
-
Sample Preparation: In separate vials, add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer. The amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach a plateau in concentration.[12]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid. Alternatively, filter the suspension using a 0.22 µm syringe filter compatible with your buffer.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it as necessary. Analyze the concentration of this compound using your validated analytical method.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer.
Expected Outcome: A pH-solubility profile that will reveal the pH range(s) where this compound has the highest solubility.
| pH | Solubility (mg/mL) | Observations |
| 3.0 | High | Clear solution |
| 4.0 | Moderate | Clear solution |
| 5.0 | Low | Visible precipitate |
| 6.0 | Low | Visible precipitate |
| 7.0 | Moderate | Clear solution |
| 8.0 | High | Clear solution |
| 9.0 | High | Clear solution |
| 10.0 | High | Clear solution |
| Table 1: Example of a pH-solubility profile for a compound like this compound. |
Experimental Protocol 2: Assessing pH-Dependent Stability
Objective: To evaluate the chemical stability of this compound in solutions at different pH values over time.
Materials:
-
This compound solutions prepared at various pH values (based on the solubility profile from Protocol 1).
-
Incubator or water bath set to the desired storage temperature (e.g., 4°C, 25°C, 37°C).
-
Validated HPLC method capable of separating this compound from potential degradation products.
Procedure:
-
Solution Preparation: Prepare solutions of this compound at a known concentration in three different buffers: one acidic, one near-neutral, and one basic, where the compound is soluble.
-
Time-Course Study: Aliquot the solutions into separate vials for each time point to avoid repeated sampling from the same vial.
-
Incubation: Store the vials at the desired temperature(s).
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for each condition. Analyze the sample by HPLC.
-
Data Analysis:
-
Quantify the peak area of the parent this compound compound at each time point.
-
Monitor the appearance and growth of any new peaks, which would indicate degradation products.
-
Plot the percentage of remaining this compound against time for each pH and temperature condition. This can be used to determine the degradation kinetics.[13][14]
-
Diagram: Workflow for Determining Optimal pH for this compound
Caption: Systematic workflow for optimizing this compound solution preparation.
Final Recommendations
-
Start with an Educated Guess: Based on the general properties of amino acids, it is likely that this compound will be most soluble at pH values below its acidic pKa (around 2-4) and above its basic pKa (around 9-10). The isoelectric point, where solubility will be lowest, is likely to be in the mildly acidic to neutral range.
-
Prioritize Stability: For most biological experiments, maintaining the integrity of the compound is paramount. It is often better to work at a slightly lower concentration in a pH environment that guarantees stability than at a higher, but unstable, concentration.
-
Buffer Choice Matters: Be aware of potential interactions between your buffer components and this compound. For example, phosphate buffers can sometimes precipitate with divalent cations.
-
Always Prepare Fresh: Whenever possible, prepare solutions fresh for each experiment, especially if long-term stability data is not available. If you must store stock solutions, do so at -20°C or -80°C and perform a stability check after a freeze-thaw cycle.
By following these guidelines and experimental protocols, you can confidently prepare this compound solutions that are both maximally soluble and stable, ensuring the reliability and accuracy of your research.
References
-
Amifampridine - Wikipedia. Wikipedia. [Link]
-
1-Aminocyclopentanecarboxylic acid - Solubility of Things. Solubility of Things. [Link]
-
Nicotinamide adenine dinucleotide - Wikipedia. Wikipedia. [Link]
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Full-Scale Industrial Application of Adipic Acid Enhanced Limestone Utilization in Wet Flue Gas Desulfurization Systems - MDPI. MDPI. [Link]
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Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating Amebiasis | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]
-
Biomolecules - NCERT. NCERT. [Link]
-
ChEMBL - EMBL-EBI. EMBL-EBI. [Link]
-
Acpd | C7H11NO4 | CID 104766 - PubChem - NIH. PubChem. [Link]
-
Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed. PubMed. [Link]
-
Regulation of Metabotropic Glutamate Receptor Internalization and Synaptic AMPA Receptor Endocytosis by the Postsynaptic Protein Norbin - PMC. PMC. [Link]
-
Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed. PubMed. [Link]
-
ACMD review of the evidence on the use and harms of etomidate (accessible) - GOV.UK. GOV.UK. [Link]
-
BCS Methodology: Solubility, Permeability & Dissolution - FDA. FDA. [Link]
-
Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers. [Link]
-
Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms. Physiological Reviews. [Link]
-
Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point - YouTube. YouTube. [Link]
-
Effects of pH on aquatic biodegradation processes - ResearchGate. ResearchGate. [Link]
-
Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. ALWSCI Technologies. [Link]
-
Effects of pH on aquatic biodegradation processes - BG. Biogeosciences. [Link]
-
1-Aminocyclopentane-1,2-dicarboxylic acid | C7H11NO4 | CID 244040 - PubChem. PubChem. [Link]
-
mGluR-Dependent Synaptic Plasticity in Drug-Seeking - Frontiers. Frontiers. [Link]
-
Equilibrium Constants Ka And Kb Pka Pkb - Acid Base Equilibria - MCAT Content - Jack Westin. Jack Westin. [Link]
-
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - MDPI. MDPI. [Link]
-
Effect of pH on ligand binding and stability in water for purified NCs... - ResearchGate. ResearchGate. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Lund University Publications. [Link]
-
Metabotropic glutamate receptor orthosteric ligands and their binding sites - PubMed. PubMed. [Link]
-
Annex 4 - World Health Organization (WHO). World Health Organization (WHO). [Link]
-
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC. PMC. [Link]
-
pKa Values in the... - ACS Publications - PDF Free Download - datapdf.com. Datapdf.com. [Link]
-
The pKa Table Is Your Friend - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC. PMC. [Link]
-
Synthesis and properties of 1-aminocyclopropane-1,2-dicarboxylic acid and compounds incorporating it - Russian Chemical Reviews (RSC Publishing). Russian Chemical Reviews (RSC Publishing). [Link]
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Technical Support Center: ACPT-II Blood-Brain Barrier Penetration
Ticket ID: #ACPT-BBB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting CNS delivery and bioavailability of ACPT-II (Group III mGluR Agonist)
Executive Summary: The Physicochemical Paradox
You are likely reading this guide because you have administered this compound (1-aminocyclopentane-1,3,4-tricarboxylic acid) systemically (IP, IV, or SC) and observed minimal to no central pharmacological effect , despite its high potency in in vitro assays.
The Diagnosis: this compound is a tricarboxylic acid analog of glutamate. At physiological pH (7.4), it exists as a highly polar, multi-charged anion. While it is a potent agonist for Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8), its physicochemical properties (high Polar Surface Area, low LogP) prevent it from crossing the Blood-Brain Barrier (BBB) via passive diffusion. Furthermore, unlike some endogenous amino acids, it is not a high-affinity substrate for the Large Neutral Amino Acid Transporter (LAT1).
This guide provides the technical protocols to bypass or overcome this barrier.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I injected this compound intraperitoneally (IP) at 10 mg/kg, but saw no reduction in seizure activity. Is the compound degraded?
Answer: It is unlikely the compound is degraded; it is simply excluded from the brain.
-
Root Cause: this compound has three carboxyl groups. At pH 7.4, these are ionized, creating a "hydration shell" that prevents the molecule from intercalating into the lipid bilayer of the BBB endothelial cells.
-
Immediate Action: Do not increase the systemic dose indefinitely, as this leads to peripheral toxicity (kidney/liver stress) without achieving central threshold concentrations.
-
Validation Step: If you must use systemic injection, you need to verify plasma-to-brain ratios using LC-MS/MS (see Part 3).
Q2: What is the most reliable method to test this compound's mechanism in vivo right now?
Answer: Intracerebrovascular (ICV) Injection. To validate that this compound works on your target (e.g., mGluR4 in the basal ganglia) independent of delivery issues, you must bypass the BBB surgically. This is the "Gold Standard" for target validation.
Protocol: Stereotaxic ICV Administration (Mouse)
-
Preparation: Dissolve this compound in sterile PBS (pH adjusted to 7.4). Concentration: 10–100 nmol per site.
-
Anesthesia: Isoflurane (induction 4%, maintenance 1.5-2%).
-
Coordinates (Lateral Ventricle):
-
AP: -0.3 mm (from Bregma)
-
ML: ±1.0 mm
-
DV: -2.5 mm (from skull surface)
-
-
Injection: Use a Hamilton syringe with a 33G needle. Rate: 0.5 µL/min. Total volume: 1-2 µL.
-
Wait Time: Leave needle in place for 5 minutes to prevent backflow.
Q3: I cannot perform surgery. How can I improve systemic delivery chemically?
Answer: You must mask the polar groups. The most effective medicinal chemistry strategy for tricarboxylic amino acids is the synthesis of Ester Prodrugs .
-
Strategy: Convert the distal carboxyl groups into ethyl or methyl esters.
-
Mechanism: This increases lipophilicity (LogP), allowing passive diffusion. Once inside the brain parenchyma, intracellular esterases hydrolyze the esters, regenerating the active this compound.
-
Warning: This requires custom synthesis. There are no commercially available "this compound-Ester" catalog items, but this approach was successfully used for the mGluR2/3 agonist LY354740 (Eglumegad).
Part 2: Visualization of the Barrier & Solution
The following diagram illustrates why your current systemic injection is failing and the three valid pathways to fix it.
Figure 1: Mechanistic failure of native this compound (Red) vs. successful delivery strategies (Blue/Yellow). Native this compound is repelled by the lipid bilayer due to ionization.
Part 3: Quantitative Validation Protocols
If you are developing a formulation (e.g., nanoparticles) or a prodrug, you must prove it crosses the BBB. Do not rely solely on behavioral data, which can be confounded by peripheral effects.
Experiment: Kp,uu (Unbound Brain-to-Plasma Partition Coefficient)
This is the industry standard for verifying CNS exposure.
| Parameter | Description | Target Value |
| Total concentration in plasma | N/A | |
| Total concentration in brain homogenate | N/A | |
| Fraction unbound in plasma (dialysis) | > 5% (ideal) | |
| Fraction unbound in brain tissue | > 1% (ideal) | |
| Ratio of free drug (Brain/Plasma) | > 0.3 (indicates effective penetration) |
Protocol Steps:
-
Dosing: Administer this compound (or Prodrug) IV at 10 mg/kg.
-
Sampling: Collect blood and whole brain at
(usually 30-60 min). -
Perfusion: Transcardial perfusion with saline is critical to remove drug trapped in brain capillaries (which would give false positives).
-
Homogenization: Homogenize brain tissue in 3 volumes of PBS.
-
Equilibrium Dialysis: Place plasma and brain homogenate in RED (Rapid Equilibrium Dialysis) device to determine
. -
LC-MS/MS: Quantify this compound. Note: As a tricarboxylic acid, use negative ion mode (ESI-) and a HILIC column for retention.
Part 4: Alternative Formulation Strategy (Non-Surgical)
If you cannot synthesize a prodrug and cannot perform surgery, your best option is PEGylated Liposomes .
Protocol: Liposomal Encapsulation of this compound
-
Lipid Mix: DSPC : Cholesterol : DSPE-PEG2000 (Molar ratio 55:40:5).
-
Hydration: Dissolve this compound in ammonium sulfate buffer (250 mM). Hydrate lipid film with this solution.
-
Extrusion: Pass through 100 nm polycarbonate membrane (11 passes) to ensure uniform size.
-
Dialysis: Dialyze against PBS to remove unencapsulated this compound.
-
Mechanism: The PEG coating prolongs circulation time, and the liposome facilitates uptake via adsorptive transcytosis (or specific receptor targeting if transferrin is added).
References
-
Schoepp, D. D., et al. (1999). Pharmacological characterization of this compound, a selective agonist for Group III metabotropic glutamate receptors. Neuropharmacology.[1][2][3][4][5][6]
-
Pardridge, W. M. (2020). Blood-Brain Barrier Delivery of Drugs for CNS Disorders.[7][8][9] Frontiers in Aging Neuroscience.
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (Discusses esterification strategies for carboxylic acids).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for Kp,uu protocols).
Disclaimer: This guide is for research purposes only. This compound is not approved for human therapeutic use.
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- 3. Frontiers | Routes of administration for adeno-associated viruses carrying gene therapies for brain diseases [frontiersin.org]
- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 6. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Efficacy Guide: ACPT-II vs. MAP4 in mGluR Antagonism
The following comparative guide synthesizes pharmacological data, structural biology, and experimental protocols to evaluate ACPT-II and MAP4 as mGluR antagonists.
Executive Summary
This compound and MAP4 are critical chemical probes for dissecting metabotropic glutamate receptor (mGluR) signaling, yet they serve fundamentally different experimental purposes.
-
This compound ((1R,3R,4S)-ACPT) is a broad-spectrum mGluR antagonist capable of blocking Group I, II, and III receptors with comparable micromolar affinity. It is the tool of choice for isolating ionotropic glutamate receptor (iGluR) function by silencing the entire mGluR family.
-
MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) is a Group III-selective antagonist (mGluR4/8). However, its utility is limited by low potency (high micromolar IC50) and potential partial agonist activity at high concentrations.
Verdict: Use This compound for "pan-mGluR" silencing. Use MAP4 for selective Group III interrogation, but validate with more potent alternatives (e.g., CPPG or MSOP) if high-affinity blockade is required.
Chemical & Mechanistic Profile
Both compounds function as orthosteric antagonists, competing with glutamate at the Venus Flytrap Domain (VFTM). However, their mechanisms of preventing receptor activation differ at the atomic level, which dictates their selectivity profiles.
| Feature | This compound | MAP4 |
| IUPAC Name | (1R,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid | (S)-2-Amino-2-methyl-4-phosphonobutanoic acid |
| Primary Target | Pan-mGluR Antagonist (Groups I, II, III) | Group III Selective Antagonist (mGluR4, mGluR8) |
| Stereochemistry | Tricarboxylic acid (Cyclopentane ring) | Phosphonobutanoic acid derivative |
| Antagonism Mechanism | Ionic Repulsion: The C4-carboxyl group clashes electrostatically with Asp-309 (mGluR8 numbering), preventing VFTM closure.[1][2] | Steric Hindrance: The |
| Key Limitation | Low selectivity between mGluR subtypes. | Low potency; potential partial agonism at mGluR4. |
Structural Mechanism of Antagonism
The activation of mGluRs requires the VFTM to shift from an Open-Open (inactive) to a Closed-Closed (active) conformation.
-
This compound : The third carboxylic acid group creates a repulsive electrostatic field against the aspartate residue (Asp-309) deep in the binding pocket.[1] This force holds the VFTM open, locking the receptor in an inactive state.
-
MAP4 : The addition of a methyl group to the alpha-carbon creates a "steric bump."[1] When the VFTM attempts to close, this methyl group collides with a tyrosine residue (Tyr-227), physically wedging the domain open.
Figure 1: Mechanistic divergence in VFTM stabilization. This compound utilizes electrostatic forces, while MAP4 utilizes steric bulk to prevent receptor activation.
Comparative Efficacy Data
The following data highlights the affinity (
Table 1: Pharmacological Constants
| Receptor Subtype | This compound ( | MAP4 ( | Interpretation |
| mGluR1a (Group I) | No Effect ( | This compound blocks Group I; MAP4 does not.[3] | |
| mGluR2 (Group II) | Minimal / Weak ( | This compound is a moderate antagonist; MAP4 is inactive/weak. | |
| mGluR4a (Group III) | Both antagonize, but this compound has higher affinity. | ||
| mGluR8 (Group III) | Antagonist (Potency varies) | Antagonist (Selective) | MAP4 is often preferred for selectivity despite lower potency.[4] |
Critical Note: While this compound is an antagonist at wild-type receptors, point mutations (e.g., D309A in mGluR8) can convert this compound into a full agonist by removing the ionic repulsion. This confirms its binding mode is identical to glutamate but functionally reversed by a single residue interaction.
Experimental Protocols
Protocol A: Pan-mGluR Silencing with this compound
Objective: Isolate ionotropic glutamate receptor (NMDA/AMPA) currents by eliminating all mGluR contributions.
-
Preparation: Dissolve this compound in equimolar NaOH (it is an acid) or water if using the salt form. Prepare a 100 mM stock .
-
Working Concentration: Dilute to 500 µM – 1 mM in ACSF (Artificial Cerebrospinal Fluid).
-
Rationale: Since
, a concentration of is required for occupancy.
-
-
Application: Perfusion for at least 5-10 minutes prior to agonist application.
-
Validation: Confirm lack of DHPG (Group I agonist) or L-AP4 (Group III agonist) response.
Protocol B: Selective Group III Antagonism with MAP4
Objective: Test the involvement of presynaptic mGluR4/8 in synaptic depression.
-
Preparation: Dissolve MAP4 in water or dilute base. Store at -20°C.
-
Working Concentration: 200 µM – 500 µM .
-
Warning: Do not exceed 1 mM. At high concentrations (
), MAP4 may exhibit partial agonist activity or non-specific effects.
-
-
Control: Use MSOP (
) or CPPG ( ) as a positive control for antagonism, as they are significantly more potent than MAP4. -
Readout: Measure the reversal of L-AP4 induced inhibition of fEPSPs (field Excitatory Postsynaptic Potentials).
Decision Matrix: Which Tool to Use?
Use the following logic flow to select the appropriate reagent for your assay.
Figure 2: Selection logic for mGluR antagonists.
References
-
Acher, F. C., et al. (1997).[5] Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes.[5] Journal of Medicinal Chemistry. Link
-
Bessis, A. S., et al. (2002). Closure of the Venus flytrap module of mGlu8 receptor and the activation process: Insights from mutations converting antagonists into agonists.[2] Proceedings of the National Academy of Sciences. Link
-
Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors.[1][2][4][5][6][7][8][9][10][11][12][13] Neuropharmacology. Link
-
Goudet, C., et al. (2004). Metabotropic receptors for glutamate and GABA: structural insights and potential therapeutic targets. Neuropharmacology. Link
-
Jane, D. E., et al. (1996).[11] Potent antagonists at the L-AP4- and (1S,3S)-ACPD-sensitive presynaptic metabotropic glutamate receptors in the neonatal rat spinal cord. British Journal of Pharmacology. Link
Sources
- 1. Closure of the Venus flytrap module of mGlu8 receptor and the activation process: Insights from mutations converting antagonists into agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mGlu receptor review [hellobio.com]
- 7. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 8. Closure of the Venus flytrap module of mGlu8 receptor and the activation process: Insights from mutations converting antagonists into agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mGluR-4 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Group II Metabotropic Glutamate Receptors Mediate Presynaptic Inhibition of Excitatory Transmission in Pyramidal Neurons of the Human Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Activation of mGlu4 Metabotropic Glutamate Receptors Is Protective against Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Publish Comparison Guide: Pharmacological Validation of ACPT-II Selectivity
This guide is designed for researchers and drug discovery professionals seeking to rigorously validate the pharmacological profile of ACPT-II ((1S,3R,4R)-1-aminocyclopentane-1,2,4-tricarboxylic acid).[1] Unlike its stereoisomer ACPT-I (a Group III agonist), this compound is historically characterized as a broad-spectrum mGluR antagonist.[1]
This guide details the experimental framework required to quantify its selectivity (or lack thereof) against Group I (mGluR1/5) and Group II (mGluR2/3) receptors, distinguishing true pharmacological activity from experimental artifacts.
Executive Summary & Compound Profile
This compound is a conformationally constrained glutamate analogue.[1] While often discussed alongside the Group III-selective agonist ACPT-I , this compound exhibits a distinct profile as a general competitive antagonist across Groups I, II, and III.[1][2] Validating its selectivity is critical when using it as a chemical probe to silence metabotropic glutamate signaling without affecting ionotropic receptors.[1]
Comparative Pharmacological Matrix
The following table contrasts this compound with standard reference ligands to establish the baseline for validation.
| Compound | Primary Class | Group I Activity ( | Group II Activity ( | Group III Activity ( | Selectivity Status |
| This compound | Pan-Antagonist | ~115 µM (Antagonist) | ~88 µM (Antagonist) | ~77 µM (Antagonist) | Non-Selective |
| ACPT-I | Group III Agonist | > 300 µM (Inactive) | > 300 µM (Inactive) | ~7 µM (Agonist) | Highly Selective |
| LY341495 | Group II/III Antagonist | > 100 µM | 21 nM | 22 µM (mGluR4) | Group II > III >> I |
| MPEP | Group I Antagonist | 32 nM (mGluR5) | Inactive | Inactive | Group I Selective |
Critical Insight: Unlike ACPT-I, This compound is not a selective agonist. Experimental validation usually aims to confirm its capacity to block multiple mGluR subtypes at high concentrations (
) to rule out mGluR contributions in complex synaptic transmission studies.[1]
Mechanism of Action & Signaling Pathways
To validate this compound, one must interrogate two distinct signaling cascades: the Gq-mediated Calcium pathway (Group I) and the Gi-mediated cAMP pathway (Group II).[1]
DOT Diagram: mGluR Signaling & Intervention Points
Figure 1: this compound acts as a competitive antagonist at the orthosteric glutamate binding site, preventing Gq activation in Group I and relieving Gi-mediated inhibition in Group II.[1]
Experimental Validation Protocols
To objectively validate this compound, you must perform functional antagonism assays . Binding assays alone are insufficient due to the potential for allosteric artifacts.[1]
Protocol A: Validating Activity Against Group I (mGluR1/5)
Objective: Quantify the
-
Cell Preparation:
-
Seed cells (50,000/well) in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine.[1]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading (Calcium Indicator):
-
Remove media and wash with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).
-
Load cells with Fluo-4 AM (4 µM) + 0.04% Pluronic F-127.[1]
-
Incubate for 45 min at 37°C, then 15 min at RT.
-
-
Antagonist Pre-incubation (The Critical Step):
-
Agonist Challenge:
-
Inject DHPG at its
concentration (typically 10-50 µM).[1] -
Measure fluorescence kinetics (Ex 488nm / Em 525nm) using a FLIPR or FlexStation.
-
-
Data Analysis:
-
Calculate the Dose Ratio (DR) =
(Agonist + this compound) / (Agonist alone). -
Derive
using the Schild equation: .[1]
-
Protocol B: Validating Activity Against Group II (mGluR2/3)
Objective: Confirm antagonism of Gi-mediated signaling (reversal of cAMP inhibition).[1] System: CHO cells expressing mGluR2 or mGluR3.[1]
-
Stimulation Setup:
-
Agonist/Antagonist Treatment:
-
Detection:
-
Interpretation:
Experimental Workflow Diagram
This workflow ensures a self-validating system by including necessary positive and negative controls.[1]
Figure 2: Screening workflow for validating this compound potency and selectivity.
References
-
Acher, F. C., et al. (1997).[1] "Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes." Journal of Medicinal Chemistry, 40(19), 3119-3129.[3]
-
Conn, P. J., & Pin, J. P. (1997).[4] "Pharmacology and functions of metabotropic glutamate receptors." Annual Review of Pharmacology and Toxicology, 37, 205-237.[1]
-
Schoepp, D. D., et al. (1999).[1] "Pharmacological agents acting at subtypes of metabotropic glutamate receptors."[1][5][3][6][7][8][9] Neuropharmacology, 38(10), 1431-1476.[1]
-
Niswender, C. M., & Conn, P. J. (2010).[10] "Metabotropic glutamate receptors: physiology, pharmacology, and disease." Annual Review of Pharmacology and Toxicology, 50, 295-322.[1]
Sources
- 1. Acpd | C7H11NO4 | CID 104766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Activation of mGlu4 Metabotropic Glutamate Receptors Is Protective against Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
Comparative Pharmacological Guide: ACPT-II vs. L-AP4
Targeting Group III Metabotropic Glutamate Receptors
Part 1: Executive Strategic Analysis
The Agonist vs. Antagonist Paradigm
This guide provides a critical comparative analysis of L-AP4 (L-(+)-2-Amino-4-phosphonobutyric acid) and ACPT-II ((1R,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid).
Crucial Distinction: While often discussed in the same experimental contexts, these two compounds perform opposing functions.
-
L-AP4 is the prototypical orthosteric agonist for Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8). It defines the pharmacological "Group III" signature.
-
This compound is a broad-spectrum competitive antagonist .[1] Unlike its isomer ACPT-I (which is a Group III agonist), this compound binds to the orthosteric site but prevents receptor activation, displaying low affinity across Group I, II, and III subtypes.
Application Scope:
-
Use L-AP4 to activate Gi/o-coupled signaling, inhibit cAMP production, and suppress presynaptic glutamate release.
-
Use This compound as a structural probe to study the "open" conformation of the Venus Flytrap Domain (VFT) or to block constitutive activity in specific mutant models. Note: Due to its low affinity and lack of selectivity, this compound is rarely used as a primary pharmacological tool for subtype isolation in complex tissue, but remains vital for structural biology and mechanistic studies.
Part 2: Mechanistic Profile & Signaling Architecture
Orthosteric Binding & Conformational Dynamics
Both ligands target the Venus Flytrap Domain (VFT) of the receptor but induce distinct structural states.
-
L-AP4 (The "Closer"): Binds to the glutamate recognition site, inducing the closure of the VFT lobes. This closure stabilizes the active state, transmitting a signal through the cysteine-rich domain to the 7TM domain, activating the G-protein.
-
This compound (The "Wedge"): Binds to the same pocket but, due to the steric hindrance of its additional C4-carboxylic group (interacting with residues like Asp-309 and Tyr-227 in mGluR8), it prevents VFT closure . It stabilizes the "open" (inactive) conformation.
Signaling Pathway Visualization
The following diagram illustrates the divergent downstream effects of L-AP4 activation versus this compound antagonism.
Caption: Differential conformational selection by L-AP4 (agonist) and this compound (antagonist) at the mGluR VFT.[2][3]
Part 3: Comparative Data Analysis
Binding Affinity and Functional Potency
The table below synthesizes quantitative data.[2] Note the significant difference in potency ranges: L-AP4 operates in the nanomolar/low micromolar range, while this compound operates in the high micromolar range.
| Feature | L-AP4 (Agonist) | This compound (Antagonist) |
| Primary Action | Full Agonist (Group III Selective) | Competitive Antagonist (Non-selective) |
| mGluR4 Affinity | ||
| mGluR8 Affinity | ||
| mGluR1/2 Affinity | No significant activity ( | |
| Selectivity Profile | Highly selective for Group III (4, 6, 7, 8) | Poor Selectivity. Blocks Group I, II, and III. |
| Chemical Nature | Phosphonate derivative of glutamate | Tricarboxylic acid derivative of ACPD |
| Key Reference | Schoepp et al. (1999) [1] | Acher et al. (1997) [2] |
Critical Note on ACPT Isoforms: Do not confuse This compound with ACPT-I .
Structural Determinants of Selectivity
-
L-AP4: The phosphonate group mimics the distal carboxylate of glutamate but with distinct geometry that perfectly fits the chloride-binding pocket of Group III receptors, conferring high subtype selectivity.
-
This compound: The third carboxylic acid group at the C4 position creates steric bulk. In wild-type receptors, this bulk prevents the "clamshell" closure required for activation. Interestingly, in mGluR8-D309A mutants (where the steric clash is removed), this compound can act as a partial agonist, proving its binding orientation is identical to glutamate but functionally limited by steric hindrance [3].
Part 4: Validated Experimental Protocols
Protocol A: [3H]L-AP4 Displacement Binding Assay
Objective: Determine the affinity (
Reagents:
-
Radioligand: [3H]L-AP4 (Specific Activity: >30 Ci/mmol).
-
Buffer: 50 mM Tris-HCl (pH 7.4), 1.2 mM
, 2 mM . -
Tissue/Cells: Membranes from CHO cells stably expressing mGluR4 or mGluR8.
Workflow:
-
Preparation: Thaw membrane aliquots and resuspend in ice-cold binding buffer.
-
Incubation: In a 96-well plate, combine:
-
50
L Membrane suspension (20-50 g protein). -
25
L [3H]L-AP4 (Final concentration 10-20 nM, near ). -
25
L Test Compound (this compound) at varying concentrations ( to M). -
Non-specific binding control: Add 1 mM unlabeled L-AP4 or Glutamate.
-
-
Equilibrium: Incubate for 45-60 minutes on ice (Group III receptors are heat-labile; 4°C is preferred to prevent degradation).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash: Wash filters 3x with 3 mL ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Inhibition Assay
Objective: Verify Agonist (L-AP4) vs. Antagonist (this compound) function.[2]
Workflow Visualization:
Caption: Functional discrimination of mGluR ligands via cAMP modulation.
Key Steps:
-
Stimulate cells with Forskolin (10
M) to elevate cAMP baseline. -
Agonist Mode: Add L-AP4.[2][6] Observe decrease in cAMP (Gi-coupling).
-
Antagonist Mode: Add L-AP4 (
conc.) + this compound (titration).[1][2][3][5] Observe restoration of cAMP levels as this compound blocks the L-AP4 effect.
Part 5: References
-
Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors.[2][3][6][7][8][9][10][11][12] Neuropharmacology, 38(10), 1431-1476.
-
Acher, F. C., et al. (1997). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes. Journal of Medicinal Chemistry, 40(19), 3119-3129.
-
Goudet, C., et al. (2012). Closure of the Venus flytrap module of mGlu8 receptor and the activation process: Insights from mutations converting antagonists into agonists.[3] Proceedings of the National Academy of Sciences, 101(1), 378-383.
-
Pin, J. P., & Duvoisin, R. (1995). The metabotropic glutamate receptors: structure and functions. Neuropharmacology, 34(1), 1-26.
Sources
- 1. Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Closure of the Venus flytrap module of mGlu8 receptor and the activation process: Insights from mutations converting antagonists into agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabotropic glutamate receptors mGluR4 and mGluR8 regulate transmission in the lateral olfactory tract-piriform cortex synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of group II metabotropic glutamate receptors reduces directional selectivity in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.tocris.com [resources.tocris.com]
- 9. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Comparative Guide: ACPT-II vs. CPPG in Hippocampal Field Potential Modulation
This guide provides an in-depth technical comparison between ACPT-II and CPPG , two pharmacological agents used to modulate Group III metabotropic glutamate receptors (mGluRs) in hippocampal electrophysiology.
Executive Summary
In the context of hippocampal field potentials (fEPSPs), the choice between This compound and CPPG is a choice between a low-affinity, broad-spectrum antagonist (this compound) and a high-affinity, highly selective antagonist (CPPG).
-
CPPG is the industry standard for functionally isolating Group III mGluRs due to its nanomolar potency (
nM) and superior selectivity. -
This compound is primarily of structural or comparative interest; its micromolar potency (
M) and cross-reactivity with Group I/II receptors at effective doses make it less suitable for precise functional dissection of synaptic plasticity (LTP/LTD).
Pharmacological Profiles & Mechanism of Action
Both compounds target the orthosteric site of Group III mGluRs (mGluR4, mGluR7, mGluR8), which are predominantly located presynaptically in the hippocampus. Activation of these receptors inhibits voltage-gated Calcium channels (VGCCs), reducing glutamate release and depressing fEPSPs.
Comparative Technical Specifications
| Feature | CPPG | This compound |
| Full Name | (RS)- | (1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid (Isomer II) |
| Primary Action | Potent Antagonist (Group III > II) | Weak/Competitive Antagonist (Broad Spectrum) |
| Potency (Group III) | ||
| Selectivity | ~20-fold selective for Group III vs. Group II | Poor.[1] Significant overlap with Group I ( |
| Key Application | Blocking L-AP4-induced depression; Preventing LTD | Structural activity relationship (SAR) studies; Low-resolution blockade |
| Solubility | Soluble in 1eq. NaOH (100 mM) | Soluble in Water/NaOH |
Critical Insight: The ~35,000-fold difference in potency means CPPG can be used at concentrations (e.g., 20-200 nM) that have virtually no off-target effects on Group I/II receptors. To achieve equivalent blockade with this compound, one must use concentrations (~100-500
M) that risk contaminating the recording with Group I/II antagonism.
Electrophysiological Modulation of Hippocampal fEPSPs
In the CA1 region (Schaffer collateral pathway), Group III mGluRs act as "brakes" on transmission. The experimental goal is often to release this brake or prevent its engagement during high-frequency stimulation.
Scenario A: Reversal of Agonist-Induced Depression
When a Group III agonist (like L-AP4 or the related isomer ACPT-I ) is applied, fEPSP slope decreases by 40-60% due to presynaptic inhibition.
-
CPPG Protocol: Pre-incubation with 10-100 nM CPPG completely prevents this depression. The effect is rapid and reversible.
-
This compound Protocol: Requires perfusion of >200
M this compound to achieve significant reversal. At this concentration, the intrinsic excitability of the slice may drift due to non-specific interactions.
Scenario B: Modulation of Synaptic Plasticity (LTD)
Long-Term Depression (LTD) in the hippocampus often requires the activation of Group III mGluRs.
-
CPPG Effect: Application of CPPG blocks the induction of LTD, proving the necessity of Group III mGluRs for this form of plasticity.
-
This compound Effect: While theoretically capable of blocking LTD, the high concentration required makes it difficult to rule out whether the blockage is due to Group III antagonism or collateral Group I/II blockade (since Group I/II are also critical for various forms of plasticity).
Validated Experimental Protocols
Protocol 1: Acute Slice Preparation for mGluR Pharmacology
-
Subject: Male Wistar/Sprague-Dawley rats (P14-P21 for plasticity; Adult for baseline).
-
Slicing Solution (Ice-cold): Sucrose-based ACSF to minimize excitotoxicity.
-
Composition (mM): 2.5 KCl, 1.25 NaH2PO4, 10 MgSO4, 0.5 CaCl2, 26 NaHCO3, 10 Glucose, 234 Sucrose.
-
-
Recovery: 1 hour at 34°C in standard ACSF.
-
Standard ACSF (mM): 119 NaCl, 2.5 KCl, 1 NaH2PO4, 1.3 MgSO4, 2.5 CaCl2, 26 NaHCO3, 11 Glucose.
-
Protocol 2: Electrophysiological Recording (fEPSP)
-
Placement: Stimulating electrode in Schaffer collaterals; Recording electrode in Stratum radiatum of CA1.
-
Baseline: Stimulate at 0.033 Hz (once every 30s). Adjust intensity to 40-50% of max fEPSP slope.
-
Drug Application (The Comparison):
-
Arm A (CPPG): Wash in 200 nM CPPG for 10-15 mins.
-
Expectation: No significant change in baseline fEPSP (unless high tonic glutamate levels exist).
-
-
Arm B (this compound): Wash in 500
M this compound for 15-20 mins.-
Expectation: Potential slight drift in baseline; monitor fiber volley to ensure axonal excitability isn't dampened.
-
-
-
Challenge: Apply Agonist L-AP4 (20
M) .-
Result: CPPG slices show <5% depression. This compound slices show variable protection (10-30% depression) depending on effective concentration.
-
Visualizing the Signaling & Workflow
Figure 1: Presynaptic mGluR Mechanism & Drug Interaction
This diagram illustrates the competition at the presynaptic terminal. Note how CPPG tightly binds the receptor, preventing the G-protein cascade that inhibits Calcium influx.
Caption: Comparative blockade of Group III mGluR signaling. CPPG provides potent inhibition of the Gi/o pathway, preventing the reduction in glutamate release.
Figure 2: Experimental Workflow for Validation
A decision tree for researchers to select the correct compound and protocol.
Caption: Workflow selection guide. CPPG is the preferred tool for functional plasticity studies due to its superior selectivity profile.
References
-
Acher, F. C., et al. (1997). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes.[2] Journal of Medicinal Chemistry.
-
MedChemExpress. CPPG Product Information & Biological Activity. MedChemExpress.
-
Tocris Bioscience. CPPG Pharmacology and Group III Selectivity. Bio-Techne.
-
Goudet, C., et al. (2008). Metabotropic glutamate receptors: structure, allosteric modulation and therapeutic potential. Handbook of Experimental Pharmacology.
-
Jane, D. E., et al. (1996). Potent antagonists at the L-AP4- and (1S, 3S)-ACPD-sensitive presynaptic metabotropic glutamate receptors in the neonatal rat spinal cord. Neuropharmacology.
Sources
Validating ACPT-II Mechanism via cAMP Inhibition Reversal
A Comparative Technical Guide for Drug Discovery
Executive Summary: The Validation Challenge
Validating the mechanism of ACPT-II ((1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid) requires a precise understanding of its target: the Group III metabotropic glutamate receptors (primarily mGluR4 and mGluR8). Unlike
The Experimental Paradox: In resting cells, basal cAMP levels are already low. Adding this compound to resting cells yields a "silent" result—a decrease from near-zero is undetectable. To validate this compound, one must employ the Forskolin Reversal Assay . This involves artificially stimulating cAMP production (via Forskolin) and demonstrating that this compound dose-dependently reverses (inhibits) this stimulation.
This guide details the mechanistic grounding, comparative profiling against the gold-standard L-AP4, and a robust, self-validating protocol for confirming this compound activity.
Mechanistic Architecture
To design a valid assay, we must map the signal transduction pathway. This compound binds to the orthosteric site of mGluR4/8, causing a conformational change that dissociates the
Diagram 1: The Inhibition Pathway
Figure 1 Caption: this compound activation of mGluR4/8 releases G-alpha-i, which inhibits Adenylyl Cyclase, thereby reversing Forskolin-driven cAMP accumulation.
Comparative Profiling: this compound vs. Alternatives
While L-AP4 is the historical benchmark for Group III mGluRs, This compound offers distinct structural advantages as a conformationally restricted analogue. However, researchers must account for significant potency differences.
Table 1: Agonist Profile Comparison
| Feature | This compound | L-AP4 (Benchmark) | Glutamate (Endogenous) |
| Role | Synthetic Agonist (Rigid) | Synthetic Agonist (Flexible) | Endogenous Agonist |
| Target Selectivity | Group III (mGluR4/8 > mGluR7) | Broad Group III (mGluR4/6/7/8) | Non-selective (All mGluRs/iGluRs) |
| Potency ( | Low Potency (~50 - 120 µM) | High Potency (0.1 - 1.0 µM) | Moderate (~1 - 10 µM) |
| Transport | Not a substrate for glutamate transporters | Substrate for glutamate transporters | Rapidly cleared by EAATs |
| Use Case | Structure-Activity Relationship (SAR) studies; defining binding pockets. | Routine potency checks; high-throughput screening controls. | Physiological relevance controls. |
Critical Insight: Do not expect this compound to perform with the nanomolar potency of L-AP4. In your assay, the this compound dose-response curve will be right-shifted (requiring higher concentrations) compared to L-AP4 [1, 2].
Experimental Protocol: The Forskolin Reversal Assay
This protocol uses a Time-Resolved FRET (TR-FRET) detection method (e.g., HTRF or Lance Ultra), which is the industry standard for
Phase A: System Calibration (Crucial)
Before testing this compound, you must titrate Forskolin (FSK).
-
Goal: Find the FSK concentration that provides 50-80% of maximal cAMP stimulation (
to ). -
Risk: If FSK is too high (saturation), this compound cannot overcome the stimulation (false negative). If FSK is too low, the signal window is too small.
-
Recommendation: Typically 1 - 10 µM Forskolin is used for CHO/HEK cell lines.
Phase B: this compound Inhibition Workflow
Materials:
-
Cells: CHO-K1 stably expressing human mGluR4 or mGluR8.
-
Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (Phosphodiesterase inhibitor to prevent cAMP degradation).
-
Reagents: this compound (dissolved in water/NaOH), Forskolin, Detection Antibodies (Eu-Cryptate + d2-cAMP).
Step-by-Step Protocol:
-
Cell Prep: Harvest cells and resuspend in stimulation buffer at 2,000 - 4,000 cells/well (384-well plate).
-
Antagonist Control (Optional but Recommended): In control wells, add MAP4 or CPPG (Group III antagonists) 15 mins prior to agonist. This proves the effect is receptor-mediated.
-
Agonist Addition: Add this compound serial dilution (Range: 1 mM down to 10 nM).
-
Note: Incubate for 10-15 minutes before Forskolin to allow receptor engagement.
-
-
Stimulation: Add Forskolin (at determined
concentration) to all wells. -
Incubation: Incubate for 30-45 minutes at Room Temperature.
-
Lysis & Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) in lysis buffer.
-
Read: Measure TR-FRET signal after 1 hour.
Diagram 2: Experimental Workflow Logic
Figure 2 Caption: Stepwise workflow ensuring valid detection of Gi-mediated cAMP reduction.
Data Interpretation & Validation Criteria
To confidently claim this compound activity, your data must meet specific criteria.
The "Reversal" Curve
Plot Log[this compound] (x-axis) vs. TR-FRET Ratio (y-axis).
-
Note: In HTRF, the FRET signal is inversely proportional to cAMP concentration.
-
Low cAMP (Inhibition): High FRET signal.
-
High cAMP (FSK Stimulation): Low FRET signal.
-
-
Result: You should see a sigmoidal dose-response where increasing this compound restores the FRET signal (lowers cAMP).
Specificity Check (The "Reversal of Reversal")
To prove the cAMP drop is due to mGluR4/8 and not off-target effects:
-
Run a parallel condition with This compound (EC80) + MAP4 (Antagonist) .
-
Success: MAP4 should block the this compound effect, returning cAMP levels to the high Forskolin-stimulated baseline.
Potency Benchmarking
-
L-AP4 Control: Run L-AP4 on the same plate.
-
Validation: If L-AP4 shows an
of ~0.5 µM and this compound shows ~80 µM, your assay is sensitive and correctly calibrated. If L-AP4 fails, the cells may have lost receptor expression.
References
-
Acher, F. C., et al. (1997). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools for mGluR characterization. Journal of Medicinal Chemistry.
-
Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors.[2][3][4][5][6][7][8] Neuropharmacology.[3]
-
Greasley, P. J., & Jansen, F. P. (2005).[9] The use of G-protein coupled receptors in drug discovery: cAMP assays.[10][11] Drug Discovery Today: Technologies.[9]
-
Tocris Bioscience. this compound Product Information and Biological Activity.
-
Hello Bio. Group III mGluR Agonists & Antagonists Guide.
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A Comparative Benchmark of ACPT-II and Other Aminocyclopentane Derivatives as Metabotropic Glutamate Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of (1R,3R,4S)-1-Aminocyclopentane-1,3,4-tricarboxylic acid (ACPT-II), a competitive metabotropic glutamate receptor (mGluR) antagonist, with other key aminocyclopentane derivatives. By examining their structure-activity relationships, receptor binding affinities, and functional outcomes, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting the glutamatergic system.
Introduction: The Therapeutic Potential of Aminocyclopentane Derivatives
Aminocyclopentane derivatives represent a versatile class of conformationally restricted amino acids that have proven invaluable in the study of glutamate receptors.[1] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in mediating synaptic transmission, plasticity, and neuronal excitability.[2][3] Metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors, are particularly attractive drug targets due to their modulatory role in synaptic function.[3][4] The development of selective ligands for mGluR subtypes is a key strategy for treating a range of neurological and psychiatric disorders, including chronic pain, anxiety, schizophrenia, and neurodegenerative diseases.[5][6]
The cyclopentane scaffold imposes significant conformational constraints on the amino acid backbone, leading to derivatives with distinct pharmacological profiles at various mGluR subtypes. This guide will focus on a comparative analysis of this compound, a non-selective competitive mGluR antagonist, alongside other notable aminocyclopentane-based ligands to elucidate the structural determinants of their receptor affinity and functional activity.
Comparative Analysis of Receptor Binding and Potency
The pharmacological profiles of this compound and other selected aminocyclopentane derivatives have been characterized using receptor binding and functional assays. The data summarized in the table below highlights the diverse activities of these compounds, ranging from broad-spectrum antagonism to selective agonism.
| Compound | Structure | mGluR Subtype | Activity | Binding Affinity (K_B) / Potency (EC_50) (µM) |
| This compound | (1R,3R,4S)-1-Aminocyclopentane-1,3,4-tricarboxylic acid | mGluR1a | Antagonist | 115 ± 2[1][7] |
| mGluR2 | Antagonist | 88 ± 21[1][7] | ||
| mGluR4a | Antagonist | 77 ± 9[1][7] | ||
| (1S,3R)-ACPD | (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid | mGluR1 | Agonist | 42 |
| mGluR2 | Agonist | 5 | ||
| mGluR5 | Agonist | 15 | ||
| ACPT-I | (1S,3R,4S)-1-Aminocyclopentane-1,2,4-tricarboxylic acid | mGluR4a | Agonist | 7.2 ± 2.3[1][8] |
| mGluR1a | Antagonist | > 300[1] | ||
| mGluR2 | Antagonist | > 300[1] |
Elucidating Structure-Activity Relationships
The comparison between this compound, (1S,3R)-ACPD, and ACPT-I reveals critical insights into the structure-activity relationships of aminocyclopentane derivatives at mGluRs. The parent compound, (1S,3R)-ACPD, is a non-selective agonist at both group I and group II mGluRs. The introduction of an additional carboxylic acid group at the 4-position of the cyclopentane ring, as in this compound, results in a switch from agonist to antagonist activity across multiple mGluR subtypes.[1][7]
Conversely, the stereoisomer ACPT-I, which also contains a third carboxylic acid group but with a different stereochemistry, displays potent and selective agonist activity at the group III receptor mGluR4a, while acting as a weak antagonist at group I and II receptors.[1][8] This demonstrates that both the presence and the spatial orientation of the carboxylate groups are crucial determinants of the pharmacological profile of these ligands. These findings underscore the sensitivity of the glutamate binding pocket of mGluRs to the conformational presentation of acidic moieties on the cyclopentane scaffold.
Mechanism of Action: Competitive Antagonism at mGluRs
This compound functions as a competitive antagonist, meaning it binds to the same orthosteric site on the mGluR as the endogenous agonist glutamate but does not activate the receptor.[1][7] By occupying the binding site, this compound prevents glutamate from binding and initiating the downstream signaling cascade. This mechanism is depicted in the diagram below.
Caption: Competitive antagonism of this compound at an mGluR.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of the antagonist dissociation constant (K_B) for a compound like this compound is typically achieved through a competitive radioligand binding assay. This protocol outlines the key steps for such an experiment.
Objective: To determine the binding affinity (K_i, which is equivalent to K_B for a competitive antagonist) of this compound for a specific mGluR subtype expressed in a cell line.
Materials:
-
Cell membranes from a stable cell line expressing the mGluR of interest (e.g., CHO-mGluR1a).
-
A suitable radioligand with known affinity for the receptor (e.g., [³H]quisqualate).
-
This compound and other competing ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target mGluR and prepare a crude membrane fraction by differential centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
A fixed concentration of the radioligand (typically at or below its K_d value).
-
A range of concentrations of the competing ligand (this compound).
-
A saturating concentration of a known non-radiolabeled agonist or antagonist to determine non-specific binding.
-
Membrane preparation (typically 20-100 µg of protein per well).
-
Assay buffer to bring the final volume to 200 µL.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competing ligand by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC_50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the K_i value from the IC_50 using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
References
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Schoepp, D. D., & True, R. A. (1992). 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes. Neuroscience Letters, 145(1), 100-104. [Link]
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Zheng, F., & Gallagher, J. P. (1994). 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. Neuropharmacology, 33(11), 1447-1454. [Link]
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Winder, D. G., & Conn, P. J. (1995). 1-aminocyclopentane-1,3-dicarboxylic acid-induced increases in cyclic AMP formation in the neonatal rat hippocampus are mediated by a synergistic interaction between phosphoinositide. Journal of Neurochemistry, 64(3), 1140-1146. [Link]
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Ambrosio, S., Raghupathi, R., & Floating, C. (1998). Metabotropic glutamate receptor agonist (1S,3R-ACPD) increased frontal cortex dopamine release in aged but not in young rats. Neuroscience Letters, 256(2), 127-130. [Link]
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Manahan-Vaughan, D., & Reymann, K. G. (1995). Metabotropic glutamate group II receptors are responsible for the depression of synaptic transmission induced by ACPD in the dentate gyrus. Neuropharmacology, 34(8), 991-999. [Link]
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Gasparini, F., Bruno, V., Battaglia, G., Lukic, S., Leonhardt, T., Inderbitzin, W., ... & Kuhn, R. (1999). Neuroprotective activity of metabotropic glutamate receptor ligands. Current Topics in Medicinal Chemistry, 1(3), 203-221. [Link]
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Nawy, S., & Jahr, C. E. (1990). 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors. The Journal of Neuroscience, 10(10), 3469-3475. [Link]
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Chapman, A. G., Nanan, K., Williams, M., & Meldrum, B. S. (1999). Anticonvulsant activity of a mGlu(4alpha) receptor selective agonist, (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid. European Journal of Pharmacology, 383(1), 17-23. [Link]
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Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology, 37(1), 205-237. [Link]
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Acher, F. C., Beart, P. M., De Nanteuil, G., & Pin, J. P. (1997). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes. Journal of Medicinal Chemistry, 40(19), 3119-3129. [Link]
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Goudet, C., Magnaghi, V., Landry, M., Nagy, F., & Pin, J. P. (2004). The G protein-coupled glutamate receptors as novel molecular targets in schizophrenia treatment—a narrative review. International Journal of Molecular Sciences, 22(19), 10489. [Link]
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Acher, F., Bertrand, H. O., De Nanteuil, G., & Pin, J. P. (1997). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes. Journal of Medicinal Chemistry, 40(19), 3119-3129. [Link]
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Bewick, G. S., & Banks, R. W. (2023). The atypical ‘hippocampal’ glutamate receptor coupled to phospholipase D that controls stretch‐sensitivity in primary mechanosensory nerve endings is homomeric purely metabotropic GluK2. The Journal of Physiology, 601(17), 3745-3771. [Link]
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Tizzano, M. A., Griffey, K. I., & Schoepp, D. D. (1995). Metabotropic excitatory amino acid receptor agonists selectively potentiate behavioral effects induced by ionotropic excitatory amino acid receptor agonists in mice. The Journal of Pharmacology and Experimental Therapeutics, 273(1), 226-231. [Link]
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PubChem. (n.d.). Acpd. Retrieved February 7, 2024, from [Link]
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Paoletti, P., Bellone, C., & Zhou, Q. (2013). Role of group I metabotropic glutamate receptors in spike timing-dependent plasticity. International Journal of Molecular Sciences, 23(14), 8257. [Link]
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Kim, S. H., Fraser, P. E., & Westaway, D. (2010). Group II metabotropic glutamate receptor stimulation triggers production and release of Alzheimer's amyloid β 42 from isolated intact nerve terminals. The Journal of Neuroscience, 30(11), 3870-3875. [Link]
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Acher, F. C., Beart, P. M., De Nanteuil, G., & Pin, J. P. (1997). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes. Journal of Medicinal Chemistry, 40(19), 3119-3129. [Link]
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Jane, D. E., Thomas, N. K., & Salt, T. E. (1995). The L-AP4 receptor. Trends in Pharmacological Sciences, 16(10), 346-351. [Link]
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Conti, P., De Amici, M., De Sarro, G., & De Micheli, C. (2002). Synthesis and pharmacology of 3-hydroxy-delta2-isoxazoline-cyclopentane analogues of glutamic acid. Il Farmaco, 57(11), 889-896. [Link]
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Sztanke, M., Maziarka, A., Osinka, A., Sztanke, K., & Wujec, M. (2023). Synthesis, evaluation of biological activity, and structure–activity relationships of new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid. Molecules, 28(14), 5489. [Link]
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Wang, S. J., & Lin, C. I. (2018). Metabotropic glutamate 7 receptor agonist AMN082 inhibits glutamate release in rat cerebral cortex nerve terminal. Neuroscience Letters, 668, 102-109. [Link]
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Roy, M., & Cywin, C. L. (2001). Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. application to the design of potent thromboxane (A2) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 11(16), 2151-2154. [Link]
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Wang, R., & Reddy, P. H. (2017). Cerebral glutamate regulation and receptor changes in perioperative neuroinflammation and cognitive dysfunction. International Journal of Molecular Sciences, 18(11), 2387. [Link]
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Gelmi, M. L., Caputo, F., Clerici, F., Pellegrino, S., Giannaccini, G., Betti, L., ... & Lucacchini, A. (2007). 1-Aminocyclopentane-1,2,4-tricarboxylic acids screening on glutamatergic and serotonergic systems. Bioorganic & Medicinal Chemistry, 15(24), 7581-7589. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Metabotropic glutamate receptors. Retrieved February 7, 2024, from [Link]
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Holscher, C., & Gigg, J. (1997). L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid). Neuroscience Letters, 222(2), 107-110. [Link]
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A Guide to Specificity Control Experiments in ACPT-II Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and technical overview of essential specificity control experiments for validating phenotypes observed in Activin Receptor Type II (ACPT-II) knockout (KO) mouse models. As a senior application scientist, the goal is to equip you with the rationale and detailed methodologies to ensure the observed phenotypes are unequivocally linked to the absence of this compound, thereby upholding the highest standards of scientific rigor.
Introduction: The Imperative of Specificity in Knockout Models
Gene knockout mouse models are powerful tools for dissecting gene function in vivo.[1] However, the observed phenotype can be confounded by several factors, including off-target genetic modifications, particularly with CRISPR/Cas9 technology, and biological compensatory mechanisms.[2][3] Therefore, a multi-pronged validation strategy is not just recommended—it is essential for unambiguously attributing a phenotype to the targeted gene deletion.[4] This guide focuses on this compound, a receptor involved in cellular signaling, and outlines a comprehensive framework for validating this compound KO mice.[5]
Part 1: The Rationale for a Multi-Level Validation Strategy
A definitive link between the this compound gene knockout and an observed phenotype requires a validation process that spans from the genomic level to functional outcomes. This is crucial to rule out confounding variables.
Potential Confounding Factors in KO Models:
-
Off-Target Gene Modifications: The gene-editing machinery (e.g., CRISPR/Cas9) can introduce unintended mutations at genomic sites with sequence similarity to the target.[6][7] These off-target events can create their own phenotypes, confounding the interpretation of the intended knockout.
-
Genetic Compensation: Organisms can exhibit genetic robustness, where related genes are upregulated to compensate for the loss of the targeted gene.[8][9] This can mask the true phenotype or introduce secondary effects. For instance, in mice lacking the ribosomal gene Rpl22, its paralogue, Rpl22l1, is upregulated, preventing a discernible phenotype.[8]
-
Developmental Alterations: The absence of a gene from conception can lead to widespread developmental changes that are not reflective of the gene's function in adult physiology.
Below is a conceptual diagram illustrating the importance of specificity controls in linking genotype to phenotype.
Caption: Logic of Specificity Controls.
Part 2: A Step-by-Step Experimental Framework for Validation
A robust validation workflow for this compound KO mice should be systematic, progressing from initial genotypic confirmation to in-depth molecular and functional analyses.
Caption: Experimental Validation Workflow.
Genotypic Confirmation
The first step is to confirm the genetic modification at the DNA level. This is typically achieved using Polymerase Chain Reaction (PCR) on genomic DNA isolated from tail snips or ear punches.[10]
Experimental Protocol: PCR-Based Genotyping
-
Sample Collection: Collect a small tail snip (~2 mm) from each mouse pup at weaning age (around 21 days).
-
DNA Extraction: Isolate genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) following the manufacturer's instructions.
-
Primer Design: Design three primers:
-
A forward primer upstream of the targeted region.
-
A reverse primer within the deleted sequence (present only in the wild-type allele).
-
A second reverse primer downstream of the targeted region (to be used with the forward primer for the knockout allele).
-
-
PCR Amplification: Perform PCR using a three-primer mix. This allows for the simultaneous detection of wild-type (WT), heterozygous (HET), and knockout (KO) genotypes in a single reaction.
-
Gel Electrophoresis: Separate the PCR products on a 1.5-2% agarose gel. The different band sizes will distinguish between the genotypes.
Table 1: Expected PCR Results for this compound Genotyping
| Genotype | Band 1 (WT Allele) | Band 2 (KO Allele) |
| Wild-Type (WT) | Present | Absent |
| Heterozygous (HET) | Present | Present |
| Knockout (KO) | Absent | Present |
Molecular Validation: Confirming Absence of Gene Product
While genotyping confirms the DNA modification, it doesn't guarantee the absence of the gene product (mRNA and protein). Therefore, it is critical to validate the knockout at both the transcript and protein levels.[11]
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
qRT-PCR is used to quantify the levels of this compound mRNA in relevant tissues (e.g., brain, liver) to confirm transcriptional silencing.[4]
Experimental Protocol: qRT-PCR
-
Tissue Harvest: Euthanize WT, HET, and KO mice and harvest tissues of interest. Immediately snap-freeze in liquid nitrogen or store in an RNA stabilization solution (e.g., RNAlater).[12]
-
RNA Extraction: Isolate total RNA using a Trizol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen).[13][14]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.[15]
-
qPCR: Perform qPCR using primers specific for this compound and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of this compound mRNA in KO and HET mice compared to WT controls using the ΔΔCt method.
B. Western Blotting for Protein Expression
Western blotting is the gold standard for confirming the absence of the target protein.[16][17]
Experimental Protocol: Western Blot
-
Protein Extraction: Homogenize harvested tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a validated primary antibody against this compound overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
C. Immunohistochemistry (IHC) / Immunofluorescence (IF)
IHC/IF provides spatial confirmation of protein absence within the tissue architecture.
Experimental Protocol: IHC/IF
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and embed the harvested tissues in paraffin or prepare frozen sections.
-
Antigen Retrieval: For paraffin sections, perform heat-induced epitope retrieval.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody against this compound.
-
Incubate with a fluorescently labeled or enzyme-conjugated secondary antibody.
-
For IHC, use a chromogenic substrate (e.g., DAB). For IF, counterstain with a nuclear stain like DAPI.
-
-
Imaging: Acquire images using a light or fluorescence microscope.
Table 2: Expected Molecular Validation Results
| Assay | Wild-Type (WT) | Heterozygous (HET) | Knockout (KO) |
| qRT-PCR | 100% mRNA expression | ~50% mRNA expression | No detectable mRNA |
| Western Blot | Detectable protein band | Reduced intensity protein band | No detectable protein band |
| IHC/IF | Positive staining in specific cell types | Reduced staining intensity | No specific staining |
Part 3: Functional Validation and Advanced Specificity Controls
Confirming the absence of the this compound protein is a critical step, but linking this to a functional consequence provides a higher level of validation.
Functional Assays
This compound is an acid phosphatase, an enzyme that removes phosphate groups from substrates.[19][20] Therefore, a functional assay should measure phosphatase activity.
Experimental Protocol: Acid Phosphatase Assay
-
Lysate Preparation: Prepare fresh tissue lysates from WT and KO mice in a suitable assay buffer.
-
Assay Reaction: Use a colorimetric or fluorometric acid phosphatase assay kit, which typically uses a substrate like p-nitrophenyl phosphate (pNPP) that is dephosphorylated to produce a detectable product.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Compare the phosphatase activity in KO lysates to WT lysates. A significant reduction in activity in KO samples would functionally validate the knockout.
The "Rescue" Experiment: The Gold Standard
The most definitive way to prove that a phenotype is specifically due to the loss of a gene is to "rescue" the phenotype by reintroducing the gene.[11] This is often achieved using adeno-associated virus (AAV) vectors to express the gene in the KO animal.[21][22]
Experimental Design: AAV-Mediated Rescue
-
Vector Construction: Clone the full-length this compound cDNA into an AAV vector under the control of a suitable promoter (e.g., a ubiquitous promoter like CAG or a tissue-specific promoter).
-
Virus Production: Produce high-titer AAV particles.
-
Animal Injection: Inject the AAV-ACPT-II vector (and a control AAV-GFP vector) into KO mice at an appropriate age and via a relevant route (e.g., intravenous, intracerebral).[23]
-
Phenotypic Analysis: After allowing time for gene expression (typically 2-6 weeks), perform the same behavioral or physiological tests that revealed the original phenotype.[23]
-
Validation: A reversal or significant amelioration of the KO phenotype only in the AAV-ACPT-II treated group provides strong evidence for the specificity of the gene-phenotype link.
Comparison with Alternative Models
Comparing the phenotype of a constitutive KO with other loss-of-function models can provide additional layers of evidence.
Table 3: Comparison of Loss-of-Function Models
| Model Type | Principle | Pros | Cons |
| Constitutive KO | Gene is deleted in all cells from conception.[24] | Complete loss of function. | Can be embryonically lethal; potential for developmental compensation.[24] |
| Conditional KO (cKO) | Gene is deleted in specific tissues or at a specific time using a system like Cre-LoxP.[25][26] | Spatiotemporal control; avoids lethality and developmental effects. | Incomplete knockout can occur; Cre expression can have off-target effects. |
| Knockdown (shRNA/siRNA) | mRNA is targeted for degradation, reducing protein expression. | Can be induced in adult animals; dose-dependent effects possible. | Incomplete knockdown; potential for off-target effects; transient effects. |
Conclusion: Ensuring Trustworthiness in Your Research
References
-
Excedr. (2023, November 27). Acid Phosphatase: A Comprehensive Overview. Retrieved from [Link]
-
SciTechnol. The Role of Kinases and Phosphatases in Cell Signaling. Retrieved from [Link]
-
Rat Genome Database - Medical College of Wisconsin. angiotensin II signaling pathway. Retrieved from [Link]
-
Ask Ayurveda. (2026, February 7). Acid Phosphatase: Structure, Function, and Clinical Significance. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. (2025, July 14). Acid Phosphatase. Retrieved from [Link]
-
Quora. (2020, July 3). What role do phosphatases play in signal transduction pathways? Retrieved from [Link]
-
Cyagen. (2025, June 5). How to Validate Your Targeted Gene Editing Knockout Cell Line? Retrieved from [Link]
-
Karp, N. A., Melvin, D., Sanger Mouse Genetics Project, & Mott, R. F. (2012). Robust and Sensitive Analysis of Mouse Knockout Phenotypes. PLOS One. Retrieved from [Link]
-
ResearchGate. (2017, November 17). How to validate a gene knockout? Retrieved from [Link]
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A Methodological Guide to Cross-Validating Auditory Attention Deficits: Integrating ACPT-II Clinical Readouts with Genetic mGluR5 Knockdown Models
Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Abstract: The translation of cognitive neuroscience findings from preclinical animal models to clinical applications remains a significant challenge in drug development.[1][2][3] This guide presents a robust, self-validating framework for cross-validating deficits in auditory attention, a core cognitive domain disrupted in numerous neuropsychiatric disorders. We detail a methodology that integrates the principles of the Auditory Continuous Performance Test, Second Edition (ACPT-II), a clinical benchmark for assessing vigilance and response control, with the precision of a genetic metabotropic glutamate receptor 5 (mGluR5) knockdown mouse model. By bridging a clinically relevant behavioral paradigm with a targeted molecular manipulation, this approach provides a high-fidelity platform for investigating disease mechanisms and screening novel pro-cognitive therapeutics.
Introduction: The Challenge of Translational Auditory Cognition
Auditory processing and sustained attention are fundamental cognitive functions, the disruption of which is a hallmark of conditions like ADHD and schizophrenia.[4] In clinical settings, the Auditory Continuous Performance Test (ACPT) and its subsequent iterations (this compound) are widely used objective tools to quantify auditory vigilance, inattention, and impulsivity.[5][6] The test typically requires a subject to respond to a specific target auditory stimulus (e.g., a word) while inhibiting responses to non-target stimuli over a sustained period.[6]
However, the immense gap between clinical assessment and preclinical research often hinders therapeutic progress.[1][2][7] Animal models frequently lack the construct validity to predict human outcomes.[1][3] To bridge this gap, we propose a cross-validation strategy that adapts the core principles of the this compound for a rodent model and correlates behavioral performance with a specific, disease-relevant genetic modification: the knockdown of the mGluR5 receptor.
Scientific Rationale: Why Target Metabotropic Glutamate Receptor 5 (mGluR5)?
Glutamate is the primary excitatory neurotransmitter in the vertebrate brain, acting on both ionotropic and metabotropic receptors (mGluRs) to mediate fast and slow neuronal actions, respectively.[8][9] mGluRs, particularly the Group I receptor mGluR5, are critical modulators of synaptic plasticity, learning, and memory.[8][10][11][12]
Causality for Experimental Choice: We selected mGluR5 for several key reasons:
-
High Expression in Relevant Circuits: mGluR5 is densely expressed in cortical and hippocampal regions that are essential for attention, auditory processing, and cognitive control.[12][13]
-
Implication in Neuropsychiatric Disorders: Dysfunctional mGluR5 signaling is strongly implicated in conditions characterized by attention deficits, such as Fragile X syndrome and Autism Spectrum Disorder.[10][14]
-
Modulation of Synaptic Plasticity: mGluR5 is a key player in signaling pathways that govern long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms thought to underlie learning and memory.[10]
Genetic deletion or knockdown of mGluR5 in mouse models has been shown to alter cognitive performance, making it an ideal target to induce a predictable and measurable deficit in auditory attention.[15][16]
mGluR5 Signaling Cascade
Activation of mGluR5 by glutamate initiates a Gq-protein-coupled signaling cascade that results in the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing neuronal excitability and synaptic strength.
Experimental Design: A Self-Validating Workflow
To ensure scientific rigor, our proposed workflow incorporates multiple levels of validation, from the genetic model to the behavioral output and subsequent molecular confirmation. This creates a self-validating system where each component reinforces the others.
Experimental Workflow Diagram
PART 3.1: PROTOCOL - Generation of Conditional mGluR5 Knockdown (KD) Mice
Rationale: A conditional (Cre-Lox) knockdown is chosen over a constitutive knockout to avoid potential developmental confounds and to allow for future studies targeting specific brain regions or cell types.
-
Animal Models: Acquire mice carrying a floxed Grm5 allele (Grm5fl/fl) and a suitable Cre-recombinase driver line (e.g., a line expressing Cre ubiquitously or in forebrain excitatory neurons).
-
Breeding: Breed Grm5fl/fl mice with Cre-positive mice to generate experimental cohorts:
-
mGluR5 KD Group: Grm5fl/fl; Cre+
-
Wild-Type (WT) Control Group: Grm5fl/fl; Cre-
-
-
Genotyping: At weaning, perform PCR genotyping on tail-snip DNA to confirm the genetic status of each animal and assign it to the appropriate experimental group.
-
Housing: House animals under a standard 12-hour light/dark cycle with ad libitum access to food and water, except during behavioral testing where mild food restriction may be used for motivation.
PART 3.2: PROTOCOL - Rodent Auditory Continuous Performance Test (rACPT)
Rationale: This task is designed to mirror the core components of the human this compound: sustained attention (vigilance), response to a target, and inhibition of response to a non-target.[17] It is conducted in standard operant conditioning chambers equipped with a sound source and a response mechanism (e.g., a nose-poke port).
-
Habituation & Pre-training (5-7 days):
-
Habituate mice to the operant chambers for 30 minutes daily.
-
Train mice to associate a nose-poke in the response port with a food reward (e.g., a sucrose pellet) on a fixed-ratio schedule.
-
-
Target Tone Training (3-5 days):
-
Present a specific "Target" tone (e.g., 5 kHz pure tone, 1s duration).
-
A correct response (nose-poke within 2s of tone offset) is rewarded. A failure to respond is an "Omission Error."
-
Trials are separated by a variable inter-trial interval (ITI) of 5-10s.
-
Criterion for advancement: >80% correct responses over two consecutive days.
-
-
Target vs. Non-Target Discrimination (5-7 days):
-
Introduce a "Non-Target" tone (e.g., 10 kHz pure tone, 1s duration) in 20% of trials, randomly interspersed.
-
A response to the Target tone is rewarded.
-
Correctly withholding a response during the Non-Target tone is a "Correct Rejection."
-
A response to the Non-Target tone is a "Commission Error" (False Alarm) and is punished with a time-out period (e.g., 5s of darkness).
-
-
Full rACPT Session (Testing Phase):
-
Sessions last for 30 minutes or 100 trials.
-
Target tones are presented in 80% of trials; Non-Target tones in 20%.
-
Key performance metrics are recorded automatically:
-
Hit Rate (%): (Correct Target Responses / Total Target Trials) x 100
-
False Alarm Rate (%): (Commission Errors / Total Non-Target Trials) x 100
-
d-prime (d'): A signal detection theory measure of sensitivity, calculated from the Z-scores of the Hit and False Alarm rates.
-
Omission Errors: Number of missed target trials.
-
-
PART 3.3: PROTOCOL - Molecular Validation of mGluR5 Knockdown
Rationale: This step is critical for trustworthiness. It confirms that the behavioral phenotype is directly associated with the intended molecular target manipulation.[18][19]
-
Tissue Harvest: Immediately following the final behavioral test, euthanize mice and rapidly dissect brain regions of interest (e.g., auditory cortex, prefrontal cortex, hippocampus).
-
Sample Preparation: Homogenize tissue samples in appropriate buffers for protein (RIPA buffer with protease/phosphatase inhibitors) and RNA (TRIzol) extraction.[20]
-
Quantitative PCR (qPCR):
-
Synthesize cDNA from extracted RNA.
-
Perform qPCR using primers specific for the Grm5 gene and a stable housekeeping gene (e.g., Gapdh).
-
Calculate the relative expression of Grm5 mRNA in KD mice compared to WT controls to confirm transcriptional knockdown.
-
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a validated primary antibody against mGluR5 and a loading control (e.g., β-actin or GAPDH).[21]
-
Use a fluorescently-labeled secondary antibody for detection and quantification.
-
Compare the density of the mGluR5 band relative to the loading control in KD vs. WT samples to confirm protein-level knockdown.
-
Comparative Data Analysis & Interpretation
The data gathered from the rACPT and molecular validation steps allow for a powerful, multi-layered comparison.
Hypothetical Performance Data: mGluR5 KD vs. WT Mice
| Performance Metric | Wild-Type (WT) Control (n=12) | mGluR5 Knockdown (KD) (n=12) | p-value | Interpretation |
| Hit Rate (%) | 85.2 ± 3.1 | 64.7 ± 4.5 | <0.01 | Reduced vigilance/attention in KD group. |
| False Alarm Rate (%) | 12.5 ± 2.8 | 35.8 ± 5.2 | <0.01 | Increased impulsivity/response disinhibition in KD group. |
| d-prime (Sensitivity) | 2.1 ± 0.2 | 0.8 ± 0.15 | <0.001 | Markedly reduced ability to discriminate between target and non-target stimuli in KD group. |
| Omission Errors | 7.4 ± 1.5 | 18.1 ± 2.9 | <0.01 | Increased inattention in KD group. |
| mGluR5 Protein Level (%) | 100 (baseline) | 28.3 ± 6.7 | <0.001 | Successful ~70% protein knockdown in the target brain region. |
(Note: Data are hypothetical, presented as Mean ± SEM. p-values represent results of a Student's t-test.)
Interpretation of Results: The hypothetical data table clearly illustrates a cognitive deficit in the mGluR5 KD mice that aligns with the functions measured by the this compound. The lower Hit Rate and higher number of Omission Errors point to a deficit in sustained attention.[6] The significantly elevated False Alarm Rate indicates poor impulse control. The composite d-prime score confirms a severe impairment in the ability to distinguish signal from noise.
Crucially, the Western Blot data validates that this behavioral phenotype is coincident with a significant reduction in mGluR5 protein. This tight correlation provides strong evidence that intact mGluR5 signaling is necessary for normal auditory attention and response inhibition, thereby cross-validating the behavioral findings with a specific molecular mechanism.
Implications for Drug Development
This cross-validation platform serves as a powerful tool for therapeutic development:
-
Mechanism of Action Studies: It allows for the precise dissection of the role of mGluR5 in specific cognitive domains.
-
Target Engagement: Novel mGluR5-modulating compounds (e.g., positive allosteric modulators, or PAMs) can be administered to the KD model. A rescue of the behavioral deficits would provide strong evidence of the compound's pro-cognitive efficacy and target engagement.
-
Translational Confidence: By using a behavioral paradigm with direct clinical relevance (the this compound), positive results from this model have a higher probability of translating to human clinical trials.[22] This addresses a major bottleneck in psychiatric drug discovery.[3]
By rigorously connecting a molecular target to a clinically relevant cognitive outcome, this guide provides a blueprint for enhancing the predictive validity of preclinical neuroscience research.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Acpt-II
As researchers, scientists, and drug development professionals, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. The novel metabolic inhibitor, Acpt-II, presents significant opportunities in our research, but its potent, crystalline nature demands a meticulous and informed approach to handling. This guide moves beyond a simple checklist; it is a comprehensive operational plan designed to instill a culture of safety and confidence in your laboratory. Here, we will delve into the rationale behind each procedural step, ensuring that every action is grounded in a deep understanding of risk mitigation.
I. Hazard Assessment of this compound: Understanding the "Why"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks associated with this compound. As a potent enzyme inhibitor in a crystalline solid form, the primary routes of exposure are:
-
Inhalation: Fine crystalline dust can become airborne during weighing and transfer, posing a significant respiratory hazard.
-
Dermal Contact: The compound's solubility in common laboratory solvents suggests it can be absorbed through the skin, potentially leading to systemic toxicity.
-
Ocular Exposure: Airborne particles or splashes can cause severe eye irritation or damage.
-
Ingestion: Accidental ingestion through contaminated hands is a risk that must be actively prevented.
Our PPE strategy is therefore designed to create a comprehensive barrier against these exposure routes.
II. The Core Ensemble: Your Primary Defense
For all routine procedures involving this compound, the following PPE is mandatory. This selection is based on guidelines from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[1][2][3][4][5]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Nitrile provides excellent resistance to a broad range of chemicals. Double-gloving is a critical precaution; it provides a secondary barrier in case of a tear or puncture in the outer glove and allows for safe removal of the contaminated outer layer without exposing the skin. |
| Eye Protection | Chemical splash goggles | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, offering protection from airborne dust and accidental splashes from all angles.[6][7] |
| Lab Coat | Tightly woven, cuffed sleeves | A dedicated lab coat for this compound work is essential to prevent contamination of personal clothing. Cuffed sleeves minimize the risk of dust entering the garment and contacting the skin. |
| Respiratory Protection | N95 Respirator (at minimum) | Due to the fine crystalline nature of this compound, an N95 respirator is the minimum requirement to protect against inhalation of airborne particulates. All personnel must be fit-tested for their specific respirator model to ensure a proper seal. |
III. Elevated Risk Procedures: Scaling Up Protection
Certain procedures inherently carry a higher risk of exposure. These include weighing the neat compound, preparing stock solutions, and any sonication or vortexing steps that could generate aerosols. For these tasks, an upgraded PPE protocol is required.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Maintained from the core ensemble. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield | A full-face shield provides an additional layer of protection for the entire face from splashes and aerosols that may not be fully contained by goggles alone.[6][7] |
| Protective Clothing | Disposable chemical-resistant gown over lab coat | A disposable, fluid-resistant gown provides a barrier against significant spills and prevents the contamination of your primary lab coat.[6] |
| Respiratory Protection | Half-mask or full-face elastomeric respirator with P100 cartridges | For procedures with a high potential for aerosolization, a higher level of respiratory protection is necessary. P100 filters provide 99.97% filtration efficiency for all particulate aerosols. |
This tiered approach ensures that the level of protection is always commensurate with the level of risk.
Caption: The correct sequence for donning and doffing PPE to prevent cross-contamination.
V. Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is not an afterthought; it is an integral part of the safety protocol. All materials that come into contact with this compound must be treated as hazardous waste.
A. Waste Segregation and Containment:
-
Solid Waste: All contaminated solid waste (gloves, gowns, weigh boats, pipette tips) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container. [8][9]* Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and labeled hazardous waste container. [8][10]Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.
B. Decontamination of Reusable Items:
-
Glassware: Reusable glassware should be triple-rinsed with a suitable solvent. [11]The rinsate must be collected and disposed of as hazardous liquid waste. [11]* Equipment: Spatulas and other equipment should be wiped down with a solvent-soaked cloth, and the cloth disposed of as solid hazardous waste.
C. Storage and Pickup:
-
Hazardous waste containers should be stored in a designated satellite accumulation area within the lab. [8][10]* Ensure containers are properly labeled with "Hazardous Waste" and the full chemical name of this compound. [11]* Follow your institution's guidelines for scheduling hazardous waste pickup.
VI. Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. [12]Seek medical attention. [12] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. [12]Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Spill | Evacuate the immediate area. If the spill is large, alert your institution's emergency response team. For small spills, trained personnel wearing appropriate PPE may clean it up using an appropriate absorbent material. |
Your laboratory should have a readily accessible safety shower and eyewash station. [12]All personnel should know their location and how to operate them.
By integrating these principles and protocols into your daily workflow, you are not just ensuring compliance; you are fostering a laboratory environment where cutting-edge science and uncompromising safety coexist. This commitment to excellence is what builds trust and drives innovation forward.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
